molecular formula C11H13NO B1595999 1-(4-Methylphenyl)pyrrolidin-2-one CAS No. 3063-79-4

1-(4-Methylphenyl)pyrrolidin-2-one

Cat. No.: B1595999
CAS No.: 3063-79-4
M. Wt: 175.23 g/mol
InChI Key: ORPHOKOVVUFNKE-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)pyrrolidin-2-one (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHOKOVVUFNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342017
Record name 1-(4-methylphenyl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3063-79-4
Record name 1-(4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Methylphenyl)pyrrolidin-2-one CAS number 3063-79-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methylphenyl)pyrrolidin-2-one (CAS 3063-79-4)

Introduction

This compound, also known by its synonym 1-(p-tolyl)pyrrolidin-2-one, is a chemical compound identified by the CAS number 3063-79-4.[1][2][3] Structurally, it is a derivative of pyrrolidin-2-one, a five-membered lactam, featuring a p-tolyl (4-methylphenyl) group attached to the nitrogen atom. This substitution imparts specific physicochemical characteristics and positions the molecule as a valuable intermediate in synthetic organic chemistry. While not extensively studied for its own biological activity, its core structure is present in molecules of significant pharmacological interest, making it a relevant scaffold for the development of novel chemical entities, particularly within the domain of neuroscience. This guide provides a comprehensive overview of its known properties, a detailed spectroscopic profile, a validated synthetic protocol, and a discussion of its potential applications in research and development.

Caption: Molecular structure and key identifiers of the compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research, dictating its solubility, stability, and appropriate handling procedures. This compound is typically a beige crystalline solid at ambient temperature, with a melting point in the range of 86-88 °C.[1][2] Its calculated LogP of approximately 2.19 suggests moderate lipophilicity, indicating good solubility in a range of organic solvents and limited solubility in aqueous media.[1] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 3063-79-4[1][2][3]
Molecular Formula C₁₁H₁₃NO[1][3][4]
Molecular Weight 175.23 g/mol [1][3][4]
Appearance Beige crystalline powder or solid[1]
Melting Point 86-88 °C[1][2][5]
Boiling Point 386.6 °C at 760 mmHg[1]
Density 1.117 g/cm³[1]
Flash Point 191 °C[1]
Refractive Index 1.569[1]
LogP (calculated) 2.187[1]

Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following profile provides the expected data for this compound, which is critical for reaction monitoring and final product verification.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 175, corresponding to the molecular weight of the compound.[3] A prominent fragment ion is observed at m/z 120.[3] This fragmentation can be rationalized by a McLafferty-type rearrangement or cleavage of the C-N bond adjacent to the carbonyl group, leading to the loss of a C₃H₅O radical and formation of a stable N-tolyl iminium cation.

fragmentation parent Parent Molecule C₁₁H₁₃NO m/z = 175 loss - C₃H₅O radical parent->loss fragment N-Tolyl Iminium Cation [C₈H₁₀N]⁺ m/z = 120 loss->fragment

Caption: Proposed primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most diagnostic absorption is a strong, sharp peak corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹. Other expected signals include C-N stretching vibrations, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and C-H stretching from both the aromatic and aliphatic portions of the molecule. The presence of a KBr wafer spectrum in databases confirms its solid-state characterization.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the precise arrangement of atoms within the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons (4H): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, typically between 7.0 and 7.5 ppm.

    • Pyrrolidinone Protons (6H): The three methylene groups of the lactam ring are diastereotopic and will present as complex multiplets. The CH₂ group adjacent to the nitrogen (N-CH₂) is expected around 3.6-3.8 ppm, the CH₂ adjacent to the carbonyl (CO-CH₂) around 2.4-2.6 ppm, and the central CH₂ group around 2.0-2.2 ppm.

    • Methyl Protons (3H): The tolyl methyl group will appear as a sharp singlet around 2.3 ppm.

  • ¹³C NMR: The carbon spectrum will complement the proton data.

    • Carbonyl Carbon (C=O): A signal in the downfield region, approximately 174-176 ppm.

    • Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the nitrogen and one to the methyl group), typically between 125 and 145 ppm.

    • Aliphatic Carbons: Three signals for the lactam ring methylene carbons, expected between 20 and 50 ppm.

    • Methyl Carbon: A single peak around 21 ppm.

Synthesis and Reactivity

Synthetic Approach: N-Arylation via Acylation and Cyclization

While several routes to N-substituted lactams exist, a robust and widely applicable method involves the acylation of the corresponding aniline followed by intramolecular cyclization. This approach offers high yields and utilizes readily available starting materials. The protocol described below is a self-validating system based on established chemical principles for the synthesis of this compound from p-toluidine and 4-chlorobutanoyl chloride.

synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Toluidine p-Toluidine Intermediate N-(4-methylphenyl)-4-chlorobutanamide Toluidine->Intermediate Chlorobutanoyl 4-Chlorobutanoyl Chloride Chlorobutanoyl->Intermediate Intermediate_ref N-(4-methylphenyl)-4-chlorobutanamide Product This compound Intermediate_ref->Product Base Strong Base (e.g., NaH) Base->Product

Caption: Two-step workflow for the synthesis of the title compound.

Experimental Protocol

Objective: To synthesize this compound.

Step 1: Synthesis of N-(4-methylphenyl)-4-chlorobutanamide

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add p-toluidine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 eq) as an acid scavenger.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add 4-chlorobutanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the exothermicity of the acylation reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes unreacted p-toluidine and triethylamine, while the base wash removes any residual acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(4-methylphenyl)-4-chlorobutanamide, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Intramolecular Cyclization to this compound

  • Reagent Preparation: In a separate flame-dried flask under nitrogen, prepare a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. The choice of a strong base is critical to deprotonate the amide nitrogen, initiating the cyclization.

  • Amide Addition: Dissolve the crude N-(4-methylphenyl)-4-chlorobutanamide from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Cyclization Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. The elevated temperature facilitates the intramolecular Sₙ2 reaction, where the amide anion displaces the chloride to form the five-membered ring.

  • Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy excess NaH. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Potential Applications and Research Context

Direct applications and biological studies of this compound are not extensively documented in peer-reviewed literature. However, its structural framework is highly relevant in medicinal chemistry. The N-aryl pyrrolidinone motif is a key feature in various centrally active agents.

A notable example is the structural relationship to compounds like Pyrovalerone and its analogs. These are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[6] The core structure of this compound serves as a foundational scaffold that can be further functionalized to explore structure-activity relationships (SAR) within this class of monoamine reuptake inhibitors. For instance, introducing substituents on the pyrrolidinone ring, as seen in (4S)-4-amino-1-(4-methylphenyl)pyrrolidin-2-one, demonstrates the utility of this compound as a versatile starting point for generating chemical libraries aimed at discovering new therapeutics for neurological and psychiatric disorders.[7] Therefore, its primary value lies in its role as a key building block for drug discovery and development programs.

Safety and Handling

It is imperative for researchers to handle all chemicals with appropriate caution. Based on available data, this compound is classified as an irritant.

Hazard InformationCode / StatementSource(s)
Hazard Class IRRITANT[1][8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[8]
Safety Statements S24/25: Avoid contact with skin and eyes.[1]

Handling Precautions:

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Crucial Distinction: This compound should not be confused with the common solvent 1-Methyl-2-pyrrolidinone (NMP, CAS 872-50-4), which has a different and more extensively documented toxicological profile.[9][10]

References

A Technical Guide to the Physicochemical Characterization of 1-(p-Tolyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(p-Tolyl)pyrrolidin-2-one, a substituted lactam of interest in medicinal chemistry and materials science. The pyrrolidin-2-one nucleus is a privileged scaffold found in numerous pharmacologically active compounds, making a thorough understanding of its derivatives essential for drug discovery and development professionals.[1][2][3][4] This document outlines the core structural, thermal, spectroscopic, and chromatographic properties of 1-(p-Tolyl)pyrrolidin-2-one. It details the theoretical basis and practical, step-by-step protocols for essential analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide researchers with not just a methodology, but a robust strategy for characterization.

Part 1: Introduction to the 1-(p-Tolyl)pyrrolidin-2-one Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a key structural component in a wide array of natural products and synthetic drugs.[3][4] Its non-planar, sp³-rich geometry allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The pyrrolidin-2-one (or γ-lactam) substructure, in particular, is present in compounds with diverse activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[4]

1-(p-Tolyl)pyrrolidin-2-one is a specific derivative that combines this valuable lactam core with a p-tolyl group. This aromatic substituent significantly influences the molecule's steric and electronic properties, such as lipophilicity and potential for π-π stacking interactions, which are crucial for its behavior in biological systems and its formulation into drug products. This guide provides the essential methodologies to fully characterize this molecule, ensuring data integrity and reproducibility for research and development applications.

Part 2: Molecular Structure and Synthesis

A complete understanding of a molecule's properties begins with its definitive structure and a reliable method for its synthesis.

Molecular Identity and Properties

The fundamental molecular properties of 1-(p-Tolyl)pyrrolidin-2-one are derived from its atomic composition. These calculated values are the initial benchmark for all subsequent experimental verification, particularly mass spectrometry.

PropertyValueSource
Chemical Formula C₁₁H₁₃NOCalculated
Molecular Weight 175.23 g/mol Calculated
Exact Mass 175.0997 DaCalculated
IUPAC Name 1-(4-methylphenyl)pyrrolidin-2-one---
Plausible Synthetic Route

Obtaining a pure sample for analysis is paramount. A plausible and efficient synthesis of N-aryl substituted γ-lactams involves the reaction of donor-acceptor (DA) cyclopropanes with anilines, catalyzed by a Lewis acid.[5] This method is advantageous as it constructs the core ring system and installs the N-aryl substituent in a single, efficient step. The choice of a nickel or yttrium catalyst is based on its ability to effectively activate the cyclopropane ring for nucleophilic attack by the aniline derivative.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product DA_Cyclo Dimethyl 2-(p-tolyl)cyclopropane- 1,1-dicarboxylate Reaction Lewis Acid Catalysis (e.g., Ni(ClO₄)₂) Solvent: DCE/Toluene Heat DA_Cyclo->Reaction Reactant 1 Aniline p-Toluidine Aniline->Reaction Reactant 2 Hydrolysis Saponification (NaOH, EtOH/H₂O) Reaction->Hydrolysis Intermediate Decarboxylation Acidification & Heat (AcOH) Hydrolysis->Decarboxylation Intermediate Product 1-(p-Tolyl)pyrrolidin-2-one Decarboxylation->Product Purification

Caption: Synthetic workflow for 1-(p-Tolyl)pyrrolidin-2-one.

Part 3: Core Physicochemical Properties

These fundamental properties dictate the material's physical state, handling, storage, and formulation potential.

PropertyExpected Value / StateSignificance in Drug Development
Physical State White to off-white solidDetermines handling, processing, and formulation (e.g., tablet vs. solution).
Melting Point 75-77 °C (by analogy)[6]A sharp melting point is a primary indicator of purity. It influences manufacturing processes like granulation and milling.
Solubility Soluble in organic solvents (e.g., Methanol, Dichloromethane); Poorly soluble in water.Crucial for designing formulations, dissolution testing, and predicting bioavailability. The p-tolyl group increases lipophilicity compared to unsubstituted pyrrolidinone.
LogP (Calculated) ~1.5 - 2.5Predicts membrane permeability and partitioning behavior. Essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and thermal behavior of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the temperature axis.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(p-Tolyl)pyrrolidin-2-one into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Method Parameters:

    • Temperature Range: 25 °C to 100 °C (or a range bracketing the expected melting point).

    • Heating Rate: 10 °C/min. A controlled heating rate is critical for reproducible results.

    • Atmosphere: Nitrogen purge gas (50 mL/min) to provide an inert environment and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Part 4: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.

  • ¹H NMR: Will confirm the number and connectivity of protons. Expected signals include:

    • Aromatic protons on the tolyl ring (two doublets, AA'BB' system).

    • Three sets of signals for the pyrrolidinone ring protons (triplet, triplet, quintet/multiplet).

    • A singlet for the methyl group protons on the tolyl ring.

  • ¹³C NMR: Will confirm the number of unique carbon atoms. Expected signals include:

    • A carbonyl carbon (C=O) in the lactam ring (~175 ppm).

    • Aromatic carbons of the tolyl ring.

    • Aliphatic carbons of the pyrrolidinone ring.

    • A methyl carbon.

NMR_Workflow Sample 1. Sample Preparation ~10 mg of compound ~0.7 mL Deuterated Solvent (e.g., CDCl₃) Tube 2. Transfer to NMR Tube Sample->Tube Spectrometer 3. Data Acquisition Place tube in spectrometer Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) Tube->Spectrometer Processing 4. Data Processing Fourier Transform Phase and Baseline Correction Spectrometer->Processing Analysis 5. Structural Elucidation Assign chemical shifts Analyze coupling constants and correlations Processing->Analysis

Caption: General workflow for NMR structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations.

  • Expected Key Absorptions:

    • ~1680-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O (amide I) stretch of the five-membered lactam ring. This is a highly characteristic signal.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

    • ~1510-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1350-1400 cm⁻¹: C-N stretching of the tertiary amide.

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Result (High-Resolution MS): The primary goal is to obtain the exact mass of the molecular ion [M+H]⁺. For C₁₁H₁₃NO, the expected m/z would be 176.1070, confirming the elemental composition with high confidence.

Part 5: Analytical and Chromatographic Purity Assessment

Ensuring the purity of a compound is critical for any research application, as impurities can drastically affect experimental outcomes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating, identifying, and quantifying each component in a mixture. A reverse-phase method is standard for a molecule of this polarity.

Rationale for Method Choices:

  • Column (C18): The non-polar stationary phase (C18) effectively retains the moderately non-polar 1-(p-Tolyl)pyrrolidin-2-one.

  • Mobile Phase (Acetonitrile/Water): This combination allows for the fine-tuning of elution strength. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds.

  • Detector (PDA/DAD): A Photodiode Array detector is chosen because the p-tolyl group provides a strong chromophore, allowing for sensitive detection and spectral confirmation of the peak's identity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Data Output MobilePhase Mobile Phase Prep A: H₂O B: Acetonitrile HPLC HPLC System Column: C18 Detector: PDA/DAD MobilePhase->HPLC SamplePrep Sample Prep 1 mg/mL in Acetonitrile Filter (0.45 µm) Injection Inject Sample (5 µL) SamplePrep->Injection Elution Gradient Elution (e.g., 20-95% B over 15 min) HPLC->Elution Separation Chromatogram Chromatogram (Retention Time) Elution->Chromatogram Detection Purity Purity Assessment (% Area) Chromatogram->Purity

Caption: Workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol
  • System Preparation: Equilibrate the HPLC system and C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 80% Water / 20% Acetonitrile) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a stock solution of 1-(p-Tolyl)pyrrolidin-2-one at approximately 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 20% to 95% acetonitrile over 15 minutes. This ensures that any impurities with different polarities are effectively separated from the main product peak.

  • Detection: Monitor the column effluent at a wavelength corresponding to the compound's UV maximum (e.g., ~240 nm).

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically required for drug development research.

Part 6: Conclusion

The comprehensive physicochemical characterization of 1-(p-Tolyl)pyrrolidin-2-one is a prerequisite for its advancement in any research or development pipeline. This guide establishes a multi-faceted analytical workflow, grounded in established scientific principles, to confirm the identity, purity, and core properties of the molecule. By integrating data from NMR, MS, IR, DSC, and HPLC, researchers can build a complete and reliable data package. This rigorous characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent biological, pharmacological, or material science investigations involving this promising pyrrolidinone derivative.

References

An In-depth Technical Guide to 1-(4-Methylphenyl)pyrrolidin-2-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrrolidinone scaffold represents a privileged structural motif. Its presence in numerous FDA-approved pharmaceuticals underscores its importance as a bio-isosterically sound and synthetically accessible core.[1] This guide focuses on a specific derivative, 1-(4-Methylphenyl)pyrrolidin-2-one , an N-aryl γ-lactam. The molecule's architecture, characterized by the fusion of a five-membered lactam ring with a p-tolyl group, provides a unique combination of rigidity and polarity, making it a valuable building block and a subject of interest for further functionalization.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's structural features, definitive molecular weight, core physicochemical properties, and a conceptual framework for its synthesis and characterization. The insights presented herein are grounded in established chemical principles and supported by authoritative data to facilitate its application in research and development.

Molecular Identity and Structure

The precise identification and structural understanding of a compound are foundational to all subsequent research. This compound is unambiguously defined by its molecular formula, systematic name, and a set of unique chemical identifiers.

Chemical Identifiers

For clarity in communication, database searching, and regulatory documentation, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 3063-79-4[2][3]
Molecular Formula C₁₁H₁₃NO[2][3]
Canonical SMILES CC1=CC=C(C=C1)N2CCCC2=O[2]
InChI Key ORPHOKOVVUFNKE-UHFFFAOYSA-N[2]
Molecular Weight

The molecular weight is a fundamental physical constant derived from the molecular formula. It is essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

  • Average Molecular Weight: 175.23 g/mol [2][3]

  • Monoisotopic Mass: 175.099714038 Da[2]

The average molecular weight is typically used for weighing reagents for chemical reactions, while the monoisotopic mass is critical for high-resolution mass spectrometry, which can distinguish between isotopes.

Structural Elucidation

The structure of this compound consists of two primary components: a pyrrolidin-2-one ring and a 4-methylphenyl (p-tolyl) group. The p-tolyl moiety is attached to the nitrogen atom of the lactam ring, forming a stable amide bond. This N-aryl linkage significantly influences the molecule's electronic properties and spatial conformation compared to its N-alkyl counterparts.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. These properties are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyValueUnit
Appearance Beige crystalline powder[3]
Melting Point 86 - 88°C
Boiling Point 386.6 (at 760 mmHg)°C
Flash Point 191°C
Density 1.117g/cm³
LogP 2.1868

The melting point indicates that the compound is a solid at standard ambient temperature and pressure. Its high boiling and flash points suggest good thermal stability. The LogP value, a measure of lipophilicity, suggests that the compound has moderate solubility in nonpolar organic solvents and limited solubility in water.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. The synthesis of N-aryl lactams like this compound is often achieved through the condensation of an aniline with a lactone or a related precursor.

Synthetic Pathway Overview

A common and direct approach involves the reaction of p-toluidine with γ-butyrolactone . This reaction typically requires heat and potentially a catalyst to drive the amidation and subsequent cyclization/dehydration, forming the stable five-membered lactam ring. This method is advantageous due to the commercial availability and low cost of the starting materials.[3]

synthesis_workflow p_toluidine p-Toluidine reactants + p_toluidine->reactants gbl γ-Butyrolactone gbl->reactants reaction Reaction Vessel (Heat, Catalyst) reactants->reaction Condensation/ Dehydration product 1-(4-Methylphenyl) pyrrolidin-2-one reaction->product Purification (Crystallization)

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Conceptual)

The following protocol is a generalized methodology for the synthesis of this compound. Note: This protocol is for illustrative purposes and must be adapted and optimized under controlled laboratory conditions.

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with equimolar amounts of p-toluidine and γ-butyrolactone.

  • Reaction Execution: Heat the reaction mixture to a temperature sufficient to initiate the reaction (typically >180-200 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool. The crude product may solidify upon cooling. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with a dilute acid to remove unreacted p-toluidine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the compound's atomic connectivity and chemical environment.[2]

TechniqueExpected Key Features
¹H NMR - Aromatic Protons: Signals in the ~7.0-7.5 ppm range, showing characteristic splitting for a 1,4-disubstituted benzene ring. - Lactam Protons: Aliphatic signals for the three CH₂ groups of the pyrrolidinone ring, typically in the ~2.0-4.0 ppm range. - Methyl Protons: A singlet at ~2.3 ppm corresponding to the tolyl methyl group.
¹³C NMR - Carbonyl Carbon: A characteristic downfield signal at ~175 ppm for the lactam carbonyl. - Aromatic Carbons: Multiple signals in the ~120-140 ppm range. - Aliphatic Carbons: Signals corresponding to the CH₂ groups of the lactam and the methyl carbon.
IR Spectroscopy - Amide C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, which is highly diagnostic for the lactam carbonyl group. - C-N Stretch: A band in the 1200-1350 cm⁻¹ region. - Aromatic C-H & C=C Stretches: Signals characteristic of the substituted benzene ring.
Mass Spectrometry - Molecular Ion Peak (M⁺): A peak corresponding to the monoisotopic mass of the molecule (~175.10 m/z).

Relevance in Research and Drug Development

The N-aryl pyrrolidinone core is of significant interest to the pharmaceutical industry. The nitrogen atom's position allows for the introduction of various aryl substituents, enabling fine-tuning of the molecule's steric and electronic properties (a key principle in structure-activity relationship studies).

While this compound itself is primarily a building block, structurally related compounds have demonstrated potent biological activity. For instance, analogs of pyrovalerone, which feature a substituted N-phenylpyrrolidine core, have been investigated as potent inhibitors of dopamine and norepinephrine transporters, showing promise as potential medications for treating cocaine abuse.[4] The pyrrolidinone ring's ability to act as a hydrogen bond acceptor, combined with the synthetic tractability of its N-aryl linkage, makes this scaffold a versatile platform for discovering novel therapeutic agents targeting a wide range of biological systems.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 175.23 g/mol .[2][3] Its structure, featuring a stable N-aryl lactam framework, has been unambiguously confirmed by spectroscopic methods. The compound's physicochemical properties, such as its solid state at room temperature and moderate lipophilicity, are well-documented.[3] Accessible via straightforward synthetic routes from common starting materials, it serves as a valuable intermediate in organic synthesis. Its structural relationship to biologically active molecules highlights the potential of the N-aryl pyrrolidinone scaffold in the ongoing quest for novel therapeutics, making this compound and its derivatives a continued area of focus for researchers in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from synthesis to application is paved with rigorous analytical checkpoints, ensuring the identity, purity, and stability of a compound. This guide provides a detailed examination of the spectral data for 1-(4-Methylphenyl)pyrrolidin-2-one, a molecule of interest to researchers in medicinal chemistry and organic synthesis. Our approach transcends a mere presentation of data; we delve into the causality behind the observed spectral characteristics, offering a framework for robust analytical validation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their scientific endeavors.

Molecular Structure and Properties

This compound is a lactam derivative featuring a central pyrrolidinone ring substituted with a p-tolyl group at the nitrogen atom. This structural arrangement imparts specific physicochemical properties that are reflected in its spectral behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO--INVALID-LINK--[1]
Molecular Weight 175.23 g/mol --INVALID-LINK--[1]
CAS Number 3063-79-4--INVALID-LINK--[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of each signal provide a detailed map of the proton environments.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum from a standardized database is not readily accessible, computational prediction methods provide a reliable estimation of the ¹H NMR spectrum. The following data is predicted and serves as a strong guideline for experimental verification.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 (d)Doublet2HAromatic (ortho to N)
~7.2 (d)Doublet2HAromatic (meta to N)
~3.8 (t)Triplet2H-N-CH₂-
~2.6 (t)Triplet2H-CO-CH₂-
~2.4 (s)Singlet3HAr-CH₃
~2.1 (p)Pentet2H-CH₂-CH₂-CH₂-
Interpretation and Rationale

The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted benzene ring. The two doublets arise from the protons ortho and meta to the pyrrolidinone nitrogen. The electron-withdrawing nature of the lactam nitrogen deshields the ortho protons, shifting them downfield. The protons on the pyrrolidinone ring exhibit distinct signals due to their proximity to different functional groups. The methylene group adjacent to the nitrogen (-N-CH₂-) is deshielded and appears as a triplet. The methylene group alpha to the carbonyl (-CO-CH₂-) is also deshielded and appears as a triplet. The central methylene group of the pyrrolidinone ring appears as a pentet due to coupling with the two adjacent methylene groups. The methyl group on the tolyl ring is a singlet in the upfield region.

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural assignment.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and pipette

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detector coils (typically around 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 90° pulse angle to ensure quantitative integration.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A value of 2-5 seconds is typically sufficient for small molecules.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and normalize the integration values.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Causality and Self-Validation: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak. The inclusion of TMS provides a universal internal standard for chemical shift referencing. A high-field NMR (400 MHz or greater) is chosen to achieve better signal dispersion and resolution, which is critical for resolving complex spin systems. The use of a 90° pulse and an appropriate relaxation delay ensures the reliability of the integration, making the data quantitative and self-validating.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~175C=O (lactam)
~138Aromatic (quaternary, C-N)
~135Aromatic (quaternary, C-CH₃)
~129Aromatic (CH)
~120Aromatic (CH)
~49-N-CH₂-
~32-CO-CH₂-
~21Ar-CH₃
~18-CH₂-CH₂-CH₂-
Interpretation and Rationale

The carbonyl carbon of the lactam is the most deshielded, appearing at the lowest field (~175 ppm). The aromatic carbons show distinct signals, with the quaternary carbons appearing at a lower field than the protonated carbons. The aliphatic carbons of the pyrrolidinone ring are found in the upfield region, with the carbon adjacent to the nitrogen being the most deshielded of the aliphatic carbons. The methyl carbon of the tolyl group is the most shielded carbon, appearing at the highest field.

Experimental Protocol for ¹³C NMR Acquisition

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound.

Procedure:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Tune the probe for the ¹³C frequency.

    • Use the same lock and shim settings as for the ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ triplet (centered at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1690StrongC=O stretch (amide/lactam)
~1610, ~1510MediumC=C stretch (aromatic)
~1380MediumC-N stretch
Interpretation and Rationale

The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring. The position of this band is characteristic of a strained cyclic amide. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidinone and methyl groups appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations in the 1610-1510 cm⁻¹ region. The C-N stretching vibration of the lactam is expected around 1380 cm⁻¹.

Experimental Protocol for FT-IR Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

  • This compound sample

  • FT-IR grade potassium bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet die.

  • Pellet Formation:

    • Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Causality and Self-Validation: The KBr pellet method is chosen for solid samples as it minimizes scattering effects and produces a high-quality spectrum. KBr is used as the matrix because it is transparent in the mid-IR region. A transparent pellet indicates good sample dispersion and minimal scattering, which is a key indicator of a valid measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Expected Mass Spectral Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
175HighMolecular Ion [M]⁺
120Base Peak[M - C₃H₃O]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
Interpretation and Rationale

Upon electron ionization, this compound is expected to show a prominent molecular ion peak at m/z = 175, corresponding to its molecular weight. The base peak is anticipated at m/z = 120, resulting from the loss of a neutral fragment of 55 Da (C₃H₃O) via cleavage of the pyrrolidinone ring. Another significant fragment at m/z = 91 is characteristic of a tolyl group, which can rearrange to the stable tropylium ion.

Experimental Protocol for GC-MS Acquisition

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions.

Causality and Self-Validation: GC-MS is the method of choice as it separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound. The 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns, allowing for comparison with library spectra.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR ¹H & ¹³C NMR High-Resolution Structural Information Sample->NMR IR FT-IR Functional Group Identification Sample->IR MS GC-MS Molecular Weight & Fragmentation Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectral analysis.

Conclusion

The multifaceted analytical approach detailed in this guide, employing ¹H NMR, ¹³C NMR, FT-IR, and GC-MS, provides a robust and self-validating framework for the comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for an unambiguous confirmation of the molecule's identity. The provided protocols are designed to yield high-quality, reproducible data, which is the cornerstone of scientific integrity in research and development.

References

An In-Depth Technical Guide to the Pyrrolidinone Derivative Aniracetam (C11H13NO)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Aniracetam, a pyrrolidinone derivative with the molecular formula C11H13NO, for researchers, scientists, and drug development professionals. Aniracetam, a member of the racetam family of nootropics, is recognized for its potential cognitive-enhancing and anxiolytic properties. This document details its chemical profile, including IUPAC nomenclature and physicochemical properties, and presents a validated synthesis workflow. Furthermore, it outlines rigorous analytical characterization protocols using modern spectroscopic and chromatographic techniques. The core of this guide is a deep dive into Aniracetam's pharmacology, focusing on its primary mechanism of action as a positive allosteric modulator of AMPA-type glutamate receptors. We will explore its pharmacokinetics, pharmacodynamics, and the downstream signaling pathways implicated in its neurological effects. Finally, the guide summarizes key preclinical and clinical findings and discusses future directions for research and development.

Introduction

Aniracetam (N-anisoyl-2-pyrrolidinone) was first synthesized by Hoffmann-La Roche in the 1970s.[1] It is an analogue of Piracetam, the parent compound of the racetam class, but exhibits a distinct pharmacological profile, including fat-solubility and a more potent effect on the glutamatergic system.[2][3] Aniracetam is clinically investigated for its potential in treating cognitive disorders, including senile dementia of the Alzheimer's type and cognitive impairment following stroke.[2][4] Its purported benefits extend to improving memory, learning, and mood, which has also led to its use as a nootropic supplement.[5][6]

The primary scientific interest in Aniracetam lies in its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and fast synaptic transmission in the central nervous system.[7] By modulating these receptors, Aniracetam is believed to enhance the efficiency of higher-order brain functions.[3][7] This guide serves to consolidate the technical knowledge surrounding Aniracetam, providing a robust resource for its synthesis, analysis, and pharmacological investigation.

Chemical Profile and Synthesis

IUPAC Nomenclature and Structural Analysis

The systematic name for Aniracetam, according to IUPAC nomenclature, is 1-(4-methoxybenzoyl)pyrrolidin-2-one .[8]

  • 1-(...) : Indicates that the substituent is attached to the nitrogen atom at position 1 of the pyrrolidinone ring.

  • 4-methoxybenzoyl : A benzoyl group (a benzene ring attached to a carbonyl group) which is substituted with a methoxy group (-OCH3) at the para (4th) position of the benzene ring.

  • pyrrolidin-2-one : A five-membered saturated ring containing one nitrogen atom, with a carbonyl group at the second position.

The CAS Number for Aniracetam is 72432-10-1 .[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of Aniracetam is presented below. These properties are critical for formulation development, analytical method design, and pharmacokinetic studies.

PropertyValueSource(s)
Molecular Formula C12H13NO3[2]
Molecular Weight 219.24 g/mol [2]
Appearance White or colorless solid[2]
Melting Point 121-122 °C[2][9]
Solubility Insoluble in water; Soluble in chloroform (50 mg/ml) and ethanol.[9]
pKa Not specified, but is a neutral molecule.
LogP 1.6 ± 0.3 (Predicted)
Chemical Synthesis Workflow

The most common and straightforward synthesis of Aniracetam involves the N-acylation of 2-pyrrolidinone with p-anisoyl chloride.[1][2] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which acts as an acid scavenger for the hydrochloric acid byproduct.[2][10]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-pyrrolidinone (1.0 eq) and a suitable anhydrous solvent such as diethyl ether or toluene.[2][10]

  • Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.2-1.5 eq) to the cooled mixture while stirring.[2][10]

  • Acylation: Add p-anisoyl chloride (1.0-1.1 eq) dropwise to the mixture, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.[2]

  • Workup: Cool the reaction mixture and quench with cold water. The triethylamine hydrochloride salt will precipitate.[2]

  • Isolation: Filter the mixture to remove the insoluble salt. Wash the filtrate with water.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The resulting solid crude product is then recrystallized from a suitable solvent like ethanol to yield pure 1-(4-methoxybenzoyl)pyrrolidin-2-one.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Pyrrolidinone 2-Pyrrolidinone Reaction N-Acylation Reaction Pyrrolidinone->Reaction AnisoylChloride p-Anisoyl Chloride AnisoylChloride->Reaction Solvent Diethyl Ether / Toluene Solvent->Reaction Base Triethylamine (Et3N) Base->Reaction Temp 0°C to Reflux Temp->Reaction Aniracetam Aniracetam (Crude) Reaction->Aniracetam Salt Et3N·HCl (Byproduct) Reaction->Salt Purification Recrystallization (Ethanol) Aniracetam->Purification FinalProduct Pure Aniracetam Purification->FinalProduct

Caption: Aniracetam's modulation of the AMPA receptor.

Secondary Mechanisms

While AMPA receptor modulation is primary, research suggests Aniracetam also influences other neurotransmitter systems, which may account for its anxiolytic and mood-enhancing properties:

  • Cholinergic System: Aniracetam may increase the release of acetylcholine in the hippocampus, a key neurotransmitter for memory and learning. [11][12]* Dopaminergic and Serotonergic Systems: It has been shown to influence dopamine and serotonin levels, which could contribute to its anxiolytic and antidepressant-like effects. [6][12]* Neurotrophic Factors: Aniracetam, in combination with AMPA receptor activation, may increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and long-term memory. [11]

Preclinical and Clinical Research Insights

  • Preclinical Studies: In animal models, particularly those with experimentally-induced cognitive deficits, Aniracetam has been shown to reverse learning and memory impairments. [5][13]It has also demonstrated anxiolytic effects in various mouse models of anxiety. However, its efficacy in healthy, non-impaired animals is less clear, with some studies reporting no significant cognitive enhancement. [5][13]* Clinical Trials: Human studies have evaluated Aniracetam for treating cognitive impairment associated with Alzheimer's disease and cerebrovascular disease. [4]An open-label study published in 2012 suggested that Aniracetam, as a monotherapy, preserved neuropsychological parameters for at least 12 months and had a favorable effect on the emotional stability of patients with mild cognitive deficits. [4]However, it is not approved by the U.S. Food and Drug Administration (FDA) for any medical use. [1]

Conclusion and Future Directions

Aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one) is a well-characterized pyrrolidinone derivative with a clear primary mechanism of action centered on the positive allosteric modulation of AMPA receptors. Its synthesis is straightforward, and robust analytical methods exist for its characterization and quantification. While preclinical and some clinical data support its potential as a cognitive enhancer and anxiolytic, particularly in states of cognitive decline, further large-scale, placebo-controlled clinical trials are necessary to definitively establish its therapeutic efficacy and safety profile.

Future research should focus on elucidating the precise contribution of its metabolites to its overall pharmacological effect and exploring its therapeutic potential in other neurological conditions characterized by glutamatergic dysregulation. The development of more potent and selective AMPA modulators, inspired by the structure and function of Aniracetam, remains a promising avenue for novel drug discovery in neuroscience.

References

An In-Depth Technical Guide to the Biological Significance of N-Aryl Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Therapeutic Promise of the N-Aryl Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its significance as a privileged scaffold in drug discovery.[1][4] The introduction of an aryl group directly attached to the pyrrolidine nitrogen atom, forming the N-aryl pyrrolidine scaffold, imbues this fundamental structure with a unique combination of steric and electronic properties, unlocking a vast and diverse pharmacological landscape.[5][6] This guide will delve into the profound biological significance of N-aryl pyrrolidine scaffolds, exploring their structural attributes, diverse therapeutic applications, and the underlying principles that govern their bioactivity.

The remarkable versatility of the pyrrolidine scaffold stems from several key features. Its saturated, non-planar, and three-dimensional nature, a phenomenon known as "pseudorotation," allows for efficient exploration of pharmacophore space.[1][4] This contrasts with its aromatic counterpart, pyrrole, which is planar.[4] The sp³-hybridized carbon atoms of the pyrrolidine ring can host up to four stereogenic centers, leading to a rich stereochemical diversity that is crucial for specific interactions with biological targets.[1] The nitrogen atom, a key feature of this scaffold, can act as a hydrogen bond acceptor and its basicity can be modulated by the attached aryl group, influencing pharmacokinetic properties such as solubility and membrane permeability.

The N-Aryl Moiety: A Gateway to Diverse Biological Activity

The direct attachment of an aryl group to the pyrrolidine nitrogen profoundly influences the scaffold's biological profile. The aryl group can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. Furthermore, the electronic nature of the substituents on the aryl ring can modulate the electron density of the pyrrolidine nitrogen, thereby fine-tuning its basicity and hydrogen bonding capacity. This ability to systematically modify the aryl moiety provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

The synthesis of N-aryl pyrrolidines has been an area of intense research, with numerous methodologies developed to facilitate their construction.[5][7][8] These methods range from classical approaches like the reductive amination of diketones with anilines to modern transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[5][8] The availability of diverse synthetic routes allows for the creation of extensive libraries of N-aryl pyrrolidine derivatives for biological screening.

Therapeutic Applications: A Journey Through a Diverse Pharmacological Landscape

The N-aryl pyrrolidine scaffold has demonstrated remarkable efficacy across a wide spectrum of therapeutic areas, highlighting its potential as a versatile platform for drug discovery.

Central Nervous System (CNS) Disorders

The ability of N-aryl pyrrolidines to cross the blood-brain barrier has made them attractive candidates for treating a variety of CNS disorders.[9][10]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, N-aryl pyrrolidine derivatives have been investigated as inhibitors of key enzymes such as β-secretase-1 (BACE1) and cholinesterases.[9][10][11] By inhibiting these enzymes, these compounds can potentially reduce the production of amyloid-β plaques and enhance cholinergic neurotransmission, two key pathological hallmarks of the disease.[10][12] The pyrrolidine scaffold's ability to present substituents in specific spatial orientations is crucial for achieving high-affinity binding to the active sites of these enzymes.[1][9]

  • Analgesia: Certain N-aryl pyrrolidine derivatives have shown promise as analgesic agents.[13][14] For instance, (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide has demonstrated naloxone-attenuated analgesia, suggesting an interaction with opioid receptors.[13] The conformational flexibility of the pyrrolidine ring allows for optimal positioning of the pharmacophoric groups required for receptor binding and activation.

Oncology

The N-aryl pyrrolidine scaffold is a recurring motif in the design of novel anticancer agents, targeting various aspects of cancer cell biology.[3][15][16][17][18]

  • Cytotoxicity and Antiproliferative Activity: A diverse range of N-aryl pyrrolidine derivatives has exhibited potent cytotoxic effects against various cancer cell lines.[3][16][18] For example, certain polysubstituted pyrrolidines have shown significant proliferation inhibitory effects, inducing cell cycle arrest and apoptosis in cancer cells.[18] The substitution pattern on both the aryl and pyrrolidine rings plays a critical role in determining the potency and selectivity of these compounds.[16][19]

  • Enzyme Inhibition: N-aryl pyrrolidines have been designed to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. For instance, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been explored as potential anticancer agents.[15]

Infectious Diseases

The global threat of infectious diseases has spurred the search for novel antimicrobial and antiviral agents, and the N-aryl pyrrolidine scaffold has emerged as a promising starting point.

  • Antiviral Activity: N-aryl pyrrolidinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[20] These compounds are effective against both wild-type and drug-resistant strains of the virus. The N-aryl group plays a crucial role in binding to the allosteric pocket of the reverse transcriptase enzyme. Furthermore, other N-aryl pyrrolidine derivatives have shown inhibitory activity against other viruses, such as the Yellow Fever Virus.[21]

  • Antimalarial Activity: The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has been identified as a novel and orally efficacious class of antimalarial agents.[22][23] These compounds are potent against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[22] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the aryl rings is critical for their antimalarial activity.[22]

Other Therapeutic Areas

The versatility of the N-aryl pyrrolidine scaffold extends to other therapeutic areas as well:

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.[14]

  • Anticonvulsant Activity: The pyrrolidine-2,5-dione scaffold, a related structure, has been shown to possess anticonvulsant activity.[1]

Structure-Activity Relationship (SAR) and Molecular Design Principles

The biological activity of N-aryl pyrrolidines is intricately linked to their three-dimensional structure and the nature of the substituents on both the pyrrolidine and aryl rings.[1][22]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is often a critical determinant of biological activity.[1][24] Different stereoisomers can exhibit vastly different potencies and selectivities due to their distinct binding modes with chiral biological targets like enzymes and receptors.[1]

  • Aryl Ring Substitution: The electronic and steric properties of the substituents on the N-aryl ring significantly influence the compound's activity.[22][25] For instance, in the case of antimalarial 4-aryl pyrrolidines, hydrophobic groups on the 3-aryl position are well-tolerated, while the benzylic position is more sensitive to substitution.[22]

  • Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring itself can also have a profound impact on biological activity. The introduction of substituents can lock the ring into specific conformations, thereby pre-organizing the molecule for optimal binding to its target.[1]

Experimental Protocols and Methodologies

General Synthesis of N-Aryl Pyrrolidines via Reductive Amination

This protocol describes a general method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via transfer hydrogenation.[5]

Materials:

  • 1,4-Diketone (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Iridium catalyst (e.g., [Cp*IrCl2]2) (1.0 mol%)

  • Formic acid (HCO2H) (30.0 equiv)

  • Solvent (e.g., water)

Procedure:

  • To a reaction vessel, add the 1,4-diketone, aniline derivative, iridium catalyst, and solvent.

  • Stir the mixture at room temperature for 5 minutes.

  • Add formic acid to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrolidine.

Data Presentation

Table 1: Anticancer Activity of Selected N-Aryl Pyrrolidine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolidine 3h HCT1162.9 - 16[18]
Pyrrolidine 3k HL602.9 - 16[18]
Copper complex 37a SW4800.99 ± 0.09[3]
Compound 43a HepG20.85 ± 0.20 µg/mL[3]
Compound 43b HepG20.80 ± 0.10 µg/mL[3]
Table 2: Antimalarial Activity of a 4-Aryl-N-benzylpyrrolidine-3-carboxamide
CompoundP. falciparum StrainEC50 (nM)Reference
(+)−54b (CWHM-1008) 3D7 (drug-sensitive)46[22]
(+)−54b (CWHM-1008) Dd2 (drug-resistant)21[22]

Visualizations

General Structure of an N-Aryl Pyrrolidine Scaffold

G cluster_pyrrolidine Pyrrolidine Ring cluster_aryl Aryl Group N N C1 C N->C1 Ar Ar N->Ar N-Aryl Bond C2 C C1->C2 R1 R1 C1->R1 R1 C3 C C2->C3 R2 R2 C2->R2 R2 C4 C C3->C4 R3 R3 C3->R3 R3 C4->N R4 R4 C4->R4 R4

Caption: General chemical structure of an N-aryl pyrrolidine scaffold.

Simplified Workflow for N-Aryl Pyrrolidine Synthesis

G Start Starting Materials (Diketone + Aniline) Reaction Reductive Amination (Ir Catalyst, HCO2H) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Product N-Aryl Pyrrolidine Purification->Product

Caption: A simplified workflow for the synthesis of N-aryl pyrrolidines.

Conclusion and Future Perspectives

The N-aryl pyrrolidine scaffold has firmly established itself as a versatile and highly valuable structural motif in modern drug discovery. Its unique combination of three-dimensional architecture, stereochemical complexity, and synthetic tractability has enabled the development of a wide array of biologically active compounds targeting a diverse range of diseases. From neurodegenerative disorders and cancer to infectious diseases, the N-aryl pyrrolidine core continues to provide a fertile ground for the design of novel therapeutics.

Future research in this area will likely focus on several key aspects. The development of novel and more efficient synthetic methodologies will continue to be a priority, enabling access to an even greater diversity of N-aryl pyrrolidine derivatives. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced analytical techniques, will guide the rational design of more potent and selective drug candidates. Furthermore, the exploration of N-aryl pyrrolidines as chemical probes will undoubtedly shed more light on complex biological processes and unveil new therapeutic targets. The journey of the N-aryl pyrrolidine scaffold in medicinal chemistry is far from over; its architectural elegance and inherent "drug-likeness" ensure that it will remain a prominent player in the quest for new and improved medicines for years to come.

References

The Ascendancy of N-Aryl-2-Pyrrolidones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl-2-pyrrolidone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone in the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the burgeoning therapeutic applications of N-aryl-2-pyrrolidones. We delve into the seminal early syntheses and trace the progression to modern catalytic C-N bond-forming reactions, offering detailed experimental protocols and mechanistic insights. Furthermore, this guide explores the critical roles of N-aryl-2-pyrrolidones as modulators of key biological targets, including G-protein coupled receptors, viral enzymes, and bacterial proteins, underscoring their vast potential in contemporary drug discovery.

Introduction: The Structural and Therapeutic Significance of the N-Aryl-2-Pyrrolidone Core

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a fundamental building block in a multitude of natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for a greater exploration of three-dimensional chemical space, a desirable attribute in the design of potent and selective therapeutic agents.[1] The introduction of an aryl substituent on the nitrogen atom of the 2-pyrrolidone core (a lactam derivative of pyrrolidine) gives rise to the N-aryl-2-pyrrolidone class of compounds. This modification significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity.

N-aryl-2-pyrrolidones have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities. These include anti-diabetic, anti-viral, and anti-bacterial properties, highlighting their importance in addressing a range of human diseases.[2][3][4] This guide will provide a deep dive into the rich history and evolving synthetic landscape of this important class of molecules, alongside a detailed examination of their therapeutic applications.

A Historical Perspective: The Genesis of N-Aryl-2-Pyrrolidone Synthesis

The journey to synthesize N-aryl-2-pyrrolidones is intrinsically linked to the broader history of carbon-nitrogen bond formation, a cornerstone of organic chemistry. The earliest methods for N-arylation were often characterized by harsh reaction conditions, limiting their scope and functional group tolerance.

The Dawn of N-Arylation: The Ullmann Condensation

The seminal work of Fritz Ullmann in the early 20th century laid the groundwork for N-arylation chemistry. The Ullmann condensation, traditionally involving the copper-promoted reaction of an amine with an aryl halide, was one of the first methods applicable to the synthesis of N-aryl amides.[5] In 1906, Irma Goldberg, a student of Ullmann, specifically reported the copper-catalyzed arylation of amides, a reaction that is directly analogous to the formation of N-aryl-2-pyrrolidones.[6]

These early reactions typically required high temperatures (often exceeding 200 °C), polar aprotic solvents like nitrobenzene or N-methylpyrrolidone (NMP), and stoichiometric amounts of copper powder or copper salts.[5] The harsh conditions limited the substrate scope to aryl halides bearing electron-withdrawing groups and nucleophiles that could withstand the high temperatures.

Conceptual Workflow for Classical Ullmann N-Arylation

Ullmann_Workflow A Aryl Halide (Ar-X) F N-Aryl-2-Pyrrolidone A->F B 2-Pyrrolidone B->F C Copper Catalyst (Cu(0) or Cu(I)) C->F Catalyzes C-N bond formation D Base (e.g., K2CO3) D->F Neutralizes HX E High Temperature (>150°C) E->F Provides activation energy GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 (FFAR4) Gq Gαq GPR120->Gq activates BetaArrestin β-Arrestin 2 GPR120->BetaArrestin recruits PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand N-Aryl-2-Pyrrolidone (Agonist) Ligand->GPR120 Gq->PLC activates Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Insulin Enhanced Insulin Signaling Ca2->Insulin PKC->Insulin TAB1 TAB1 BetaArrestin->TAB1 binds TAK1 TAK1 (inhibited) TAB1->TAK1 inhibits NFkB NF-κB (inhibited) TAK1->NFkB Inflammation Reduced Inflammation NFkB->Inflammation leads to

References

Technical Guide: Safety and Handling of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Research Professionals

Executive Summary: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(4-Methylphenyl)pyrrolidin-2-one (CAS No: 3063-79-4). As this compound possesses a limited publicly available toxicological profile, this guide is built upon a foundation of the precautionary principle. It combines the known, verified data for the compound with a risk assessment framework derived from structurally analogous chemicals to establish robust safety protocols. The procedures outlined herein are designed to empower researchers to manage this chemical responsibly, ensuring personal safety and environmental integrity.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted N-aryl lactam. A clear understanding of its basic properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 1-(p-Tolyl)pyrrolidin-2-one, 1-(4-Methylphenyl)-2-pyrrolidinoneChemicalBook[2]
CAS Number 3063-79-4PubChem[1]
Molecular Formula C₁₁H₁₃NOPubChem[1]
Molecular Weight 175.23 g/mol PubChem[1]
Melting Point 86-88 °CChemicalBook[2]
Appearance Solid (at room temperature)N/A

Section 2: Hazard Identification and Risk Assessment

A complete, officially registered Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a comprehensive hazard profile must be constructed from limited supplier data and augmented by an analysis of structural analogues. This approach represents a field-proven method for managing chemicals with incomplete safety data.

Documented Hazards

Limited-scope safety information indicates that the compound is a skin and eye irritant.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Based on this information, the compound is classified as an IRRITANT .[2]

Hazard Assessment via Structural Analogy

Given the data gap, it is prudent to analyze the hazards of a well-characterized structural analogue, N-Methyl-2-pyrrolidone (NMP) (CAS: 872-50-4). While NMP is not identical, its core lactam structure provides a basis for inferring potential, unconfirmed hazards for this compound.

Warning: The following hazards are associated with NMP and should be considered potential, unverified risks for this compound until proven otherwise.

  • Reproductive Toxicity (Category 1B): NMP is classified as H360 (May damage fertility or the unborn child). Experiments have demonstrated reproductive and teratogenic effects in laboratory animals.[3][4]

  • Respiratory Irritation (STOT SE 3): NMP may cause respiratory irritation (H335).

  • Organ Toxicity (STOT RE 2): NMP may cause damage to organs through prolonged or repeated exposure.[3]

  • Combustibility: NMP is a combustible liquid (Category 4).[3]

Recommended Precautionary GHS Classification

Adhering to the precautionary principle, researchers should handle this compound as if it possesses the combined hazards of its own documented data and the critical warnings from its analogue, NMP.

Recommended Hazard Pictograms:

Fig 1. Recommended GHS Pictograms for Precautionary Handling.

Recommended Hazard and Precautionary Statements:

CodeStatementRationale
H315 Causes skin irritation.Documented[2]
H319 Causes serious eye irritation.Documented[2]
H335 May cause respiratory irritation.Analogue Data
H360 May damage fertility or the unborn child.Analogue Data
P201 Obtain special instructions before use.Precaution for potential reproductive toxicity
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Precaution for potential respiratory irritation[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.Mandatory for irritants and potential systemic toxins[5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard response for eye irritants[2]
P308+P313 IF exposed or concerned: Get medical advice/attention.Standard response for potential reproductive toxins

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers to exposure. The following workflow illustrates the hierarchy of controls that must be implemented.

Exposure_Controls cluster_workflow Hierarchy of Controls cluster_details Implementation Details Eng_Controls 1. Engineering Controls (Primary Barrier) PPE 2. Personal Protective Equipment (Secondary Barrier) Eng_Controls->PPE Fume_Hood Chemical Fume Hood Eng_Controls->Fume_Hood Ventilation Adequate Ventilation Eng_Controls->Ventilation Admin_Controls 3. Administrative Controls (Procedural Barrier) PPE->Admin_Controls Gloves Nitrile Gloves (EN 374) PPE->Gloves Goggles Chemical Splash Goggles PPE->Goggles Lab_Coat Lab Coat PPE->Lab_Coat SOP Standard Operating Procedures Admin_Controls->SOP Training Personnel Training Admin_Controls->Training

Fig 2. Hierarchy of controls for handling this compound.
Engineering Controls

  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Ventilation: Work should be conducted in a well-ventilated laboratory. Eyewash stations and safety showers must be readily accessible.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.[3]

  • Hand Protection: Wear chemical-resistant, impervious gloves, such as nitrile rubber, tested to EN 374 standards.[6] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, consider additional protective clothing.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][7]

  • Contaminated clothing should be removed and laundered before reuse.[5]

Section 4: Safe Handling, Storage, and Disposal Protocols

Handling
  • Pre-Handling Review: Before starting work, review this guide and obtain special instructions, particularly concerning the potential reproductive hazards.[8] Do not handle until all safety precautions have been read and understood.[3]

  • Work Area Preparation: Ensure the work area (fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood to contain dust. Use tools (spatulas, weigh boats) that minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Heating: Avoid strong heating. If heating is necessary, use a controlled heating mantle or water bath. Keep away from open flames, hot surfaces, and sources of ignition.

Storage
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8]

  • Security: Due to the potential reproductive toxicity, store locked up or in an area accessible only to authorized personnel.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][8]

Disposal
  • Waste Classification: This material must be disposed of as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3] Do not allow the chemical to enter drains or the environment.

Section 5: Emergency Procedures

The following flowchart outlines the immediate actions required in an emergency.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill, Exposure) Skin_Contact Skin Contact: Rinse with water for 15 min. Remove contaminated clothing. Start->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. Start->Eye_Contact Inhalation Inhalation: Move to fresh air. Seek medical attention. Start->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Start->Ingestion Evacuate Evacuate Area Alert Others Start->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess Cleanup Small Spill: Use inert absorbent. Collect for disposal. Assess->Cleanup Small Emergency_Services Large Spill: Call Emergency Services Assess->Emergency_Services Large

Fig 3. Emergency response workflow for incidents involving this compound.
First-Aid Measures

  • General Advice: If exposed or concerned, seek immediate medical advice/attention. Show this safety guide to the doctor in attendance.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If symptoms persist, call a physician.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice. Take off contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open.[8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting.[3][4] Clean mouth with water and call a physician or poison control center immediately.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

  • Specific Hazards: The compound may be combustible.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][8]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[3] Ensure adequate ventilation. Avoid breathing dust and contact with skin or eyes. Wear the PPE described in Section 3.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[8] Keep in suitable, closed containers for disposal.[8]

References

An In-depth Technical Guide to the Solubility of 1-(p-Tolyl)pyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(p-Tolyl)pyrrolidin-2-one, a compound of interest in contemporary chemical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the theoretical underpinnings of its solubility, predictive assessments, and detailed experimental protocols for precise quantification.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. 1-(p-Tolyl)pyrrolidin-2-one, a derivative of the versatile pyrrolidinone scaffold, presents a unique solubility profile governed by its distinct molecular structure. This guide navigates the principles of "like dissolves like," leveraging the structural attributes of 1-(p-Tolyl)pyrrolidin-2-one to predict its behavior in various organic solvents. While specific quantitative data for this compound is not extensively published, this guide equips the researcher with the foundational knowledge and practical methodologies to determine its solubility accurately and efficiently.

Molecular Structure and Physicochemical Properties of 1-(p-Tolyl)pyrrolidin-2-one

Understanding the molecular architecture of 1-(p-Tolyl)pyrrolidin-2-one is paramount to predicting its solubility. The molecule integrates a polar lactam (a cyclic amide) moiety with a nonpolar aromatic tolyl group.

Molecular Structure:

Caption: Molecular structure of 1-(p-Tolyl)pyrrolidin-2-one.

Key Physicochemical Properties:

PropertyValue/PredictionImpact on Solubility
Molecular Weight 175.23 g/mol A moderate molecular weight suggests that solubility will be significantly influenced by intermolecular forces rather than being sterically hindered.
Polarity The lactam group introduces a significant dipole moment, rendering this portion of the molecule polar. The tolyl group is nonpolar. Overall, the molecule is moderately polar.The dual nature of its polarity suggests solubility in a range of solvents, from polar aprotic to some less polar solvents.
Hydrogen Bond Acceptor The carbonyl oxygen of the lactam is a hydrogen bond acceptor.This allows for favorable interactions with protic solvents (e.g., alcohols) that can act as hydrogen bond donors.
Hydrogen Bond Donor The molecule lacks a hydrogen bond donor.Its inability to donate hydrogen bonds will limit its solubility in highly associative solvents that primarily act as hydrogen bond acceptors.
Predicted LogP Estimated to be in the range of 1.5 - 2.5A positive LogP value indicates a preference for a more lipophilic environment over an aqueous one, suggesting better solubility in organic solvents than in water.

Theoretical Principles of Solubility: A Predictive Approach

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle dictates that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solvent Classes and Predicted Solubility of 1-(p-Tolyl)pyrrolidin-2-one:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) :

    • Prediction: High solubility.

    • Rationale: These solvents possess significant dipole moments that can engage in favorable dipole-dipole interactions with the polar lactam ring of 1-(p-Tolyl)pyrrolidin-2-one. The absence of strong hydrogen bonding networks in these solvents allows for easier accommodation of the solute molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) :

    • Prediction: Good to moderate solubility.

    • Rationale: These solvents can act as hydrogen bond donors to the carbonyl oxygen of the lactam. However, the nonpolar tolyl group may disrupt the strong hydrogen-bonding network of the alcohol, potentially limiting very high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) :

    • Prediction: Low to moderate solubility.

    • Rationale: The nonpolar tolyl group will have favorable van der Waals interactions with these solvents. However, the polar lactam moiety will be poorly solvated, limiting overall solubility. Toluene, being an aromatic solvent, may exhibit slightly better solubility due to potential π-π stacking interactions with the tolyl group.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform) :

    • Prediction: Good solubility.

    • Rationale: These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination is essential for accurate solubility data. The following protocols outline robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment (Rapid Screening)

This method is useful for quickly screening a range of solvents to identify promising candidates for recrystallization or as reaction media.

Materials:

  • 1-(p-Tolyl)pyrrolidin-2-one

  • A selection of organic solvents (e.g., acetone, ethanol, toluene, dichloromethane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of 1-(p-Tolyl)pyrrolidin-2-one to a clean, dry test tube.

  • Add the test solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

  • After the addition of approximately 1 mL of solvent, vortex the mixture for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid remains largely undissolved.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Workflow for Quantitative Solubility Determination:

Quantitative_Solubility_Workflow A Preparation of Supersaturated Solution (Add excess solute to a known volume of solvent) B Equilibration (Agitate at a constant temperature for 24-48 hours) A->B C Phase Separation (Centrifugation or allow to settle) B->C D Filtration (Use a syringe filter, e.g., 0.45 µm PTFE) C->D E Sample Dilution (Dilute the saturated filtrate with a suitable solvent) D->E F Quantitative Analysis (e.g., HPLC, UV-Vis Spectroscopy) E->F G Data Calculation (Determine concentration from a calibration curve) F->G

Caption: Experimental workflow for the shake-flask method.

Detailed Protocol:

  • Preparation of the Saturated Solution:

    • To a series of vials, add a known volume of each organic solvent to be tested (e.g., 5.0 mL).

    • Add an excess amount of 1-(p-Tolyl)pyrrolidin-2-one to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid throughout this period is crucial.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

    • Prepare a calibration curve using standard solutions of 1-(p-Tolyl)pyrrolidin-2-one of known concentrations.

  • Data Reporting:

    • Calculate the concentration of 1-(p-Tolyl)pyrrolidin-2-one in the original saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Conclusion

The solubility of 1-(p-Tolyl)pyrrolidin-2-one in organic solvents is a key parameter for its successful application in research and development. This guide has provided a robust framework for understanding and determining this property. By combining a theoretical understanding of its molecular structure with rigorous experimental protocols, researchers can confidently select appropriate solvents and obtain accurate solubility data, thereby accelerating their research and development efforts.

The Pyrrolidinone Core: A Versatile Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Therapeutic Relevance, Mechanistic Insights, and Future Directions of Pyrrolidinone-Based Drug Discovery

Introduction: The "Privileged" Nature of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its prevalence in both natural products and a multitude of FDA-approved drugs underscores its significance in therapeutic development.[2][3] This is not a matter of chance; the unique structural and physicochemical properties of the pyrrolidinone core offer a powerful toolkit for medicinal chemists.[2] The sp³-hybridized carbon atoms impart a three-dimensional architecture, a stark contrast to flat aromatic systems, allowing for a more intricate and specific interaction with biological targets.[2][4] This non-planarity, a phenomenon known as "pseudorotation," enables the exploration of a wider pharmacophore space.[4][5] Furthermore, the inherent polarity and hydrogen bonding capabilities of the lactam functional group contribute to favorable pharmacokinetic profiles.[1]

This in-depth guide provides a comprehensive exploration of the pyrrolidinone core, from its fundamental chemical attributes to its diverse therapeutic applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights into the design and synthesis of novel pyrrolidinone-based therapeutics.

I. The Chemical Foundation: Why Pyrrolidinone Works

The therapeutic success of the pyrrolidinone scaffold is intrinsically linked to its chemical properties. Understanding these properties is paramount to appreciating its versatility in drug design.

Structural and Physicochemical Advantages:
  • Three-Dimensionality and Conformational Flexibility: The saturated nature of the pyrrolidinone ring provides a globular, three-dimensional shape.[2] This allows for a more precise fit into the binding pockets of target proteins, often leading to higher potency and selectivity. The ring's ability to adopt various conformations allows for fine-tuning of its interaction with biological targets.[4]

  • Stereochemical Diversity: The pyrrolidinone ring can possess multiple stereogenic centers, leading to a vast number of possible stereoisomers.[4][6] This stereochemical diversity is a critical tool for optimizing drug-target interactions, as different stereoisomers can exhibit markedly different biological activities.[4][6]

  • Hydrogen Bonding Capacity: The lactam moiety within the pyrrolidinone core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capability facilitates strong and specific interactions with amino acid residues in protein binding sites.

  • Metabolic Stability: The cyclic amide (lactam) structure of pyrrolidinone generally confers greater metabolic stability compared to linear amides, which are more susceptible to enzymatic cleavage. This can lead to improved pharmacokinetic properties, such as a longer half-life in the body.

  • Synthetic Tractability: The pyrrolidinone scaffold is readily accessible through a variety of synthetic routes, often starting from commercially available and chiral precursors like pyroglutamic acid.[7] This synthetic accessibility facilitates the generation of diverse libraries of compounds for screening and optimization.[7][8]

II. Therapeutic Landscape: A Multitude of Applications

The versatility of the pyrrolidinone core is evident in the broad spectrum of therapeutic areas where its derivatives have shown significant promise and success.[9][10][11]

A. Central Nervous System Disorders: A Historical Stronghold

The pyrrolidinone scaffold has a rich history in the treatment of neurological and psychiatric disorders.

  • Nootropic Agents: The racetam class of drugs, all featuring a 2-pyrrolidinone core, are well-known for their cognitive-enhancing effects.[1] Piracetam, the progenitor of this class, was developed in the 1960s and paved the way for more potent analogs.[1][12] While their exact mechanisms are still being fully elucidated, they are thought to modulate neurotransmission and improve neuronal plasticity.[1]

  • Anticonvulsant Agents: Levetiracetam, a blockbuster antiepileptic drug, is a prime example of the success of the pyrrolidinone scaffold in this area.[1] Its unique mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A).[13] Brivaracetam is another SV2A ligand used for epilepsy.[13] The pyrrolidinone-2,5-dione scaffold has also been extensively explored for anticonvulsant properties.[4] Structure-activity relationship (SAR) studies have shown that substituents at the 3-position of the pyrrolidin-2,5-dione ring strongly influence anticonvulsant activity.[4]

  • Neurodegenerative Diseases: The pyrrolidinone core is being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease.[14][15][16] Some derivatives have shown promise in inhibiting acetylcholinesterase and reducing oxidative stress, both of which are implicated in the pathology of Alzheimer's.[14] Novel pyrrolidinone derivatives are being designed as multi-target agents for these complex diseases.[15][17]

B. Oncology: A New Frontier

Recent research has highlighted the significant potential of pyrrolidinone derivatives as anticancer agents.[18][19]

  • Antiproliferative Activity: A wide variety of synthetic pyrrolidinone compounds, including spirooxindoles and thiazole derivatives, have demonstrated potent anticancer activity against numerous cancer cell lines.[18] These molecules can regulate various cellular targets to exert their anti-proliferative effects.[18] A key advantage is that many of these compounds exhibit low side effects.[18][19]

  • Enzyme Inhibition: Certain polyhydroxylated pyrrolidines have been identified as potent inhibitors of enzymes like α-glycosidase, suggesting their potential as starting points for new anticancer drugs.[4]

C. Infectious Diseases: Combating Microbial Threats

The pyrrolidinone scaffold has demonstrated significant activity against a range of microbial pathogens.

  • Antibacterial Agents: Pyrrolidinone derivatives have emerged as a promising class of antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[20][21] 2-Pyrrolidone-5-carboxylic acid (PCA), produced by some lactic acid bacteria, has been shown to inhibit the growth of various spoilage bacteria.[22][23] Pyrrolidine dithiocarbamate has also demonstrated antibacterial activity, which is enhanced by the presence of zinc.[24] The development of novel pyrrolidine-2,3-dione dimers has shown potent antimicrobial and anti-biofilm activity against pathogens like S. aureus.[25]

  • Antiviral and Antifungal Activity: The pyrrolidinone core has been incorporated into molecules with antiviral and antifungal properties.[3][26]

D. Cardiovascular Diseases: Modulating Cardiac Function

Pyrrolidinone derivatives have shown potential in the treatment of cardiovascular disorders.

  • Antihypertensive and Antiarrhythmic Agents: Several novel arylpiperazines containing a pyrrolidin-2-one fragment have been synthesized and evaluated for their antihypertensive and antiarrhythmic activities.[27] These compounds often exhibit α-adrenolytic properties.[27][28] Specific derivatives have been shown to significantly decrease systolic and diastolic blood pressure.[27] S-75, a novel pyrrolidin-2-one derivative, has demonstrated both prophylactic and therapeutic antiarrhythmic activity in preclinical models.[29]

  • Cardiac Remodeling: The nuclear factor kappaB (NF-κB) inhibitor pyrrolidine dithiocarbamate has been shown to prevent cardiac remodeling and the up-regulation of matrix metalloproteinase-2 in hypertensive models.[30][31] It has also been found to attenuate cardiocyte apoptosis and improve heart failure following coronary microembolization.[30]

III. Synthesis Strategies: Building the Pyrrolidinone Core

The therapeutic potential of pyrrolidinone derivatives is underpinned by the ability to synthesize a wide array of analogs for biological evaluation. Several robust synthetic strategies are employed.

Key Synthetic Approaches:
  • From Cyclic Precursors: A common and efficient method involves the use of readily available chiral cyclic precursors like proline and 4-hydroxyproline.[8] For instance, (S)-prolinol, obtained from the reduction of proline, is a key starting material for the synthesis of various drugs.[8]

  • Cyclization Reactions: Pyrrolidin-2-ones can be synthesized through various cyclization reactions.[4]

  • [3+2] Cycloaddition: The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing substituted pyrrolidines.[32]

  • Microwave-Assisted Organic Synthesis (MAOS): The application of MAOS has significantly improved the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry.[4]

A generalized synthetic workflow for producing pyrrolidinone derivatives often starts with a chiral precursor to ensure stereochemical control.

G A Chiral Precursor (e.g., S-Pyroglutamic Acid) B Activation of Carboxyl Group A->B C Coupling with Amine/Alcohol B->C D Further Functionalization (e.g., N-alkylation, side-chain modification) C->D E Purification & Characterization D->E F Biological Screening E->F

IV. Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective pyrrolidinone-based drugs relies heavily on understanding the structure-activity relationship (SAR).

Key SAR Insights:
  • Substitution Patterns: The position and nature of substituents on the pyrrolidinone ring are critical for biological activity. For example, in anticonvulsant pyrrolidine-2,5-diones, substituents at the 3-position and the type of phenylpiperazine attached to an acetamide fragment significantly influence activity.[4]

  • Stereochemistry: The spatial orientation of substituents can dramatically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins.[4][6]

  • Molecular Hybridization: Combining the pyrrolidinone scaffold with other known pharmacophores can lead to the development of hybrid molecules with enhanced or novel biological activities.[3][26]

V. Future Perspectives and Conclusion

The pyrrolidinone core continues to be a highly valuable and versatile scaffold in drug discovery.[3][5] Its unique combination of structural, physicochemical, and biological properties makes it an attractive starting point for the development of new therapeutics across a wide range of diseases.[9][10][11]

Future research will likely focus on:

  • Exploring Novel Therapeutic Targets: The application of pyrrolidinone-based libraries to new and challenging biological targets.

  • Development of Multi-Target Ligands: The design of single molecules that can modulate multiple targets, which is particularly relevant for complex diseases like neurodegenerative disorders and cancer.[15][17]

  • Advanced Synthesis Methodologies: The development of more efficient and sustainable synthetic methods to access novel and complex pyrrolidinone derivatives.

  • Personalized Medicine: The development of pyrrolidinone-based drugs tailored to specific patient populations based on genetic or biomarker information.

VI. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Pyrrolidin-2-ones

This protocol describes a general method for the N-alkylation of pyrrolidin-2-one.

Materials:

  • Pyrrolidin-2-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of pyrrolidin-2-one (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method to determine the AChE inhibitory activity of synthesized pyrrolidinone derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (pyrrolidinone derivatives) dissolved in DMSO

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

VII. Quantitative Data Summary

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

CompoundR-group at position 3MES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)
69k sec-butyl80.38108.80
Valproic Acid ->300205.9
Data adapted from Góra et al. (2021) as cited in[4].

Table 2: Antiarrhythmic Activity of Pyrrolidin-2-one Derivatives

CompoundProphylactic Antiarrhythmic Activity ED₅₀ (mg/kg, i.v.) in epinephrine-induced arrhythmia
13 1.0
Data adapted from a study on arylpiperazines bearing a pyrrolidin-2-one fragment.[27]

VIII. Signaling Pathway and Workflow Diagrams

G cluster_0 Presynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter Release (Reduced)

G

References

An In-depth Technical Guide to 1-(4-Methylphenyl)pyrrolidin-2-one and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound belonging to the N-aryl substituted γ-lactam class. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, synthesis, analytical characterization, and its potential applications in the field of drug discovery and development. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their work with this versatile molecule.

Part 1: Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research. This compound is known by several synonyms, and it is crucial to recognize these to effectively search databases and literature.

Synonyms and Identifiers
SynonymSource
1-(p-Tolyl)pyrrolidin-2-onePubChem[3]
1-(4-Methylphenyl)-2-pyrrolidinonePubChem[3]
N-(4-Methylphenyl)-2-pyrrolidinonePubChem[3]
1-p-TolylpyrrolidonePubChem[3]

Table 1: Common Synonyms for this compound.

Key identifiers for this compound are summarized below:

IdentifierValueSource
CAS Number 3063-79-4PubChem[3]
PubChem CID 577781PubChem[3]
Molecular Formula C₁₁H₁₃NOPubChem[3]
Molecular Weight 175.23 g/mol PubChem[3]
InChIKey ORPHOKOVVUFNKE-UHFFFAOYSA-NPubChem[3]

Table 2: Key Chemical Identifiers.

Molecular Structure

The structure of this compound consists of a five-membered lactam ring (pyrrolidin-2-one) where the nitrogen atom is substituted with a 4-methylphenyl (p-tolyl) group.

Figure 1: Molecular Structure of this compound.

Part 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in experimental settings, particularly in drug development for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyValueSource
Melting Point 86-88 °CGuidechem[4]
Boiling Point 386.6 °C at 760 mmHgGuidechem[4]
Flash Point 191 °CGuidechem[4]
Density 1.117 g/cm³Guidechem[4]
Refractive Index 1.569Guidechem[4]
LogP 1.7PubChem[3]

Table 3: Physicochemical Properties of this compound.

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates.

Part 3: Synthesis and Purification

The synthesis of N-aryl lactams like this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Synthetic Pathways

Two common strategies for the synthesis of this class of compounds are direct amidation of a lactone and transition-metal-catalyzed cross-coupling reactions.

G cluster_0 Pathway A: Direct Aminolysis cluster_1 Pathway B: Buchwald-Hartwig Amination GBL γ-Butyrolactone Intermediate Ring-Opened Intermediate GBL->Intermediate Nucleophilic Attack pToluidine p-Toluidine pToluidine->Intermediate ProductA This compound Intermediate->ProductA Dehydration/Cyclization (High Temp/Pressure) Pyrrolidinone 2-Pyrrolidinone Catalyst Pd Catalyst + Ligand + Base Pyrrolidinone->Catalyst ArylHalide 4-Iodotoluene or 4-Bromotoluene ArylHalide->Catalyst ProductB This compound Catalyst->ProductB

Figure 2: Overview of Synthetic Pathways.

Experimental Protocol: Synthesis via Direct Aminolysis

This protocol is a representative method based on the established reaction between γ-butyrolactone and primary amines.[5]

Materials:

  • γ-Butyrolactone (1.0 equivalent)

  • p-Toluidine (1.1 equivalents)

  • High-pressure laboratory autoclave

Procedure:

  • Charging the Reactor: In a high-pressure laboratory autoclave, combine γ-butyrolactone and p-toluidine. A slight excess of the amine is used to drive the reaction to completion.

  • Reaction Conditions: Seal the autoclave and begin stirring. Heat the mixture to 250-280°C. The pressure will increase as the reaction proceeds; monitor to ensure it remains within the safe operating limits of the autoclave. Maintain these conditions for 4-6 hours. The high temperature is necessary to drive the dehydration and subsequent cyclization to form the lactam ring.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.

  • Purification: The crude product is often a solid or a viscous oil. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is based on the principles of the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[6][7]

Materials:

  • 4-Bromotoluene (1.0 equivalent)

  • 2-Pyrrolidinone (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • X-Phos (4 mol%)

  • Potassium tert-butoxide (KOt-Bu, 1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, X-Phos, and KOt-Bu.

  • Addition of Reagents: Add anhydrous toluene, followed by 2-pyrrolidinone and 4-bromotoluene.

  • Reaction Conditions: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically two doublets in the 7.0-7.5 ppm region), a singlet for the methyl group protons (around 2.3 ppm), and multiplets for the methylene protons of the pyrrolidinone ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 175 ppm), the aromatic carbons, the methyl carbon, and the three distinct methylene carbons of the lactam ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the amide carbonyl group.

Publicly available spectral data can be found on databases such as PubChem.[3]

Chromatographic Analysis

A standard method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). A general reverse-phase HPLC method is outlined below.

HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

This method should be validated for linearity, accuracy, and precision according to standard laboratory procedures.[8][9]

Part 5: Applications in Drug Discovery and Development

The pyrrolidinone scaffold is of significant interest in medicinal chemistry due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor.[1][2]

Role as a Molecular Scaffold

This compound can serve as a key intermediate or a foundational scaffold for the synthesis of more complex molecules with potential therapeutic activity. The p-tolyl group can be further functionalized, or the pyrrolidinone ring can be modified to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

Derivatives of N-aryl pyrrolidinones have been investigated for a range of biological activities, including:

  • Anticonvulsant Activity: The pyrrolidinone ring is a core component of several antiepileptic drugs.

  • Anticancer Agents: The scaffold has been incorporated into molecules designed to inhibit various targets in cancer cell proliferation.[2]

  • Central Nervous System (CNS) Disorders: The physicochemical properties of this scaffold make it suitable for designing CNS-penetrant drugs.

The specific pharmacological profile of this compound itself is not extensively documented in publicly available literature, presenting an opportunity for further investigation.

Conclusion

This compound, along with its various synonyms, represents a valuable building block for researchers in medicinal chemistry and drug development. Its synthesis is achievable through well-established chemical transformations, and its characterization can be performed using standard analytical techniques. The inherent properties of the N-aryl pyrrolidinone scaffold suggest its potential utility in the design and synthesis of novel therapeutic agents across multiple disease areas. This guide provides a solid foundation of technical knowledge to facilitate and inspire further research into this promising chemical entity.

References

A Technical Guide to the Physicochemical Characterization of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a focused examination of 1-(4-Methylphenyl)pyrrolidin-2-one, a substituted lactam of interest in synthetic and medicinal chemistry. The accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of compound verification, purity assessment, and process development. This document outlines the established physical constants for this compound and provides detailed, field-proven protocols for their experimental determination. The methodologies are presented with a rationale grounded in chemical principles to ensure robust and reproducible results, which are critical in a research and drug development setting.

Compound Identification and Properties

To ensure clarity and precision, the subject of this guide is identified by its primary chemical descriptors.

  • IUPAC Name: this compound[1]

  • Common Synonyms: 1-(p-Tolyl)pyrrolidin-2-one, 1-(4-Methylphenyl)-2-pyrrolidinone[1][2][3]

  • CAS Number: 3063-79-4[1][2][3][4]

  • Molecular Formula: C₁₁H₁₃NO[2][3]

  • Molecular Weight: 175.23 g/mol [1][2][3]

Molecular Structure:

The key thermal properties of this compound are summarized below. These values serve as the benchmark for experimental verification.

PropertyValueSource(s)
Melting Point 86-88 °C[2][3][4]
Boiling Point 386.6 °C (at 760 mmHg)[2]
306.53 °C (Rough Estimate)[3][4]
Density 1.117 g/cm³ (Estimate)[2]
Refractive Index 1.569 (Estimate)[2]

The Imperative of Phase Transition Analysis in Drug Development

In the rigorous context of pharmaceutical research, the melting and boiling points are not mere physical constants; they are critical indicators of a compound's identity and purity.

  • Expertise in Melting Point Analysis: The melting point is one of the most sensitive and rapid methods for assessing the purity of a crystalline solid. A pure compound typically exhibits a sharp, well-defined melting point range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[5] This phenomenon, known as melting point depression, provides immediate, albeit qualitative, feedback on the success of a purification step (e.g., recrystallization, chromatography). Therefore, an observed melting point of 82-86°C for a sample of this compound would immediately signal the presence of impurities when compared to the reference value of 86-88°C.

  • Causality in Boiling Point Determination: The boiling point reflects the strength of intermolecular forces. For a non-associated liquid, it is primarily influenced by molecular weight and shape. The experimental determination of a boiling point confirms the substance's identity and can indicate the presence of non-volatile or volatile impurities. A non-volatile impurity will elevate the boiling point, while a highly volatile impurity will lower it. Accurate measurement requires careful calibration against atmospheric pressure, as the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[6]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for the characterization of this compound.

This method is the gold standard for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently crush them to a fine powder.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm for optimal heat transfer.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary value.[5]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the expected melting point (86°C).

  • Observation: Reduce the heating rate to 1-2°C per minute.[5][7] This slow rate is critical to allow the system to remain in thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range).[8] A pure sample should melt completely within a 1-2°C range.

This technique is ideal for the small sample quantities typical in a research environment and provides high accuracy.

Methodology:

  • Apparatus Assembly: Attach a small test tube (e.g., 6x50 mm) containing ~0.5 mL of this compound to a thermometer using a rubber band or a section of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.[9]

  • Capillary Insertion: Obtain a capillary tube sealed at one end. Place this tube, open-end down, into the liquid in the test tube.[6][9] This inverted capillary serves as a nucleation site and traps vapor.

  • Thiele Tube Setup: Secure the thermometer and test tube assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side-arm junction.[9] The thermometer bulb should be positioned near the center of the main body of the tube.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

  • Observation (Second Stage): As the liquid approaches its boiling point, the rate of bubbling will increase significantly, forming a rapid and continuous stream. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[6][9]

  • Data Recording: Turn off the heat source at this point. The bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6] This moment signifies that the external pressure has just overcome the sample's vapor pressure, providing a precise measurement.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis for physicochemical characterization is crucial for maintaining consistency and accuracy in a laboratory setting.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Validation A Acquire/Synthesize This compound B Dry Sample Thoroughly (e.g., vacuum oven) A->B C Grind to Fine Powder (for Melting Point) B->C If Solid G Assemble Thiele Tube Apparatus with Sample B->G D Load Capillary Tube (2-3 mm height) C->D E Heat in Apparatus (Ramp Rate: 1-2°C/min) D->E F Record T_initial & T_final (Melting Range) E->F J Compare Experimental Data to Literature Values F->J H Heat & Observe Continuous Bubble Stream G->H I Cool & Record Temp. at Liquid Re-entry H->I I->J K Assess Purity Based on Melting Point Range J->K L Final Report: Identity & Purity Confirmed K->L

Caption: Workflow for the physicochemical characterization of a synthesized compound.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and development. By adhering to the detailed, validated protocols outlined in this guide, scientists can confidently verify the identity and assess the purity of their material. The consistent application of these foundational techniques underpins the integrity of all subsequent experimental work, from mechanistic studies to the development of novel therapeutics.

References

Methodological & Application

Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of N-Aryl Pyrrolidinones and a Modern Synthetic Solution

The N-aryl pyrrolidinone scaffold is a privileged structural motif frequently encountered in medicinal chemistry, drug development, and materials science.[1] Its prevalence in pharmaceuticals and biologically active compounds drives a continuous need for efficient, reliable, and scalable synthetic methods. While traditional approaches such as nucleophilic aromatic substitution (SNAr) or Ullmann condensation have been used, they often suffer from significant limitations, including harsh reaction conditions (high temperatures, strong bases) and a limited substrate scope, particularly with electron-rich or sterically hindered aryl partners.[2][3]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds.[1] The Buchwald-Hartwig amination, in particular, has emerged as a premier method for N-arylation due to its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[2][3][4] This powerful transformation allows for the direct coupling of an aryl halide or pseudohalide with a nitrogen nucleophile, such as the nitrogen atom of a lactam.

This application note provides a comprehensive guide for researchers on the application of the Buchwald-Hartwig amination for the synthesis of N-aryl pyrrolidinones. We will delve into the reaction mechanism, provide a detailed and robust experimental protocol, discuss optimization strategies, and offer troubleshooting advice to ensure successful implementation.

The Catalytic Heart: Mechanism and Key Reaction Components

The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, association of the amide and deprotonation, and reductive elimination.[2][5][6]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond. This step forms a Pd(II) complex.[6][7] For aryl bromides and chlorides, this is often the rate-determining step of the cycle.[8][9]

  • Amide Coordination & Deprotonation: The pyrrolidinone (a cyclic amide) coordinates to the Pd(II) center. In the presence of a base, the N-H proton is removed, forming a palladium-amido complex.[7][10] The choice of base is critical, as its strength must be sufficient to deprotonate the lactam without degrading other functional groups on the substrates.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond of the N-aryl pyrrolidinone product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle for N-Aryl Pyrrolidinone Synthesis pd0 L-Pd(0) Active Catalyst i1 Oxidative Addition pd0->i1 oa_complex L-Pd(II)(Ar)(X) i2 Amide Binding & Deprotonation oa_complex->i2 amido_complex L-Pd(II)(Ar)(Amido) product N-Aryl Pyrrolidinone (Product) amido_complex->product i3 Reductive Elimination amido_complex->i3 i1->oa_complex + Ar-X i2->amido_complex + Pyrrolidinone + Base - Base-H+X- i3->pd0 workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_glass Dry Glassware prep_reagents Weigh Reagents in Glovebox prep_glass->prep_reagents prep_solvent Degas Solvent prep_reagents->prep_solvent setup Assemble Reaction (Inert Atmosphere) prep_solvent->setup heat Heat to Temp (e.g., 100 °C) setup->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Dilute cool->quench extract Extract & Wash quench->extract purify Purify (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

References

Application Notes and Protocols for the Synthesis of 5-Methyl-N-Aryl-2-Pyrrolidones via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Pyrrolidones and the Strategic Role of Reductive Amination

The N-aryl-2-pyrrolidone scaffold is a privileged motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique physicochemical properties. Specifically, 5-methyl-N-aryl-2-pyrrolidones are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] Reductive amination stands out as a robust and versatile method for the C-N bond formation required to synthesize these valuable compounds.[2][3][4] This reaction offers a high degree of atom economy and often proceeds under mild conditions, making it an attractive strategy for drug development professionals.[4]

This comprehensive guide provides detailed protocols and in-depth scientific insights into the reductive amination of levulinic acid and its esters with aromatic amines to yield 5-methyl-N-aryl-2-pyrrolidones. We will explore various methodologies, focusing on the selection of reducing agents, catalysts, and reaction conditions, while also elucidating the underlying reaction mechanisms.

Core Principles: Understanding the Reductive Amination Pathway

Reductive amination is a two-step process that combines a carbonyl compound with an amine to form an amine, with an intermediate imine or iminium ion.[5] In the context of synthesizing 5-methyl-N-aryl-2-pyrrolidones, the process typically starts with levulinic acid or its ester, which undergoes condensation with an aromatic amine to form an enamine or imine intermediate. This is followed by an intramolecular cyclization and subsequent reduction to yield the final pyrrolidone product.

The choice of reducing agent is critical and dictates the reaction conditions and selectivity. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting the less reactive carbonyl group of the starting material.[6][7]

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism for the formation of 5-methyl-N-aryl-2-pyrrolidones from levulinic acid and an aromatic amine.

Reductive_Amination_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_reduction Reduction Levulinic_Acid Levulinic Acid/Ester Imine_Enamine Imine/Enamine Intermediate Levulinic_Acid->Imine_Enamine + Ar-NH2 - H2O Aryl_Amine Aromatic Amine (Ar-NH2) Aryl_Amine->Imine_Enamine Cyclized_Intermediate Cyclized Intermediate Imine_Enamine->Cyclized_Intermediate Intramolecular Cyclization Final_Product 5-Methyl-N-Aryl-2-Pyrrolidone Cyclized_Intermediate->Final_Product Reduction (e.g., H2/Catalyst, NaBH(OAc)3)

Caption: Generalized reaction pathway for the synthesis of 5-methyl-N-aryl-2-pyrrolidones.

Protocol I: Catalytic Hydrogenation Approach

This protocol is particularly suited for large-scale synthesis due to the use of hydrogen gas as the reducing agent and a recyclable heterogeneous catalyst.

Experimental Workflow

Catalytic_Hydrogenation_Workflow start Start reactants Charge Reactor: Levulinic Acid Ester Aromatic Amine Solvent (e.g., Dioxane) Catalyst (e.g., Pd/C) start->reactants seal_purge Seal Reactor & Purge with N2/H2 reactants->seal_purge heat_pressurize Heat to Reaction Temp Pressurize with H2 seal_purge->heat_pressurize reaction Monitor Reaction Progress (TLC/GC/LC-MS) heat_pressurize->reaction cool_depressurize Cool to RT & Depressurize reaction->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify by Chromatography or Distillation concentrate->purify end End purify->end

Caption: Step-by-step workflow for catalytic hydrogenation.

Detailed Step-by-Step Methodology
  • Reactor Preparation: To a high-pressure reactor, add the levulinic acid ester (1.0 equiv), the aromatic amine (1.0-1.2 equiv), a suitable solvent such as dioxane, and a hydrogenation catalyst (e.g., 5% Pd/C, 5 wt%).[8]

  • Inerting and Pressurization: Seal the reactor and purge several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).[1]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 120°C) with vigorous stirring.[1] Monitor the reaction progress by analyzing aliquots via TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by flash column chromatography or distillation.

Key Considerations and Causality
  • Catalyst Choice: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[9] Other catalysts from the platinum group metals can also be employed.[8][9] The choice of catalyst can influence reaction rate and selectivity.

  • Solvent: Dioxane is often used as a solvent.[8] The choice of solvent can affect the solubility of reactants and the reaction kinetics.

  • Temperature and Pressure: These parameters are crucial for reaction efficiency. Higher temperatures and pressures generally lead to faster reaction rates but may also promote side reactions. Optimization is often necessary for a specific substrate combination.

Protocol II: Borohydride-Based Reductive Amination

This protocol utilizes milder borohydride reagents and is well-suited for laboratory-scale synthesis, especially when handling sensitive functional groups. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this purpose.[10][11][12]

Experimental Workflow

Borohydride_Workflow start Start mix_reactants Combine Levulinic Acid/Ester, Aromatic Amine, and Solvent (e.g., DCE) start->mix_reactants add_reagent Add Sodium Triacetoxyborohydride (STAB) in portions mix_reactants->add_reagent stir_reaction Stir at Room Temperature add_reagent->stir_reaction monitor Monitor Reaction by TLC/LC-MS stir_reaction->monitor quench Quench with Saturated NaHCO3 monitor->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for borohydride-based reductive amination.

Detailed Step-by-Step Methodology
  • Initial Mixture: In a round-bottom flask, dissolve the levulinic acid or its ester (1.0 equiv) and the aromatic amine (1.0-1.2 equiv) in a suitable solvent like 1,2-dichloroethane (DCE).[11][13]

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise at room temperature.[13] The addition may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Causality and Scientific Integrity
  • Choice of Borohydride: STAB is milder and more selective than sodium borohydride or sodium cyanoborohydride.[12] It is particularly effective for the reductive amination of ketones and can be used in a one-pot procedure.[11][14] Sodium cyanoborohydride is also effective but is highly toxic.[6]

  • Solvent Selection: DCE is a common solvent for STAB-mediated reductive aminations.[10][11] Other aprotic solvents like THF or acetonitrile can also be used.[13] Protic solvents like methanol are generally avoided with STAB as they can cause decomposition.[10][12]

  • pH Control: While not always necessary with STAB, maintaining a mildly acidic pH can facilitate imine formation.[6][7] In some cases, the addition of a small amount of acetic acid can be beneficial.[6][13]

Comparative Data of Reductive Amination Protocols

ParameterProtocol I: Catalytic HydrogenationProtocol II: Borohydride-Based
Reducing Agent Hydrogen Gas (H₂)Sodium Triacetoxyborohydride (STAB)
Catalyst/Reagent Heterogeneous (e.g., Pd/C, Pt/TiO₂)[9][15]Stoichiometric
Typical Solvents Dioxane, Alcohols[8]DCE, THF, Acetonitrile[11][13]
Temperature Elevated (e.g., 120°C)[1]Room Temperature
Pressure Elevated (e.g., 4 bar)[1]Atmospheric
Scale Laboratory to IndustrialLaboratory
Advantages High atom economy, catalyst is recyclableMild conditions, high functional group tolerance
Disadvantages Requires specialized high-pressure equipmentStoichiometric waste, higher cost of reagent

Troubleshooting and Expert Insights

  • Low Yields: Incomplete conversion can be due to poor quality reagents, insufficient reaction time, or suboptimal temperature/pressure. For catalytic hydrogenations, catalyst poisoning can also be a factor. For borohydride reactions, ensure the reagent is fresh and added portion-wise.

  • Side Reactions: Over-alkylation of the amine product is a potential side reaction.[14] This can be minimized by using a slight excess of the primary amine. In catalytic hydrogenations, reduction of the aromatic ring can occur under harsh conditions.

  • Purification Challenges: The polarity of the N-aryl pyrrolidone products can vary significantly based on the aryl substituent, necessitating careful selection of the chromatographic eluent system.

Conclusion

Reductive amination is a powerful and adaptable tool for the synthesis of 5-methyl-N-aryl-2-pyrrolidones. The choice between a catalytic hydrogenation approach and a borohydride-based method will depend on the desired scale of the reaction, the available equipment, and the specific functionalities present in the substrates. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively leverage these protocols to access a diverse range of valuable N-aryl pyrrolidone derivatives.

References

Application Note: A Comprehensive Guide to the ¹H NMR Characterization of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Methylphenyl)pyrrolidin-2-one is a key structural motif found in various pharmacologically active compounds and serves as a vital intermediate in organic synthesis.[1] Unambiguous structural confirmation is paramount for quality control and regulatory compliance in drug development. This application note provides a detailed, field-proven guide to the characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a theoretical framework for spectral prediction, a step-by-step protocol for data acquisition, and a comprehensive guide to spectral interpretation. This document is intended for researchers, scientists, and quality control professionals who require a robust and reliable method for the structural elucidation of N-aryl lactams.

Theoretical Framework and Spectral Prediction

Understanding the molecular architecture is the first step in predicting the ¹H NMR spectrum. The structure of this compound contains two distinct spin systems: the protons of the pyrrolidinone ring and the protons of the para-substituted tolyl group. Each system provides a unique set of signals whose chemical shift, multiplicity, and integration are governed by the local electronic environment.[2]

Molecular Structure and Proton Environments

The key to interpreting the spectrum lies in identifying the chemically non-equivalent protons in the molecule. For this compound, there are five distinct sets of protons, as illustrated below.

G prep 1. Sample Preparation acq 2. Data Acquisition prep->acq sub_prep1 Weigh 5-10 mg of sample proc 3. Data Processing acq->proc sub_acq1 Insert sample & lock on deuterium signal analysis 4. Analysis & Interpretation proc->analysis sub_proc1 Apply Fourier Transform (FT) sub_analysis1 Integrate signals sub_prep2 Dissolve in 0.6-0.7 mL of CDCl₃ with 0.03% TMS sub_prep1->sub_prep2 sub_prep3 Transfer to 5 mm NMR tube sub_prep2->sub_prep3 sub_acq2 Tune & shim magnet for homogeneity sub_acq1->sub_acq2 sub_acq3 Acquire Free Induction Decay (FID) (16-32 scans) sub_acq2->sub_acq3 sub_proc2 Phase correction (zero & first order) sub_proc1->sub_proc2 sub_proc3 Baseline correction sub_proc2->sub_proc3 sub_proc4 Calibrate spectrum to TMS (0.00 ppm) sub_proc3->sub_proc4 sub_analysis2 Assign peaks & measure coupling constants sub_analysis1->sub_analysis2 sub_analysis3 Correlate data with structure sub_analysis2->sub_analysis3

References

Application Note: Quantitative Analysis of Pyrrolidinone Derivatives in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of pyrrolidinone derivatives, such as N-Methyl-2-pyrrolidone (NMP), 2-pyrrolidone, and N-Ethyl-2-pyrrolidone, in complex sample matrices. These compounds are widely used in the pharmaceutical and chemical industries, making their accurate quantification critical for quality control, environmental monitoring, and safety assessment. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) to achieve high selectivity and sensitivity. This document provides a comprehensive guide covering sample preparation, instrument configuration, data analysis, and method validation, designed for researchers, scientists, and drug development professionals.

Introduction

Pyrrolidinone derivatives are a class of polar, aprotic solvents with a wide range of industrial applications. N-Methyl-2-pyrrolidone (NMP), for example, is extensively used as a solvent in the manufacturing of polymers, pesticides, and pharmaceuticals.[1] Due to potential health risks and environmental regulations, there is a growing need for reliable analytical methods to monitor their presence in various products and environmental samples.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and highly specific mass-based detection.[3] This note describes a comprehensive workflow, from sample receipt to final data reporting, ensuring accuracy, precision, and reliability in line with international validation standards.

Principle of the Method

The method is based on the separation of volatile and semi-volatile pyrrolidinone derivatives using a gas chromatograph, followed by detection and quantification using a mass spectrometer.

  • Gas Chromatography (GC): The sample is injected into a heated inlet, where the analytes are vaporized and transferred onto a capillary column by a carrier gas (typically helium). The separation occurs based on the differential partitioning of the analytes between the stationary phase (a high-boiling point liquid coated on the column wall) and the mobile phase (carrier gas). Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

  • Mass Spectrometry (MS): As analytes elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized, most commonly by Electron Ionization (EI). The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification. For quantification, specific ions known to be characteristic of the analyte are monitored using Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity and selectivity.

Experimental Workflow

The entire analytical process can be visualized as a sequence of steps, each critical for achieving a reliable result.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Receipt & Homogenization Spike 2. Spike Internal Standard (IS) Sample->Spike Add constant conc. Extract 3. Solvent Extraction / SPE Cleanup Spike->Extract e.g., Ethyl Acetate Prep_Final 4. Dilution to Final Volume Extract->Prep_Final Adjust concentration GCMS 5. GC-MS Analysis (SIM/Scan Mode) Prep_Final->GCMS Inject 1 µL Integrate 6. Peak Integration & Identification GCMS->Integrate Acquire Data Quantify 7. Quantification (Calibration Curve) Integrate->Quantify Area Ratio vs. Conc. Report 8. Final Report Generation Quantify->Report Validate & Finalize

Caption: Overall workflow from sample preparation to final report generation.

Instrumentation, Reagents, and Consumables

ItemSpecification
Gas Chromatograph Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and electronic pneumatic control.
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
Autosampler G4513A or equivalent, with 10 µL syringe.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
Carrier Gas Helium (99.999% purity).
Reagents N-Methyl-2-pyrrolidone (≥99.5%), 2-Pyrrolidone (≥99%), N-Ethyl-2-pyrrolidone (≥99%).
Internal Standard (IS) N-Methyl-d3-2-pyrrolidone or Pyridine.[4]
Solvents Ethyl Acetate, Acetonitrile, Methanol (HPLC or GC grade).
Consumables 2 mL amber glass autosampler vials with PTFE-lined caps, GC inlet liners, syringes, SPE cartridges (e.g., Oasis HLB[5]).

Scientist's Note: The choice of a DB-5ms column is a good starting point as its 5% phenyl content provides a good balance for separating moderately polar compounds like pyrrolidinones. For highly complex matrices, a more polar column (e.g., DB-WAX) may be required to resolve analytes from interferences.

Protocols

Preparation of Standards and Samples

Internal Standard (IS) Selection Rationale: An internal standard is crucial for correcting variations in injection volume, instrument response, and sample preparation efficiency.[6][7] An ideal IS is chemically similar to the analytes but not present in the samples.[6] A deuterated analog of the target analyte (e.g., N-Methyl-d3-2-pyrrolidone) is the best choice for MS detection as it co-elutes but is distinguishable by mass.[7][8] If a deuterated standard is unavailable, a compound with similar chemical properties and a different retention time, like pyridine, can be used.[4]

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh ~25 mg of each pyrrolidinone reference standard into separate 25 mL volumetric flasks.

    • Dissolve and dilute to volume with ethyl acetate. These stocks are stable for up to 6 months when stored at 4°C.

  • Internal Standard Stock (1000 µg/mL):

    • Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., Pyridine) in ethyl acetate.

  • Working Calibration Standards:

    • Prepare a series of calibration standards by serial dilution from the stock standards. A typical range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

    • Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL. This ensures the IS concentration is constant across all standards and samples.[7]

  • Sample Preparation:

    • Liquid Samples (e.g., Pesticide Formulations[5]): a. Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube. b. Add 50 µL of the 1000 µg/mL IS stock solution (final concentration of 5 µg/mL assuming a 10 mL final volume). c. Add 9.95 mL of ethyl acetate. d. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. e. (Optional Cleanup): If the matrix is complex, pass the supernatant through a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB) to remove interferences.[5] f. Transfer the final extract into a GC vial for analysis.

    • Solid Samples (e.g., Polymer Matrices[2]): a. Accurately weigh 0.5 g of the powdered sample into a 15 mL centrifuge tube. b. Add 50 µL of the 1000 µg/mL IS stock solution. c. Add 10 mL of ethyl acetate. d. Vortex for 2 minutes, then sonicate for 15 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumental Method

Parameter Rationale:

  • Inlet Temperature (250°C): Ensures rapid and complete vaporization of pyrrolidinone derivatives without thermal degradation.

  • Splitless Injection: Used for trace analysis to ensure the maximum amount of analyte is transferred to the column, enhancing sensitivity.

  • Oven Program: The initial hold at a lower temperature focuses the analytes at the head of the column. The temperature ramp is optimized to separate the target compounds from each other and from matrix components.

  • Ion Source Temperature (230°C): A standard temperature that provides efficient ionization while minimizing thermal degradation of analytes within the source.

  • SIM Mode: Monitoring specific ions for each compound dramatically increases the signal-to-noise ratio compared to full scan mode, allowing for lower detection limits.

GC Parameters Setting
Inlet ModeSplitless
Inlet Temp.250 °C
Injection Volume1.0 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temp.60 °C, hold for 1 min
Ramp 115 °C/min to 150 °C
Ramp 225 °C/min to 280 °C, hold for 2 min
Total Run Time~12 minutes
MS Parameters Setting
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
N-Methyl-2-pyrrolidone99 (Quantifier) , 42, 71
2-Pyrrolidone85 (Quantifier) , 56, 41
N-Ethyl-2-pyrrolidone113 (Quantifier) , 85, 56
Pyridine (IS)79 (Quantifier) , 52

Scientist's Note on Fragmentation: The characteristic fragment for N-alkyl-pyrrolidinones is often the molecular ion itself or ions resulting from alpha-cleavage adjacent to the nitrogen or carbonyl group. For NMP (MW=99), the molecular ion at m/z 99 is abundant and specific, making it an excellent choice for quantification.[9][10][11]

Data Analysis and Method Validation

Qualitative and Quantitative Analysis
  • Identification: Analyte identification is confirmed by comparing the retention time of the peak in the sample chromatogram to that of a reference standard (typically within ±0.1 minutes) and verifying the presence of the quantifier and qualifier ions.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards. The concentration of the analyte in the sample is then calculated using the linear regression equation derived from this curve.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995 for a 6-point calibration curve.
Accuracy (Recovery) Mean recovery of 80-120% for spiked samples at three concentration levels (low, mid, high).[15]
Precision (RSD) Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 20%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) S/N ≥ 10 with acceptable precision and accuracy (RSD ≤ 20%).
Specificity No significant interfering peaks at the retention time of the analytes in a blank matrix sample.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; improper column installation.Use a deactivated inlet liner; trim 10-20 cm from the front of the column; re-install the column. NMP itself can be used as a syringe wash to improve peak shape for other analytes.[16]
Low/No Response Syringe issue; leak in the system; MS source needs cleaning.Check syringe for bubbles/blockage; perform a leak check; vent the MS and clean the ion source.
Poor Reproducibility Inconsistent injection volume; sample matrix effects; IS not added correctly.Check autosampler syringe and vial septa; ensure IS is added precisely to all samples and standards; consider matrix-matched calibration standards.
Carryover High concentration sample analyzed previously.Run solvent blanks after high concentration samples; develop a more rigorous syringe/needle wash method.

Conclusion

The GC-MS method described in this application note provides a selective, sensitive, and reliable protocol for the determination of pyrrolidinone derivatives in various matrices. The use of an internal standard and a robust sample preparation procedure ensures high-quality data. Proper method validation according to established guidelines will guarantee that the method is suitable for routine analysis in quality control, research, and regulatory environments.

References

A Robust Reversed-Phase HPLC Method for the Preparative Purification of 1-(p-Tolyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(p-Tolyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers and drug development professionals requiring high-purity material for subsequent applications. We employ a reversed-phase C18 column with a gradient elution of acetonitrile and water, leveraging the inherent hydrophobicity of the tolyl moiety for effective separation from polar and non-polar impurities. This guide provides a comprehensive, step-by-step protocol, explains the scientific rationale behind the methodological choices, and includes system suitability criteria to ensure trustworthy and reproducible results.

Introduction and Separation Principle

1-(p-Tolyl)pyrrolidin-2-one is a substituted lactam derivative. The presence of the aromatic p-tolyl group and the polar pyrrolidinone ring gives the molecule a moderate degree of hydrophobicity. In drug development, the purity of such intermediates is paramount as impurities can lead to unwanted side reactions, lower yields, and introduce toxicological risks in the final active pharmaceutical ingredient (API).

The chosen purification strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is exceptionally well-suited for this compound due to its high resolving power for molecules with varying polarities.[1][2]

The Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Our method utilizes a C18 (octadecyl) bonded silica stationary phase, which is a highly nonpolar standard for separating a wide range of compounds.[3] The separation is driven by the differential partitioning of the sample components between the stationary and mobile phases.

  • 1-(p-Tolyl)pyrrolidin-2-one , with its nonpolar tolyl group, will interact with and be retained by the C18 stationary phase.

  • More polar impurities (e.g., starting materials, salts) will have a weaker interaction with the stationary phase and will elute earlier.

  • More nonpolar impurities (e.g., dimers, by-products with larger hydrophobic groups) will interact more strongly and elute later.

A gradient elution, where the concentration of the organic solvent (acetonitrile) in the mobile phase is increased over time, is employed. This ensures that more retained, nonpolar impurities are efficiently eluted from the column after the main product, leading to sharp peaks and a shorter overall run time.[4]

Methodology and Materials

Instrumentation and Consumables
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Fraction collector.

  • Data acquisition and analysis software.

  • Analytical HPLC system for purity analysis of collected fractions.

  • Vortex mixer and sonicator.

  • pH meter.

Reagents and Chemicals
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (Optional, for pH adjustment, LC-MS grade)

  • Crude 1-(p-Tolyl)pyrrolidin-2-one sample

  • Reference standard of 1-(p-Tolyl)pyrrolidin-2-one (if available)

Preparative HPLC Protocol

This protocol is optimized for scalability. Initial method development should be performed on an analytical scale (e.g., 4.6 mm ID column) before scaling up to a preparative column.

Chromatographic Conditions

The operational parameters for the preparative purification are summarized in the table below.

ParameterConditionRationale
Column C18, 10 µm, ≥20 mm IDPreparative scale C18 provides high loading capacity and good resolution based on hydrophobicity.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier; its increasing concentration elutes compounds based on hydrophobicity.[1]
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-35 min: 30% BA shallow gradient around the expected elution time of the target compound maximizes resolution from closely eluting impurities.
Flow Rate 20.0 mL/min (for 21.2 mm ID column)Adjust flow rate based on column diameter to maintain optimal linear velocity.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 225 nmThe aromatic tolyl group provides strong UV absorbance in this region, ensuring high sensitivity.[5]
Injection Volume 1-5 mL (sample concentration dependent)Maximize loading without compromising peak shape. Determined during loading studies.
Sample Preparation
  • Determine Solubility: Test the solubility of the crude 1-(p-Tolyl)pyrrolidin-2-one in the initial mobile phase composition (30% Acetonitrile in Water).

  • Prepare Sample Solution: Accurately weigh the crude material and dissolve it in a minimal amount of acetonitrile or DMSO before diluting with the initial mobile phase to the highest possible concentration without precipitation. A typical starting concentration is 10-20 mg/mL.

  • Filter Sample: Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.[2]

Step-by-Step Purification Workflow

The overall process from sample preparation to obtaining the final pure product is outlined below.

G cluster_prep Preparation cluster_run Purification Run cluster_post Post-Processing A 1. Prepare Mobile Phases (Water & Acetonitrile) B 2. Prepare Crude Sample (Dissolve & Filter) A->B C 3. Equilibrate HPLC System (30% Acetonitrile, Stable Baseline) B->C D 4. Perform Loading Study (Inject small amounts to determine RT) C->D E 5. Inject Preparative Sample D->E F 6. Monitor Separation at 225 nm E->F G 7. Collect Fractions (Based on UV signal of target peak) F->G H 8. Analyze Collected Fractions (Analytical HPLC for Purity) G->H I 9. Pool Pure Fractions H->I J 10. Remove Solvent (Rotary Evaporation / Lyophilization) I->J K 11. Characterize Final Product (LC-MS, NMR) J->K

Diagram 1: General workflow for the preparative HPLC purification of 1-(p-Tolyl)pyrrolidin-2-one.

Detailed Protocol:
  • System Preparation:

    • Purge both mobile phase lines to remove air bubbles.

    • Equilibrate the preparative column with the initial mobile phase conditions (30% Acetonitrile / 70% Water) at the designated flow rate until a stable baseline is achieved. This may take 5-10 column volumes.

  • Method Execution:

    • If a reference standard is available, perform an initial analytical injection to determine the exact retention time of 1-(p-Tolyl)pyrrolidin-2-one under the specified gradient.

    • Inject the filtered crude sample onto the equilibrated column.

    • Begin the gradient program and monitor the chromatogram.

  • Fraction Collection:

    • Set the fraction collector to begin collecting just before the main product peak begins to elute and stop just after it returns to baseline.

    • Use narrow collection windows (time-based or peak-based) to isolate the peak apex, shoulders, and tail into separate fractions for more precise purity assessment.

  • Post-Purification Analysis:

    • Analyze an aliquot from each collected fraction using a rapid analytical HPLC method to determine the purity.

    • Pool the fractions that meet the required purity specification (e.g., >98%).

    • Combine the pure fractions and remove the solvent using rotary evaporation (for acetonitrile/water) or lyophilization.

Trustworthiness: Method Validation and System Suitability

To ensure the method is reliable and the results are trustworthy, key validation parameters should be considered, in line with ICH guidelines.[6][7] Before running a preparative campaign, system suitability should be established.

ParameterSpecificationPurpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures peak symmetry, which is critical for effective fraction cutting and preventing co-elution.
Reproducibility RSD of retention time < 2%Confirms the stability and consistency of the HPLC system over multiple runs.
Resolution (Rs) Rs > 1.5 between product and nearest impurityGuarantees baseline separation from critical impurities, ensuring high purity of the collected product.

The logic for selecting and optimizing this method is based on a systematic approach to achieving purity.

G A Analyte: 1-(p-Tolyl)pyrrolidin-2-one B Assess Polarity (Aromatic + Polar Lactam = Moderately Nonpolar) A->B C Select Separation Mode B->C D Reversed-Phase HPLC (RP-HPLC) C->D Hydrophobic Analyte E Choose Stationary Phase (C18 for versatile hydrophobic interaction) D->E F Develop Mobile Phase (Acetonitrile/Water for good UV transparency) E->F G Optimize Gradient (Shallow slope for high resolution) F->G H Set Detection Wavelength (225 nm for aromatic chromophore) G->H I Purified Compound (>98%) H->I

Diagram 2: Decision-making logic for developing the RP-HPLC purification method.

Conclusion

The reversed-phase HPLC method described in this application note provides an effective and reproducible strategy for the high-purity isolation of 1-(p-Tolyl)pyrrolidin-2-one from crude reaction mixtures. The use of a standard C18 stationary phase and a simple acetonitrile/water gradient makes this method readily adaptable in most chemistry and pharmaceutical development laboratories. By following the detailed protocol and adhering to system suitability criteria, researchers can confidently obtain high-quality material essential for advancing their research and development objectives.

References

The Synthetic Versatility of 1-(4-Methylphenyl)pyrrolidin-2-one: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 1-(4-Methylphenyl)pyrrolidin-2-one, a versatile N-aryl lactam. While its direct applications are emerging, its structural motif is central to a variety of transformations, from serving as a foundational scaffold for complex molecules to its potential role in the development of novel catalytic systems. This document provides a detailed overview of its synthesis, physical and spectroscopic properties, and explores its application in key organic transformations, supported by detailed protocols and mechanistic insights. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The N-Aryl Pyrrolidinone Scaffold

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a multitude of biologically active compounds.[1] The introduction of an N-aryl substituent, as in this compound, significantly influences the molecule's electronic properties and steric environment. This modification opens avenues for its use in diverse areas of organic synthesis, including as a precursor to complex alkaloids, a building block for pharmacologically active agents, and a component of chiral ligands and organocatalysts.

This compound, also known as 1-(p-Tolyl)pyrrolidin-2-one, is a crystalline solid at room temperature.[2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃NO[4]
Molecular Weight 175.23 g/mol [4]
Melting Point 86-88 °C[2][3]
Boiling Point ~386.6 °C at 760 mmHg[2]
Density ~1.117 g/cm³[2]
CAS Number 3063-79-4[4]

Spectroscopic characterization is essential for confirming the identity and purity of this compound. Key spectroscopic data are available in public databases.[4]

Synthesis of this compound

The synthesis of N-aryl lactams can be achieved through various methods. A common and effective approach involves the condensation of a γ-amino acid precursor with an arylating agent or, more directly, the N-arylation of pyrrolidin-2-one. Another powerful strategy is the transition metal-catalyzed cyclization of unsaturated amides. Below is a representative protocol for the synthesis of N-aryl pyrrolidinones, which can be adapted for the specific synthesis of this compound.

Protocol: Nickel-Catalyzed Carbonylative Cyclization

This protocol is based on the general methodology for the synthesis of 2-pyrrolidinones from N-allylbromoacetamides and arylboronic acids. This method is advantageous due to its use of a cost-effective nickel catalyst and a convenient carbon monoxide source.

Reaction Scheme:

G reagents N-(p-tolyl)allylamine + Bromoacetyl bromide -> Intermediate_Amide cyclization Intermediate_Amide + p-Tolylboronic Acid -> this compound reagents->cyclization Ni-catalyst, CO source

A conceptual workflow for the synthesis.

Materials:

  • N-allyl-N-(p-tolyl)bromoacetamide (can be prepared from N-allyl-p-toluidine and bromoacetyl bromide)

  • p-Tolylboronic acid

  • Nickel(II) catalyst (e.g., NiCl₂(dppp))

  • Carbon monoxide source (e.g., Mo(CO)₆ or formic acid with an activator)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-allyl-N-(p-tolyl)bromoacetamide (1.0 equiv), p-tolylboronic acid (1.5 equiv), nickel catalyst (5-10 mol%), and base (2.0 equiv).

  • Addition of Solvent and CO Source: Add the anhydrous solvent to the flask via syringe. If using a solid CO source like Mo(CO)₆, it can be added with the other solids. If using formic acid, it should be added carefully.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The nickel catalyst, particularly in its active lower oxidation state, is sensitive to air and moisture. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Arylboronic Acid: This serves as the aryl source in this cross-coupling reaction. An excess is often used to ensure complete consumption of the starting amide.

  • Base: The base is essential for the transmetalation step in the catalytic cycle, facilitating the transfer of the aryl group from boron to nickel.

  • CO Source: Carbon monoxide is incorporated into the molecule to form the lactam carbonyl group. Formic acid can serve as a safer alternative to gaseous CO.

Applications in Organic Synthesis

While specific, widespread applications of this compound are still under extensive exploration, its structural features make it a valuable tool in several areas of organic synthesis.

Precursor to Biologically Active Molecules

The N-aryl pyrrolidinone core is a key feature in a number of pharmacologically active compounds. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been synthesized and evaluated as potent inhibitors of dopamine and norepinephrine transporters.[5][6] While this compound itself is not pyrovalerone, it can be considered a foundational scaffold from which more complex, functionalized analogs can be built. The p-tolyl group can be further functionalized, and the pyrrolidinone ring can undergo various modifications.

α-Functionalization Reactions

The α-protons of the pyrrolidinone ring are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the α-position. This is a powerful strategy for elaborating the pyrrolidinone scaffold.

Reaction Scheme: α-Alkylation of N-Aryl Pyrrolidinones

G start This compound enolate Enolate Intermediate start->enolate Strong Base (e.g., LDA) product α-Alkylated Product enolate->product Electrophile (R-X)

References

Application Notes and Protocols: 1-(4-Methylphenyl)pyrrolidin-2-one Analogs as Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals investigating 1-(4-Methylphenyl)pyrrolidin-2-one and its analogs as potential monoamine uptake inhibitors. Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and established targets for a wide range of therapeutics. This guide details the scientific rationale, synthesis strategies, and state-of-the-art protocols for the characterization of this novel class of compounds, emphasizing experimental design, data interpretation, and structure-activity relationship (SAR) elucidation.

Introduction: The Rationale for Targeting Monoamine Transporters

Monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, are fundamental to the regulation of mood, cognition, motivation, and motor control. Their signaling is terminated by reuptake from the synaptic cleft via their respective transporters: DAT, NET, and SERT. The inhibition of these transporters prolongs the action of neurotransmitters, a mechanism central to the efficacy of many antidepressant and psychostimulant drugs.

The this compound scaffold represents a compelling starting point for the design of novel monoamine uptake inhibitors. Its structural features offer a versatile platform for chemical modification, allowing for the fine-tuning of potency and selectivity across the three key monoamine transporters. The exploration of this chemical space is driven by the ongoing need for therapeutics with improved efficacy and more favorable side-effect profiles compared to existing treatments.

Mechanism of Action: Competitive Inhibition of Monoamine Transporters

The primary mechanism by which this compound analogs are hypothesized to act is through competitive binding to the substrate recognition site on DAT, NET, and/or SERT. This action blocks the reuptake of the endogenous monoamine, thereby increasing its concentration in the synaptic cleft and enhancing downstream signaling. The selectivity profile of an analog—whether it preferentially inhibits one transporter over the others—is a critical determinant of its potential therapeutic application. For instance, selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression, while dual NET/DAT inhibitors are explored for conditions like ADHD.

Monoamine_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) MA_Released Released Monoamine Vesicle Synaptic Vesicle Vesicle->MA Release MAT Monoamine Transporter (DAT, NET, or SERT) MA_Released->MAT Reuptake Receptor Postsynaptic Receptor MA_Released->Receptor Binds Analog This compound Analog Analog->MAT Blocks Signal Signal Transduction Receptor->Signal

Caption: Mechanism of monoamine reuptake inhibition by a this compound analog.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs can be achieved through several established synthetic routes. A common and reliable method is the nucleophilic substitution of a γ-halobutyryl chloride with a substituted aniline, followed by intramolecular cyclization.

Protocol 1: Synthesis via N-Arylation of 2-Pyrrolidinone

This protocol describes a general procedure for the synthesis of the title compounds using a Buchwald-Hartwig amination reaction, which is highly versatile for creating a variety of analogs.

Materials:

  • 2-Pyrrolidinone

  • Substituted 4-bromotoluene (or other aryl halide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the substituted 4-bromotoluene (1.0 equivalent), 2-pyrrolidinone (1.2 equivalents), and anhydrous toluene.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Starting Materials (Aryl Halide, 2-Pyrrolidinone) Reaction Buchwald-Hartwig Amination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR & HRMS Analysis Purification->Characterization Final Pure Analog Characterization->Final

Caption: General workflow for the synthesis and purification of target analogs.

In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a cell-based assay using fluorescent substrates to determine the potency (IC₅₀) of test compounds at each of the human monoamine transporters (hDAT, hNET, hSERT). This method offers high throughput and sensitivity.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescent monoamine transporter substrate (e.g., ASP+ for DAT/NET, or a commercially available kit).

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Reference inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the hDAT, hNET, or hSERT expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept constant and low (<0.5%).

  • Assay Initiation: Aspirate the culture medium from the cells and wash once with assay buffer.

  • Add the compound dilutions (including vehicle control and reference inhibitors) to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at the appropriate temperature. This time should be within the linear range of substrate uptake.

  • Signal Termination: Terminate the uptake by washing the cells with ice-cold assay buffer.

  • Fluorescence Reading: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with a known potent inhibitor, representing 100% inhibition).

    • Normalize the data with respect to the vehicle control (0% inhibition).

    • Plot the normalized response versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound at each transporter.

Data Interpretation and Structure-Activity Relationships (SAR)

The primary output of the in vitro screening is a set of IC₅₀ values for each analog at DAT, NET, and SERT. This data is foundational for establishing a structure-activity relationship.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

Compound IDR¹ Substitution (on phenyl ring)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)NET/DAT SelectivitySERT/DAT Selectivity
LEAD-01 4-Methyl150850>10,0005.7>66.7
ANA-02 4-Chloro85450>10,0005.3>117.6
ANA-03 4-Methoxy3201200>10,0003.8>31.3
ANA-04 3,4-Dichloro4015085003.75212.5

Interpreting the Data:

  • Potency: Lower IC₅₀ values indicate higher potency. In the hypothetical data above, ANA-04 is the most potent DAT inhibitor.

  • Selectivity: The ratio of IC₅₀ values indicates selectivity. For example, the NET/DAT selectivity for LEAD-01 is calculated as IC₅₀(NET) / IC₅₀(DAT) = 850/150 = 5.7. This means the compound is 5.7-fold more selective for DAT over NET.

  • SAR Insights: By comparing the structures and activities, initial SAR trends can be identified. For instance, the addition of an electron-withdrawing group at the 4-position (ANA-02, 4-Cl) or at the 3,4-positions (ANA-04) appears to enhance DAT potency compared to the parent methyl group (LEAD-01). Conversely, an electron-donating group (ANA-03, 4-MeO) decreases potency. This suggests that the electronic properties of the phenyl ring are a key determinant of activity.

Further exploration should involve modifying the pyrrolidinone ring and the linker between the two ring systems to build a comprehensive SAR model for this chemical class.

Conclusion and Future Directions

The this compound scaffold serves as a promising foundation for the development of novel monoamine uptake inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and SAR analysis of new analogs. Future work should focus on expanding the chemical diversity of the analog library to optimize potency and selectivity. Promising lead compounds identified through these methods should be advanced to secondary assays, including radioligand binding studies to determine binding affinity (Kᵢ) and in vivo models to assess pharmacokinetic properties and behavioral effects.

Experimental protocol for copper-catalyzed synthesis of 2-arylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Copper-Catalyzed Synthesis of 2-Arylpyrrolidines: An Experimental Protocol and Application Guide

Abstract

The 2-arylpyrrolidine scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and pharmaceuticals.[1][2] The development of efficient and robust synthetic methods to access these valuable heterocycles is of paramount importance to researchers in medicinal chemistry and drug development. Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to traditional palladium-based methods for constructing C-N bonds. This application note provides a detailed experimental protocol for the synthesis of 2-arylpyrrolidines via a copper-catalyzed intermolecular carboamination of vinylarenes. We delve into the underlying reaction mechanism, offer step-by-step procedural guidance, present a comprehensive troubleshooting guide, and outline essential safety precautions. This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to successfully implement this methodology in their laboratories.

Introduction: The Significance of 2-Arylpyrrolidines and Copper Catalysis

Nitrogen-containing heterocycles are fundamental building blocks in modern pharmacology. Among them, the pyrrolidine ring, particularly when substituted with an aryl group at the 2-position, is a recurring feature in numerous bioactive compounds.[1][2] The unique conformational constraints and chemical properties of this moiety allow it to serve as a versatile pharmacophore, enabling precise interactions with biological targets.

Traditionally, the synthesis of such compounds has relied on multi-step sequences or cross-coupling reactions catalyzed by precious metals like palladium. While effective, these methods often suffer from high catalyst cost, sensitivity to air and moisture, and potential for toxic metal contamination in the final product. In recent years, copper catalysis has garnered significant attention as a more sustainable and economical approach.[3][4] Copper is earth-abundant, less toxic, and its complexes exhibit unique and versatile reactivity, often with excellent functional group tolerance.[3]

This guide focuses on a specific, reliable copper-catalyzed method: the intermolecular carboamination of vinylarenes (styrenes) with bifunctional aminoalkyl reagents.[1][2] This approach allows for the direct and modular construction of the 2-arylpyrrolidine core from readily available starting materials under relatively mild conditions.

Mechanism and Principles

The success of a copper-catalyzed reaction hinges on a fundamental understanding of the catalytic cycle and the role of each component. The intermolecular coupling of a vinylarene with an N-protected β-aminoethyltrifluoroborate salt is proposed to proceed through a radical-based mechanism involving Cu(II) and Cu(III) intermediates.[1]

Key Reaction Components:

  • Ligand: A bidentate nitrogen ligand, such as 1,10-phenanthroline, is crucial. It coordinates to the copper center, stabilizing the various oxidation states throughout the catalytic cycle and modulating the catalyst's reactivity.

  • Oxidant: A stoichiometric oxidant, typically Manganese Dioxide (MnO₂), is required to facilitate key steps in the catalytic cycle, likely the generation of the initial radical species.[1]

  • Amine Source: Potassium N-carbamoyl-β-aminoethyltrifluoroborates serve as the bifunctional reagent, providing both the ethylamine backbone and the nitrogen nucleophile for the cyclization.[1][2]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is typically used to ensure the solubility of the various polar and nonpolar reactants.

Proposed Catalytic Cycle:

The reaction is initiated by the Cu(II)-catalyzed oxidation of the potassium N-carbamoyl-β-aminoethyltrifluoroborate, which generates an alkyl radical. This radical then adds to the styrene derivative at the less substituted carbon, forming a stabilized benzylic radical. This intermediate subsequently combines with the Cu(II) species to form a high-valent alkylcopper(III) intermediate. The final, product-forming step is a C-N bond-forming reductive elimination, which releases the 2-arylpyrrolidine product and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by MnO₂ to continue the cycle.[1]

Catalytic Cycle cluster_inputs CuII_L Cu(II)-Ligand Complex Radical_Gen Oxidation & Radical Generation CuII_L->Radical_Gen Radical_Add Radical Addition to Styrene Radical_Gen->Radical_Add Alkyl Radical CuIII_Int Alkylcopper(III) Intermediate Radical_Add->CuIII_Int Benzylic Radical + Cu(II) Reductive_Elim C-N Reductive Elimination CuIII_Int->Reductive_Elim Product 2-Arylpyrrolidine Product Reductive_Elim->Product CuI_L Cu(I)-Ligand Complex Reductive_Elim->CuI_L Releases Reoxidation Re-oxidation by MnO₂ CuI_L->Reoxidation Reoxidation->CuII_L Regenerates Alkylborane Alkyltrifluoroborate Alkylborane->Radical_Gen Styrene Vinylarene Styrene->Radical_Add

Caption: Proposed catalytic cycle for copper-catalyzed carboamination.
Detailed Experimental Protocol

This protocol is a representative example for the synthesis of an N-protected 2-arylpyrrolidine from a substituted styrene.

3.1. Materials and Equipment

Reagents & Solvents Grade/Purity Supplier Notes
--INVALID-LINK--₂98% or higherMajor chemical supplierCan be synthesized or purchased.
Substituted Styrene99%Major chemical supplierEnsure inhibitor is removed if necessary.
Potassium N-Cbz-β-aminoethyltrifluoroborateN/ASynthesize in-houseSee literature for preparation.[1]
Manganese Dioxide (MnO₂)Activated, ≥85%Major chemical supplierUse freshly opened or activated MnO₂.
Anhydrous Dimethylformamide (DMF)Dri-Solv or equivalentMajor chemical supplierUse from a sealed bottle or Sure/Seal™.
Diethyl Ether (Et₂O)AnhydrousMajor chemical supplierFor extraction.
Saturated aq. NH₄ClReagent GradeN/AFor work-up.
Brine (Saturated aq. NaCl)Reagent GradeN/AFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousMajor chemical supplierFor drying.
Silica Gel230-400 meshMajor chemical supplierFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeMajor chemical supplierFor chromatography.

Equipment:

  • Schlenk flasks or oven-dried round-bottom flasks with septa

  • Schlenk line with Argon or Nitrogen supply

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Standard laboratory glassware (funnels, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

3.2. Experimental Workflow Diagram

Experimental Workflow prep prep reaction reaction workup workup purify purify analysis analysis start Start: Prepare Inert Atmosphere charge_solids Charge Flask: - Cu(phen)₂ (0.05 mmol) - MnO₂ (2.5 mmol) - Alkyltrifluoroborate (1.2 mmol) start->charge_solids evac_fill Evacuate and backfill with Ar/N₂ (3x) charge_solids->evac_fill add_liquids Add via Syringe: - Anhydrous DMF (5 mL) - Styrene (1.0 mmol) evac_fill->add_liquids run_reaction Stir at 60 °C for 16-24 h add_liquids->run_reaction monitor Monitor by TLC/GC-MS run_reaction->monitor monitor->run_reaction Incomplete cool_quench Cool to RT, Quench with sat. NH₄Cl monitor->cool_quench Complete extract Extract with Diethyl Ether (3x) cool_quench->extract wash_dry Wash organic layer (Brine), Dry (MgSO₄) extract->wash_dry concentrate Filter and Concentrate in vacuo wash_dry->concentrate chromatography Purify by Silica Gel Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

3.3. Step-by-Step Reaction Procedure

The following procedure is for a 1.0 mmol scale reaction. Adjust quantities accordingly.

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • Charging Solids: In the air, quickly weigh and add the copper catalyst --INVALID-LINK--₂ (0.05 equiv., ~27 mg), Manganese Dioxide (2.5 equiv., ~217 mg), and potassium N-Cbz-β-aminoethyltrifluoroborate (1.2 equiv., ~364 mg) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas (Argon or Nitrogen). This is critical to remove oxygen, which can deactivate the catalyst.[5]

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous DMF (5.0 mL) via syringe. Begin stirring the resulting suspension. Add the substituted styrene (1.0 equiv., 1.0 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 60 °C. Let the reaction stir vigorously for 16-24 hours.

  • Monitoring: The reaction can be monitored by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or GC-MS to check for the consumption of the starting styrene.

3.4. Work-up and Purification

  • Quenching: After the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis. Combine the fractions containing the pure product and concentrate them in vacuo to yield the final 2-arylpyrrolidine.

Characterization

The identity and purity of the synthesized 2-arylpyrrolidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should be consistent with the expected product, showing characteristic peaks for the pyrrolidine ring and the aryl substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-protecting group (e.g., C=O stretch for a carbamate).

Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. The following table addresses common issues.[5]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: Copper(I) species are sensitive to air; Cu(II) precatalysts may also be compromised.1. Ensure rigorous inert atmosphere techniques. Use freshly opened catalyst. Consider adding a mild reductant if starting from a Cu(II) salt is problematic in a different system.
2. Poor Reagent Quality: Decomposed trifluoroborate salt; wet solvent; inactive MnO₂.2. Synthesize the trifluoroborate salt fresh if possible. Use properly dried, anhydrous solvents. Use freshly opened or thermally activated MnO₂.
3. Incorrect Temperature: Temperature too low for reaction to proceed efficiently.3. Confirm oil bath temperature is accurate. A slight increase in temperature (e.g., to 70-80 °C) may improve yield, but monitor for side products.
Formation of Side Products 1. Homocoupling of Styrene: Can occur if the radical addition pathway is inefficient.1. Check the stoichiometry carefully. Ensure the amine source is not the limiting reagent.
2. Decomposition: Reaction run for too long or at too high a temperature.2. Monitor the reaction more frequently and stop it once the starting material is consumed. Re-optimize the reaction temperature.
Inconsistent Results 1. Variable Quality of Base/Oxidant: The particle size and quality of solid reagents like MnO₂ can impact reaction kinetics.[4]1. Use reagents from the same batch/supplier for a series of experiments. Ensure solids are a fine, free-flowing powder.
2. Trace Oxygen/Moisture: Small leaks in the inert gas setup.2. Re-check all seals and connections on the Schlenk line and flask. Ensure syringes are dry.
Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Copper Catalysts: Copper compounds can be irritating to the eyes, respiratory system, and skin.[7] Avoid inhalation of dust and direct skin contact.[6]

  • Solvents: Anhydrous DMF is a combustible liquid and a skin irritant. Diethyl ether is extremely flammable. Handle these solvents with care and away from ignition sources.

  • Reagents: Substituted styrenes can be volatile and have strong odors. Handle them in the fume hood. Manganese dioxide is a strong oxidant; do not mix it directly with flammable organic materials.

  • Pressurized Systems: Never heat a sealed vessel. Ensure the reaction flask is open to the inert gas line (with an oil bubbler outlet) to prevent pressure buildup.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual copper, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

References

The Versatile Scaffold: 1-(p-Tolyl)pyrrolidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the pyrrolidin-2-one core stands as a quintessential "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across diverse therapeutic areas.[1][2] Its inherent properties, including a rigid, five-membered lactam ring, hydrogen bond accepting capabilities, and the potential for stereochemical complexity, make it an attractive starting point for the design of novel therapeutics.[1][3] This guide focuses on a specific and increasingly important derivative: 1-(p-Tolyl)pyrrolidin-2-one . The introduction of the p-tolyl group—a phenyl ring substituted with a methyl group at the para position—imparts a unique combination of lipophilicity and aromaticity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and validated protocols for the synthesis and utilization of 1-(p-tolyl)pyrrolidin-2-one and its derivatives in medicinal chemistry research. We will explore its role as a versatile building block, delve into the structure-activity relationships (SAR) of its analogs, and provide practical, step-by-step methodologies for its application in the development of novel therapeutic agents.

Synthetic Strategies: Accessing the 1-(p-Tolyl)pyrrolidin-2-one Core

The efficient synthesis of the 1-(p-tolyl)pyrrolidin-2-one scaffold is a critical first step in its exploration as a pharmacophore. Several robust methods have been established, with the choice of route often depending on the desired scale, available starting materials, and the need for specific substitutions.

Protocol 1: Classical N-Arylation via Condensation

A straightforward and widely used method for the synthesis of N-substituted pyrrolidin-2-ones involves the condensation of a primary amine with γ-butyrolactone (GBL).[4] This method is particularly suitable for large-scale synthesis due to the low cost of the starting materials.

Causality Behind Experimental Choices:

  • High Temperature: The reaction requires temperatures in the range of 200-300°C to drive the dehydration and subsequent cyclization of the intermediate hydroxy butyl amide.

  • Neat or High-Boiling Solvent: The reaction can be performed neat or in a high-boiling solvent to achieve the necessary temperature.

  • Purification: Distillation or recrystallization is typically sufficient for purification, making this an efficient process.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine γ-butyrolactone (1.0 eq) and p-toluidine (1.1 eq).

  • Heating: Heat the reaction mixture to 200-250°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the crude product is purified. If the product is a solid, it can be recrystallized from a suitable solvent such as ethanol or isopropanol. If it is a liquid, purification can be achieved by vacuum distillation.

  • Characterization: Confirm the structure and purity of the resulting 1-(p-tolyl)pyrrolidin-2-one using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Application in Central Nervous System (CNS) Drug Discovery: Monoamine Reuptake Inhibitors

The 1-(p-tolyl)pyrrolidin-2-one scaffold has been successfully employed in the development of potent monoamine reuptake inhibitors, which are crucial for the treatment of various CNS disorders, including depression, ADHD, and substance abuse. A notable example is the pyrovalerone class of compounds.[5]

Case Study: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Analogs

Research has shown that analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with relatively weak activity at the serotonin transporter (SERT).[5] This selectivity profile is desirable for certain therapeutic applications.

Structure-Activity Relationship (SAR) Insights:

  • The p-Tolyl Group: The 4-methylphenyl moiety is a key feature for potent DAT and NET inhibition.

  • Alkyl Chain Length: The pentan-1-one side chain has been found to be optimal for activity.

  • Pyrrolidine Ring: The five-membered pyrrolidine ring is crucial; expanding it to a six-membered piperidine ring leads to a significant loss of potency.[5]

  • Stereochemistry: The (S)-enantiomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is the more active isomer.[5]

Data Presentation: Inhibitory Activity of Pyrovalerone Analogs
CompoundAromatic GroupDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
4a (Pyrovalerone) 4-Methylphenyl18.412.12680
4u 3,4-Dichlorophenyl3.11.81000
4t 1-Naphthyl1.21.02.5

Data extracted from Meltzer et al. (2006).[5]

Protocol 2: Synthesis of a Pyrovalerone Analog

This protocol describes the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, a representative monoamine reuptake inhibitor.

Experimental Workflow Diagram:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution start1 1-(p-tolyl)pentan-1-one reagent1 Bromine, AlCl3 start1->reagent1 product1 2-Bromo-1-(p-tolyl)pentan-1-one reagent1->product1 start2 2-Bromo-1-(p-tolyl)pentan-1-one product1->start2 reagent2 Pyrrolidine start2->reagent2 product2 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one reagent2->product2 caption Synthesis of a Pyrovalerone Analog

Caption: Synthetic workflow for a pyrovalerone analog.

Step-by-Step Methodology:

  • Bromination of the α-Carbon:

    • To a solution of 1-(p-tolyl)pentan-1-one (1.0 eq) in a suitable solvent (e.g., diethyl ether), add a catalytic amount of aluminum chloride (AlCl₃).

    • Slowly add bromine (1.0 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain 2-bromo-1-(p-tolyl)pentan-1-one.

  • Nucleophilic Substitution with Pyrrolidine:

    • Dissolve the crude 2-bromo-1-(p-tolyl)pentan-1-one (1.0 eq) in a suitable solvent (e.g., acetonitrile).

    • Add pyrrolidine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq).

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.[5]

Application in Metabolic Disorders: Adrenoceptor Antagonists

Derivatives of 1-(p-tolyl)pyrrolidin-2-one have also shown promise in the treatment of metabolic disorders. By incorporating an arylpiperazine moiety, researchers have developed potent α-adrenoceptor antagonists.[2][6]

Case Study: 1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one

This compound has been identified as a non-selective antagonist of α₁B and α₂A-adrenoceptors.[2][6] Chronic administration in animal models of obesity resulted in reduced levels of triglycerides and glucose, without affecting body weight or blood pressure in normotensive animals.[6] This suggests a potential therapeutic benefit for patients with dyslipidemia and hyperglycemia who do not have hypertension.

Signaling Pathway Diagram:

G cluster_0 Adrenergic Signaling cluster_1 Drug Action norepi Norepinephrine alpha1 α1B-Adrenoceptor norepi->alpha1 alpha2 α2A-Adrenoceptor norepi->alpha2 gq Gq Protein alpha1->gq gi Gi Protein alpha2->gi plc PLC Activation gq->plc ac AC Inhibition gi->ac dag_ip3 DAG/IP3 Increase plc->dag_ip3 camp cAMP Decrease ac->camp ATP downstream1 Metabolic Effects (e.g., Glycogenolysis) dag_ip3->downstream1 downstream2 Metabolic Effects (e.g., Lipolysis Inhibition) camp->downstream2 drug 1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl) pyrrolidin-2-one drug->alpha1 drug->alpha2 caption Mechanism of α-Adrenoceptor Antagonism

Caption: Antagonism of α-adrenoceptors by a 1-(p-tolyl)pyrrolidin-2-one derivative.

Protocol 3: Synthesis of an α-Adrenoceptor Antagonist

This protocol outlines a general procedure for the synthesis of N-alkylated pyrrolidin-2-one derivatives, adaptable for the synthesis of the aforementioned adrenoceptor antagonist.

Step-by-Step Methodology:

  • N-Alkylation of 1-(p-Tolyl)pyrrolidin-2-one:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-(p-tolyl)pyrrolidin-2-one (1.0 eq) in a dry polar aprotic solvent such as DMF.

    • Add a strong base, for example, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise at 0°C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the appropriate alkylating agent, in this case, a suitable precursor to the (3-(4-(o-tolyl)piperazin-1-yl)propyl) side chain (e.g., 1-(3-chloropropyl)-4-(o-tolyl)piperazine) (1.1 eq).

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

Future Directions and Emerging Applications

The versatility of the 1-(p-tolyl)pyrrolidin-2-one scaffold extends beyond CNS and metabolic disorders. By analogy with closely related structures like 1-(p-tolyl)pyrrolidine-2,5-dione, which has demonstrated antimicrobial and antitumor activities, there is significant potential for developing novel agents in these therapeutic areas as well.[7] The p-tolyl group can enhance lipophilicity, which may improve cell membrane permeability and target engagement.[7]

Future research should focus on:

  • Exploring Diverse Substitutions: Investigating the effects of different substituents on the tolyl ring and the pyrrolidin-2-one core to fine-tune activity and selectivity.

  • Stereoselective Synthesis: Developing efficient methods for the stereoselective synthesis of chiral derivatives to probe the influence of stereochemistry on biological activity.

  • Hybrid Molecules: Designing hybrid molecules that combine the 1-(p-tolyl)pyrrolidin-2-one scaffold with other pharmacophores to achieve multi-target activity or improved drug-like properties.

Conclusion

1-(p-Tolyl)pyrrolidin-2-one has emerged as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an excellent starting point for the development of novel therapeutic agents. The case studies presented here on monoamine reuptake inhibitors and α-adrenoceptor antagonists highlight its potential in CNS and metabolic disorders. With continued exploration and innovative synthetic strategies, the 1-(p-tolyl)pyrrolidin-2-one core is poised to remain a cornerstone of modern drug discovery.

References

Application Notes and Protocols for the Crystallographic Characterization of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrrolidinones represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Their diverse pharmacological activities, including central nervous system, antibacterial, antimicrobial, anticancer, and anti-inflammatory properties, underscore the importance of understanding their precise three-dimensional structure.[1] X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of these compounds, providing unparalleled insights into their conformation, stereochemistry, and intermolecular interactions.[3][4][5] This detailed structural information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding the mechanistic basis of their biological function.[2][5]

This comprehensive guide provides detailed application notes and protocols for the crystallographic characterization of substituted pyrrolidinones, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Crystal Growth – The Foundation of a Successful Structure Determination

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step in the entire process.[3][5] The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology with well-defined faces, and be free from internal imperfections like cracks or twinning.[3][6]

Pre-Crystallization: Purity is Paramount

Before attempting any crystallization experiment, it is imperative to ensure the purity of the substituted pyrrolidinone compound. Impurities can inhibit nucleation, disrupt crystal lattice formation, and ultimately lead to poor-quality or no crystals at all. Standard purification techniques such as column chromatography, recrystallization, and sublimation should be employed to achieve the highest possible purity. A clean ¹H NMR spectrum is a good indicator of sufficient purity to proceed with crystallization trials.[7]

Crystallization Techniques for Substituted Pyrrolidinones

Several techniques can be employed to grow single crystals of small organic molecules like substituted pyrrolidinones.[8][9] The choice of method depends on the solubility and stability of the compound.

1.2.1. Slow Evaporation

This is often the simplest and first method to try for air and moisture-stable compounds.[10] It relies on the gradual removal of a solvent from a saturated or near-saturated solution, leading to supersaturation and subsequent crystal formation.

Protocol: Slow Evaporation

  • Solvent Screening: Identify a suitable solvent or solvent system in which the compound is moderately soluble.[7] Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all.

  • Solution Preparation: Prepare a saturated or nearly saturated solution of the purified pyrrolidinone derivative.

  • Filtration: Filter the solution through a clean, dry syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[7]

  • Incubation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow solvent evaporation. Place the vessel in a vibration-free environment.[7][11]

  • Monitoring: Observe the vessel periodically over several days to weeks for crystal growth. Avoid disturbing the setup.[7]

1.2.2. Slow Cooling

This technique is effective for compounds that exhibit a significant change in solubility with temperature.[9][10]

Protocol: Slow Cooling

  • Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

  • Filtration: Filter the hot solution into a clean, pre-warmed crystallization vessel.

  • Controlled Cooling: Seal the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water) to allow for slow, gradual cooling to room temperature.[10] Alternatively, place the sealed vial in a programmable heating/cooling block.

  • Observation: Once at room temperature, inspect for crystal formation. If no crystals have formed, the solution can be transferred to a refrigerator or freezer for further slow cooling.

1.2.3. Vapor Diffusion

This method is particularly useful for small amounts of material and involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound.[9]

Protocol: Vapor Diffusion (Vial-in-Vial)

  • Inner Vial: Dissolve the pyrrolidinone derivative in a small amount of a relatively non-volatile solvent (e.g., toluene, chloroform, or acetonitrile).

  • Outer Vial: Place the inner vial inside a larger vial containing a more volatile precipitant (e.g., pentane, hexane, or diethyl ether). The precipitant must be miscible with the solvent in the inner vial.

  • Sealing and Diffusion: Seal the outer vial. The vapor of the precipitant will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

Common Challenges and Troubleshooting in Pyrrolidinone Crystallization
Problem Potential Cause Troubleshooting Strategy
No Crystals Form Solution is not supersaturated.Allow more solvent to evaporate; use a different solvent or a co-solvent system; try a different crystallization technique.
Compound is an oil.Try to purify the compound further; attempt to crystallize from a different solvent; consider co-crystallization with a suitable partner molecule.[8][12]
Many Small Crystals Too many nucleation sites.Filter the solution more carefully; use a cleaner crystallization vessel; slow down the rate of crystallization (e.g., slower evaporation or cooling).[7]
Poor Crystal Quality Rapid crystal growth.Slow down the crystallization process.
Presence of impurities.Re-purify the compound.

Part 2: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[13]

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. A common method is to use a cryoloop and a small amount of cryoprotectant oil to pick up the crystal. The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.[14]

Data Collection Strategy

Modern diffractometers equipped with area detectors (like CCD or CMOS sensors) and powerful software can automate the data collection process.[3]

Protocol: Data Collection

  • Crystal Screening: A few initial diffraction images are collected to assess the quality of the crystal (e.g., checking for sharp, single spots).

  • Unit Cell Determination: The software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere or a redundant dataset of diffraction images is collected by rotating the crystal in the X-ray beam.[3] It is crucial to collect data to a high resolution (ideally 0.84 Å or better for publication in journals like Acta Crystallographica).[14]

Part 3: Structure Solution and Refinement

The raw diffraction data is a collection of images containing diffraction spots. This data must be processed to obtain a list of reflection intensities, which are then used to solve and refine the crystal structure.[15]

Data Processing

Data processing involves several steps that are typically handled by specialized software packages.

G

Key Steps in Data Processing:

  • Integration: The intensity of each diffraction spot on every image is measured.

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for variations in X-ray beam intensity, crystal decay, and absorption. Symmetry-equivalent reflections are then merged to create a unique set of reflection data.[15]

Structure Solution

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. For small molecules like substituted pyrrolidinones, direct methods are most commonly used.[3] This is an automated process performed by software like SHELXT or SIR.

Structure Refinement

Once an initial model of the structure is obtained, it must be refined against the experimental data.[16] This is an iterative process that adjusts the atomic positions, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the observed and calculated structure factors.[16] The most common method for refinement is full-matrix least-squares on F².[17]

Protocol: Structure Refinement using SHELXL

  • Initial Refinement: Perform an initial refinement of the atomic positions and isotropic displacement parameters.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[17]

  • Final Refinement Cycles: Continue refinement until the model converges (i.e., the shifts in parameters are negligible).

Key Refinement Parameters
Parameter Description Ideal Value
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality structures.
wR2 A weighted R-factor based on F².< 0.15 is generally acceptable.
Goodness of Fit (GooF) Should be close to 1 for a good model and appropriate weighting scheme.~1.0
Residual Electron Density The difference between the observed and calculated electron density.Should be close to zero, with no significant positive or negative peaks.

Part 4: Structure Validation and Deposition

The final step is to critically evaluate the quality and correctness of the refined crystal structure.[18][19]

Structure Validation

Automated validation tools like checkCIF from the International Union of Crystallography (IUCr) are essential for identifying potential issues with the structure.[20] These tools check for:

  • Correct space group assignment.

  • Unusual bond lengths and angles.

  • Missing or incorrectly placed atoms (especially hydrogen atoms).[18]

  • Consistency of the crystallographic data.

Data Visualization

The refined structure should be visualized using software like Olex2, Mercury, or PyMOL to inspect the molecular geometry, intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and crystal packing.[13][21]

G

Crystallographic Information File (CIF)

The final structural information is compiled into a Crystallographic Information File (CIF).[22] This is a standard text file format that contains all the necessary information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.[22][23]

Deposition of Crystallographic Data

For publication purposes, the CIF and structure factor data must be deposited in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[20] Upon deposition, a unique deposition number is assigned, which should be included in the corresponding publication.

Conclusion

The crystallographic characterization of substituted pyrrolidinones is a powerful tool for advancing drug discovery and development. By following the detailed protocols and understanding the rationale behind each step, researchers can obtain high-quality crystal structures that provide crucial insights into the structure-function relationships of these important molecules. Rigorous adherence to the principles of scientific integrity, from crystal growth to structure validation, is essential for ensuring the reliability and impact of the crystallographic data.

References

Application Notes and Protocols for the Asymmetric Hydrogenation of Maleimides toward Chiral Pyrrolidone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidones in Modern Drug Discovery

The chiral pyrrolidone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and chiral catalysts. Its prevalence in medicinally relevant molecules underscores the critical importance of efficient and highly stereoselective synthetic methods for accessing these enantioenriched compounds. As key building blocks in drug discovery and development, the demand for robust and scalable routes to chiral pyrrolidones is ever-present. Among the various synthetic strategies, the asymmetric hydrogenation of prochiral maleimides to yield chiral succinimides—direct precursors to chiral pyrrolidones—stands out as a particularly atom-economical and powerful approach. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for this crucial transformation.

Core Principles: Understanding the Catalytic Asymmetric Hydrogenation of Maleimides

The enantioselective hydrogenation of a prochiral maleimide involves the addition of two hydrogen atoms across the carbon-carbon double bond, creating a stereocenter. The success of this transformation hinges on a carefully selected catalytic system, typically composed of a transition metal precursor (most commonly rhodium or ruthenium) and a chiral phosphine ligand.

The Causality Behind Experimental Choices:

  • The Metal Center (e.g., Rhodium): Rhodium complexes are highly effective due to their ability to coordinate with both the olefin of the maleimide and molecular hydrogen (or a hydrogen donor in transfer hydrogenation), facilitating the controlled, stepwise addition of hydrogen to one enantiotopic face of the substrate.

  • The Chiral Ligand: This is the heart of the asymmetric induction. Chiral bisphosphine ligands, such as those from the DuanPhos or ZhaoPhos families, create a chiral environment around the metal center. Steric and electronic interactions between the ligand and the approaching substrate dictate the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer. The choice of ligand is often substrate-dependent and is the most critical parameter for achieving high enantioselectivity.

  • Reaction Conditions: Parameters such as solvent, temperature, and hydrogen pressure can significantly influence both the rate and the enantioselectivity of the reaction. For instance, polar solvents can help to stabilize charged intermediates in the catalytic cycle, while lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Visualizing the Catalytic Cycle: The Unsaturated Pathway

The rhodium-catalyzed asymmetric hydrogenation of enamides and related substrates is often described by the "unsaturated mechanism," first detailed by Halpern and Brown.[1][2] This mechanism provides a logical framework for understanding how the chiral catalyst delivers hydrogen to the substrate.

Catalytic_Cycle_Asymmetric_Hydrogenation cluster_main Catalytic Cycle cluster_legend Legend Precatalyst [Rh(L)]+ Catalyst_Substrate_Complex [Rh(L)(Substrate)]+ Precatalyst->Catalyst_Substrate_Complex + Substrate Oxidative_Addition [Rh(H)2(L)(Substrate)]+ Catalyst_Substrate_Complex->Oxidative_Addition + H2 Hydride_Migration [Rh(H)(L)(Product_Intermediate)]+ Oxidative_Addition->Hydride_Migration Migratory Insertion Hydride_Migration->Precatalyst Reductive Elimination - Chiral Product L_star L* = Chiral Ligand Substrate_leg Substrate = Maleimide Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Catalyst_Prep 1. Add [Rh(COD)₂]BF₄ and (S)-ZhaoPhos to Schlenk flask Solvent_Add 2. Add degassed Methanol Catalyst_Prep->Solvent_Add Stir 3. Stir to form active catalyst solution Solvent_Add->Stir Substrate_Add 4. Add N-Phenylmaleimide to autoclave Catalyst_Transfer 5. Transfer catalyst solution to autoclave via cannula Substrate_Add->Catalyst_Transfer Pressurize 6. Pressurize with H₂ (e.g., 10 atm) Catalyst_Transfer->Pressurize React 7. Stir at specified temperature (e.g., 25 °C) for required time Pressurize->React Depressurize 8. Carefully vent H₂ Concentrate 9. Concentrate reaction mixture Depressurize->Concentrate Purify 10. Purify via column chromatography Concentrate->Purify Analyze 11. Analyze by HPLC for ee determination Purify->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. The following content is structured in a problem-oriented, question-and-answer format to directly address issues you may encounter in the lab.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound involves the N-arylation of the 2-pyrrolidinone ring. The two most prevalent and robust methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these pathways is a critical first step and depends on available resources, substrate scope, and desired reaction conditions.

Pyrrolidinone 2-Pyrrolidinone Product This compound ArylHalide 4-Iodo/Bromo-toluene p1->Product   Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) [Milder Conditions] p2->Product   Ullmann Condensation (Cu Catalyst, Base) [Harsher Conditions]

Caption: Primary synthetic routes to this compound.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu powder)
Typical Ligands Electron-rich phosphines (e.g., XPhos, BrettPhos)Diamines (e.g., phenanthroline), None
Temperature Lower (typically 80-120 °C)Higher (often >150 °C)[2]
Base Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄)Often K₂CO₃, KOt-Bu
Substrate Scope Broader; tolerates more functional groupsMore limited; often requires activated aryl halides[2]
Cost Higher (Palladium catalysts and ligands)Lower (Copper salts)
Key Advantage High efficiency, mild conditions, reliabilityCost-effectiveness

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or resulted in a very low yield. What are the most critical parameters to investigate first?

A: Low conversion is the most common issue in cross-coupling reactions. Before altering the core components, meticulously verify the following foundational parameters:

  • Atmosphere Integrity: Both Buchwald-Hartwig and Ullmann reactions are highly sensitive to oxygen. Ensure your system is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction. Oxygen can oxidize the active Pd(0) or Cu(I) catalyst, rendering it inactive.

  • Reagent Purity & Stoichiometry:

    • 2-Pyrrolidinone: Must be anhydrous. Residual water can hydrolyze the base and interfere with the catalyst.

    • Base: The base (e.g., NaOt-Bu, K₂CO₃) is critical. Use a freshly opened bottle or a sample stored in a desiccator. Clumped or discolored base is a sign of degradation. Ensure the correct equivalents are used, as this drives the deprotonation of the lactam.

    • Aryl Halide: Verify the purity of your 4-iodo/bromotoluene. Impurities can act as catalyst poisons.

  • Solvent Quality: Use anhydrous, degassed solvent. Common solvents like Toluene, Dioxane, or DMF must be of high purity. Water is a common culprit for failed reactions.

  • Catalyst/Ligand Activity: If you are using a Pd-precatalyst and a separate ligand, ensure they were stored under inert conditions. Phosphine ligands are particularly prone to oxidation. If in doubt, use a fresh batch.

Q2: I am observing significant formation of toluene alongside unreacted 2-pyrrolidinone. What is causing this side reaction?

A: The formation of toluene indicates a hydrodehalogenation side reaction, where the aryl halide is reduced instead of coupling with the lactam. This is particularly common in Palladium-catalyzed systems.

Causality & Mitigation:

  • Cause: This side reaction is often promoted by trace amounts of water or other protic impurities, which can protonate the aryl-palladium intermediate before reductive elimination can occur. It can also be favored if the reductive elimination step (the C-N bond formation) is slow.

  • Solution:

    • Rigorously Dry Reagents: Ensure all reagents and the solvent are scrupulously dried.

    • Optimize Ligand: The choice of ligand is crucial. A bulky, electron-rich phosphine ligand (e.g., BrettPhos for amides) can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[3]

    • Check the Base: Some bases, if hydrated, can be a source of protons. Use a high-purity, anhydrous base.

Q3 (Buchwald-Hartwig): How do I select the optimal Palladium catalyst, ligand, and base for this specific transformation?

A: The N-arylation of lactams, which are a type of amide, requires a carefully selected catalyst system. Amides are generally less nucleophilic than amines, making the C-N bond-forming step (reductive elimination) more challenging.[3]

Expert Recommendations:

  • Palladium Source: A common and effective choice is a stable Pd(II) precatalyst like (tBuBrettPhos)Pd(allyl)Cl or using a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.

  • Ligand Selection: The key is a sterically hindered, electron-rich biaryl phosphine ligand. These ligands stabilize the Pd(0) state and promote the difficult reductive elimination from the arylpalladium amido complex.

    • Top Tier: tBuBrettPhos is specifically designed for challenging amide couplings and is often the ligand of choice.[3]

    • Excellent Alternatives: XPhos or RuPhos are also highly effective general-purpose ligands for C-N coupling.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the 2-pyrrolidinone (pKa ≈ 24 in DMSO).

    • Primary Choice: Sodium tert-butoxide (NaOt-Bu) is highly effective but extremely moisture-sensitive.

    • Alternative: Potassium Phosphate (K₃PO₄) or Lithium bis(trimethylsilyl)amide (LiHMDS) can be effective alternatives, especially if the substrate is sensitive to NaOt-Bu.[3]

Pd0 L₂Pd⁰ PdII_Aryl L₂(Aryl)Pdᴵᴵ(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L₂(Aryl)Pdᴵᴵ(Amide) PdII_Aryl->PdII_Amido Ligand Exchange/ Deprotonation PdII_Amido->Pd0 Product Ar-Amide PdII_Amido->Product Reductive Elimination end Pd⁰ Catalyst Regenerated start Ar-X amide Amide-H + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Q4 (Ullmann): My Ullmann reaction requires very high temperatures and gives inconsistent yields. How can I improve it?

A: The classic Ullmann condensation is notorious for requiring harsh conditions (often >180-210 °C) and stoichiometric copper, leading to reproducibility issues.[2]

Expert Recommendations:

  • Copper Source & Activation:

    • Source: Copper(I) iodide (CuI) is generally more effective and reproducible than copper powder or other copper salts.

    • Activation: If using copper powder, it must be "activated" to remove the passivating oxide layer. A common method is to wash the powder with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

  • Use of a Ligand: While the classic reaction is often ligand-free, modern "ligand-accelerated" Ullmann reactions show vastly improved performance. The addition of a chelating ligand like 1,10-phenanthroline or an amino acid like L-proline can solubilize the copper species and facilitate the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.

  • Solvent Choice: A high-boiling, polar aprotic solvent is necessary. N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or nitrobenzene are common choices.[2] Ensure the solvent is anhydrous.

  • Aryl Halide Reactivity: The reaction works best with aryl iodides, followed by aryl bromides. Aryl chlorides are typically unreactive under traditional Ullmann conditions.[2] Using 4-iodotoluene will give significantly better results than 4-bromotoluene.

Q5: How should I purify the final product, this compound, to remove residual metal catalyst?

A: Removing trace palladium or copper is crucial, especially for pharmaceutical applications. A multi-step approach is recommended.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup (e.g., with ethyl acetate and water/brine) will remove the inorganic base and salts.

  • Filtration: A simple and effective first step is to pass the crude organic solution through a short plug of silica gel or Celite®. This will adsorb a significant portion of the metal catalyst.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for achieving high purity.

    • Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity to elute the product.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be used to obtain highly pure, crystalline material.

  • Metal Scavenging (Advanced): For applications requiring extremely low metal content, specialized metal scavengers (e.g., silica- or polymer-bound thiols or amines) can be stirred with the product solution to bind and remove the last traces of palladium or copper.

Section 3: Recommended Experimental Protocol (Buchwald-Hartwig)

This protocol is based on modern, reliable methods for amide N-arylation and is recommended for achieving high yields.

G start Start setup Assemble oven-dried glassware. Add magnetic stir bar. start->setup reagents Charge flask with Pd precatalyst, ligand, NaO-t-Bu, and 4-iodotoluene. setup->reagents inert Seal flask, evacuate, and backfill with Argon (repeat 3x). reagents->inert solvents Add anhydrous, degassed toluene and 2-pyrrolidinone via syringe. inert->solvents reaction Heat reaction to 100-110 °C. Monitor by TLC or LC-MS. solvents->reaction quench Cool to RT. Quench carefully with saturated aq. NH4Cl. reaction->quench extract Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract wash Wash with brine, dry over Na2SO4, filter, and concentrate. extract->wash purify Purify crude product via flash column chromatography. wash->purify end End: Characterize pure product purify->end

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Palladium precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl, 0.02 equiv), 4-iodotoluene (1.0 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (to make a ~0.5 M solution based on the aryl halide) via syringe. Follow with the addition of 2-pyrrolidinone (1.2 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) or LC-MS until the 4-iodotoluene is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as the final product.

References

Troubleshooting common side reactions in N-arylation of pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Arylation of Pyrrolidines

Welcome to the Technical Support Center for N-Arylation of Pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, to synthesize N-aryl pyrrolidine scaffolds. These motifs are critical in medicinal chemistry and materials science.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and provide validated, step-by-step protocols to overcome them.

Troubleshooting Guide: Common Side Reactions & Solutions

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3][4] However, its success is highly dependent on the careful orchestration of the catalyst, ligand, base, and reaction conditions. When a reaction underperforms, specific side products often provide clues to the underlying problem.

Problem 1: My primary side product is the dehalogenated arene. What is causing this hydrodehalogenation and how can I stop it?

Answer:

Hydrodehalogenation (or reductive dehalogenation) is the replacement of the halogen on your aryl halide with a hydrogen atom, representing a significant competing reaction pathway.[5] This side reaction is typically mediated by palladium-hydride (Pd-H) species that arise during the catalytic cycle. Instead of undergoing productive reductive elimination to form the C-N bond, the Pd-H species can react with the aryl halide, leading to the undesired arene byproduct.[6][7]

Common Causes & Mechanistic Insight:

  • Hydride Sources: The Pd-H species can form from various sources in your reaction mixture. Common culprits include trace water, alcohols (if used as solvent or present as an impurity), or even the amine itself.[7][8][9]

  • β-Hydride Elimination: While less common with pyrrolidine itself, substituted amines can undergo β-hydride elimination from the palladium-amido intermediate. This process forms an imine and the problematic Pd-H species, which then perpetuates the hydrodehalogenation cycle.[3][10]

  • Slow Reductive Elimination: If the desired C-N reductive elimination step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur. This is often an issue with sterically hindered substrates or electronically mismatched coupling partners.

Troubleshooting Strategies:

  • Rigorous Control of Anhydrous Conditions:

    • Action: Use freshly distilled, anhydrous solvents. Dry reagents like the base and pyrrolidine thoroughly. Flame-dry glassware under vacuum and conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).

    • Reasoning: This minimizes the primary source of protons that can lead to the formation of Pd-H species.

  • Choice of Base:

    • Action: Switch from strong alkoxide bases like NaOtBu or KOtBu to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

    • Reasoning: Strong alkoxide bases can sometimes promote pathways that generate hydride species. Weaker inorganic bases are often less prone to these side reactions.

  • Ligand Modification:

    • Action: Employ bulkier, more electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos).[10][11]

    • Reasoning: These ligands create a sterically crowded coordination sphere around the palladium center. This steric bulk facilitates the C-N bond-forming reductive elimination step, making it kinetically faster than the competing hydrodehalogenation pathway.[9]

  • Bimetallic Systems:

    • Action: For particularly stubborn cases, consider advanced catalyst systems. Bimetallic palladium-copper (Pd-Cu) nanocatalysts have been shown to suppress hydrodehalogenation by favoring the amination pathway, potentially through the in-situ formation of copper-hydride species that are less reactive towards the aryl halide.[6][12]

Problem 2: My reaction mixture turns black and stalls. What is happening to my catalyst?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[13] This occurs when the soluble, active Pd(0) catalyst agglomerates into insoluble, inactive palladium nanoparticles or bulk metal.[14] Once the catalyst crashes out of the solution, the catalytic cycle halts, and the reaction stalls.

Common Causes & Mechanistic Insight:

  • Ligand Dissociation or Degradation: The phosphine ligands are crucial for stabilizing the Pd(0) center. If the ligand dissociates due to high temperatures or is degraded (e.g., oxidized by trace oxygen), the "naked" palladium atoms will rapidly aggregate.[13]

  • Unstable Pre-catalyst Reduction: Many reactions start with a Pd(II) pre-catalyst (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. If this reduction is too rapid or uncontrolled, it can overshoot the formation of the desired L-Pd(0) complex and lead directly to palladium black.[14]

  • High Reaction Temperature: While heating can increase reaction rates, excessive temperatures can accelerate ligand dissociation and catalyst decomposition.

Troubleshooting Strategies:

  • Ensure an Oxygen-Free Environment:

    • Action: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.

    • Reasoning: Phosphine ligands are susceptible to oxidation by O₂, forming phosphine oxides that no longer coordinate effectively to the palladium center. Removing oxygen protects the ligand and, by extension, the catalyst.[13]

  • Optimize Catalyst and Ligand Ratio:

    • Action: Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1).

    • Reasoning: A higher concentration of the free ligand in solution can help prevent the dissociation of the ligand from the palladium complex and stabilize the active catalyst through Le Châtelier's principle.

  • Use Pre-formed Catalysts or Change Pre-catalyst:

    • Action: Instead of generating the catalyst in situ from a simple salt like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable Pd(0) pre-catalyst or a Pd(II) pre-catalyst complexed with the desired ligand.

    • Reasoning: Pre-formed catalysts provide a more controlled and reproducible entry into the catalytic cycle, avoiding the potential pitfalls of inefficient in situ reduction and activation.[14]

  • Lower the Reaction Temperature:

    • Action: Screen lower reaction temperatures (e.g., decrease from 110 °C to 80 °C).

    • Reasoning: This can slow down the rate of catalyst decomposition. The use of modern, highly active biarylphosphine ligands often allows for efficient coupling at lower temperatures.[2]

Problem 3: I am observing a significant amount of biaryl byproduct from the homocoupling of my aryl halide. Why is this happening?

Answer:

The formation of a biaryl byproduct results from the homocoupling of two molecules of your aryl halide. This side reaction, sometimes referred to as an Ullmann-type or reductive homocoupling, consumes your starting material and reduces the yield of the desired N-aryl pyrrolidine.[15][16]

Common Causes & Mechanistic Insight:

  • Inefficient Amine Coupling: If the N-arylation step (transmetalation or amine coordination/deprotonation) is slow, the oxidative addition complex [Ar-Pd(II)-X] can react with another molecule of aryl halide, leading to biaryl formation.

  • Reductive Homocoupling Pathway: In some cases, the palladium catalyst can mediate the reductive coupling of the aryl halide, particularly if a reductant is inadvertently present. The solvent itself (e.g., an alcohol) can sometimes act as the reductant.[15]

  • High Catalyst Loading/Concentration: Very high local concentrations of the catalyst and aryl halide can favor bimolecular side reactions like homocoupling.

Troubleshooting Strategies:

  • Optimize Ligand Choice:

    • Action: Switch to a ligand known to accelerate C-N reductive elimination. Sterically hindered biarylphosphine ligands are excellent choices.

    • Reasoning: By accelerating the desired catalytic cycle, you kinetically disfavor the slower, competing homocoupling pathway.

  • Modify Reaction Conditions:

    • Action: Lower the overall concentration of the reaction. If feasible, adding the aryl halide slowly over a period of time can also help.

    • Reasoning: Lower concentrations reduce the probability of two aryl halide-derived species encountering each other on the palladium center.

  • Re-evaluate the Base:

    • Action: Ensure the base is strong enough to efficiently deprotonate the pyrrolidine-palladium complex. A switch from a weak base like K₂CO₃ to a stronger one like K₃PO₄ or NaOtBu might be beneficial if amine deprotonation is the rate-limiting step.

    • Reasoning: A faster deprotonation leads to a more rapid formation of the palladium-amido complex, pushing the reaction toward the desired C-N coupling and away from side reactions of the [Ar-Pd(II)-X] intermediate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my specific pyrrolidine and aryl halide? A1: Ligand choice is critical. Start with a versatile, sterically bulky biarylphosphine ligand like XPhos or RuPhos, as they are effective for a wide range of substrates, including secondary cyclic amines like pyrrolidine.[10] For electron-poor aryl halides, more electron-rich ligands may be required. For sterically demanding partners, ligands with a larger bite angle might be necessary. It is often essential to screen a small panel of ligands to find the optimal one for a new transformation.

Q2: Which base and solvent combination is a good starting point for N-arylation of pyrrolidine? A2: A common and effective starting point is Sodium tert-butoxide (NaOtBu) as the base in an anhydrous, non-polar aprotic solvent like toluene or dioxane.[17] This combination is robust for many aryl bromides and chlorides. If your substrate is base-sensitive, consider milder conditions using a carbonate base (Cs₂CO₃) in a polar aprotic solvent like DMF, although this may require higher temperatures.

Q3: My reaction is giving inconsistent yields. What are the most critical parameters for reproducibility? A3: The most critical factors for reproducibility are:

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is paramount to prevent catalyst and ligand degradation.[13]

  • Reagent Quality: Use high-purity reagents. The palladium pre-catalyst, ligand, and base should be from a reliable source. Solvents must be truly anhydrous.

  • Precise Stoichiometry: Accurately weigh all components, especially the catalyst and ligand. Small variations can have a large impact on performance.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle & Common Side Reactions

The following diagram illustrates the main productive cycle for N-arylation and highlights where common side reactions diverge.

Buchwald_Hartwig_Cycle cluster_main Productive Catalytic Cycle cluster_side Side Reaction Pathways Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Cplx Pd0->OA_Complex Oxidative Addition (+ Ar-X) Pd0->OA_Complex Amide_Complex L-Pd(II)(Ar)(NR₂) Amide Complex Pd_Black Pd(0) Black Inactive Catalyst Pd0->Pd_Black Aggregation (No Ligand) OA_Complex->Amide_Complex Amine Binding & Deprotonation (+ HNR₂, Base) OA_Complex->Amide_Complex PdH L-Pd(II)(H)(X) Palladium Hydride OA_Complex->PdH Hydride Formation Biaryl_Product Ar-Ar Homocoupling OA_Complex->Biaryl_Product Dimerization Pathway Amide_Complex->Pd0 Product Ar-NR₂ Desired Product Amide_Complex->Product Reductive Elimination Amide_Complex->Product Dehal_Product Ar-H Hydrodehalogenation PdH->Dehal_Product + Ar-X

Caption: Catalytic cycle of N-arylation and key off-cycle side reactions.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, this decision tree can guide your optimization strategy.

Troubleshooting_Workflow cluster_analysis Byproduct Analysis Start Low Yield in N-Arylation Reaction Check_Byproducts Analyze Crude Reaction: What are the main byproducts? Start->Check_Byproducts Dehalogenation Hydrodehalogenation (Ar-H)? Check_Byproducts->Dehalogenation Homocoupling Homocoupling (Ar-Ar)? SM_Unreacted Mainly Unreacted Starting Material? Dehalogenation->Homocoupling No Sol_Dehal 1. Use Anhydrous Solvents 2. Switch to Weaker Base (K₃PO₄) 3. Use Bulkier Ligand (XPhos) Dehalogenation->Sol_Dehal Yes Homocoupling->SM_Unreacted No Sol_Homo 1. Lower Reaction Concentration 2. Use More Active Ligand 3. Ensure Base is Sufficiently Strong Homocoupling->Sol_Homo Yes Sol_SM 1. Increase Temperature 2. Screen More Active Catalyst/Ligand 3. Check Reagent Purity SM_Unreacted->Sol_SM Yes Black_Precipitate Reaction turned black? SM_Unreacted->Black_Precipitate No Sol_Black 1. Degas Solvents Thoroughly 2. Increase Ligand/Pd Ratio 3. Use Pre-formed Catalyst Black_Precipitate->Sol_Black Yes end_node Re-evaluate Reaction Black_Precipitate->end_node No

Caption: A decision tree for troubleshooting low-yield N-arylation reactions.

General Experimental Protocol

This protocol provides a robust starting point for the N-arylation of pyrrolidine with an aryl bromide.

Materials:

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Aryl Bromide

  • Pyrrolidine

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., 1-2 mol % Pd) and the ligand (e.g., 2.2-4.4 mol %).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., 1.4 equivalents), followed by the aryl bromide (1.0 equivalent).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the pyrrolidine (1.2 equivalents).

  • Reaction: Seal the vessel tightly and place it in a pre-heated oil bath or heating block (typically 80-110 °C). Stir vigorously for the designated reaction time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench with water or saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl pyrrolidine.

References

Technical Support Center: Purification of 1-(p-Tolyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1-(p-Tolyl)pyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound with high purity. We will address common issues in a practical, question-and-answer format, grounded in chemical principles and established laboratory techniques.

The most common synthesis for 1-(p-Tolyl)pyrrolidin-2-one involves the reaction of p-toluidine with γ-butyrolactone (GBL), often at elevated temperatures.[1] This reaction, while direct, can lead to a crude product contaminated with starting materials, colored by-products, and residual solvents, making efficient purification essential.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 1-(p-Tolyl)pyrrolidin-2-one?

Pure 1-(p-Tolyl)pyrrolidin-2-one is typically an off-white to light yellow solid at room temperature. Published data indicates a melting point in the range of 112–114 °C.[2] If your purified product is an oil or a waxy solid with a significantly lower melting point, it likely contains residual solvents or other impurities.

Q2: What are the most common impurities I should expect from the reaction of p-toluidine and γ-butyrolactone?

The primary impurities are typically:

  • Unreacted p-toluidine: A basic aromatic amine.

  • Unreacted γ-butyrolactone (GBL): A polar, water-soluble lactone.

  • Water: Formed as a byproduct of the cyclization/dehydration step.[1]

  • High-molecular-weight colored by-products: Often formed due to side reactions or degradation at high temperatures.

  • Residual Solvents: Any solvent used during the reaction or initial workup.

Q3: What are the best analytical techniques for assessing the purity of my product?

A combination of methods provides the most complete picture:

  • Thin-Layer Chromatography (TLC): Excellent for a quick, qualitative assessment of purity and for developing conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and identifying the presence and relative amounts of impurities, especially unreacted starting materials. The aromatic signals of p-toluidine are distinct from the p-tolyl group in the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are ideal for quantitative purity analysis, capable of detecting trace impurities that may not be visible by NMR.[3][4] Methods can be developed for routine analysis and quality control.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification process. Each solution includes an explanation of the underlying chemistry and a detailed protocol.

Issue 1: Significant Contamination with Starting Materials

Q: My ¹H NMR spectrum shows a large excess of unreacted p-toluidine. How can I remove it efficiently?

Likely Cause: Incomplete reaction or, more commonly, inefficient removal during the initial aqueous workup. p-Toluidine is a basic compound (pKa of aniline is ~4.6) and can be selectively separated from your neutral lactam product through an acid-base extraction.

Recommended Solution: Acidic Wash (Liquid-Liquid Extraction)

This protocol leverages the basicity of the residual p-toluidine. By washing the organic solution of your crude product with an aqueous acid, the p-toluidine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving the neutral product in the organic layer.

Protocol: Acidic Wash for p-Toluidine Removal
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Use a volume of acid solution equal to about one-third of the organic phase volume.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal. Check the organic layer by TLC against a p-toluidine standard to confirm its absence.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of p-toluidine.[5]

Q: My crude product is contaminated with γ-butyrolactone (GBL). What is the best way to remove it?

Likely Cause: GBL is a highly polar and water-soluble small molecule. Standard aqueous workups are usually effective, but if a large excess was used in the reaction, it might persist.

Recommended Solution: Repeated Aqueous Washes

The high polarity and water solubility of GBL make it easily removable by washing the organic solution of your product with water or brine.

Protocol: Aqueous Wash for GBL Removal
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (EtOAc).

  • Water Wash: Transfer the solution to a separatory funnel and wash with deionized water. Use a volume of water equal to about one-third of the organic phase volume. Shake, allow the layers to separate, and discard the aqueous layer.

  • Brine Wash: Repeat the wash using brine. Brine is more effective at removing water from the organic layer than deionized water alone. Repeat this step 2-3 times.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Issue 2: Poor Physical Appearance (Color and State)

Q: My product is a dark brown, viscous oil, but it should be an off-white solid. How do I decolorize and crystallize it?

Likely Cause: The dark color is due to high-molecular-weight, likely polymeric, by-products formed at high reaction temperatures. These impurities also inhibit crystallization, causing the product to remain an oil.

Recommended Solution 1: Flash Column Chromatography

This is the most robust method for separating compounds based on polarity and is highly effective at removing colored, non-polar impurities.[6]

Data Table: Chromatography Conditions
ParameterRecommended SystemNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase (Eluent) Ethyl Acetate / Hexane GradientStart with 10% EtOAc in Hexane, gradually increasing to 30-50% EtOAc.
TLC Visualization UV light (254 nm), Iodine, or Potassium Permanganate stainYour product is UV active. Stains help visualize non-UV active impurities.
Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC. The ideal system gives your product an Rf value of ~0.3. For 1-(p-Tolyl)pyrrolidin-2-one, a solvent system of 20-30% Ethyl Acetate in Hexane is a good starting point.

  • Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (e.g., from 10% to 20% to 30% EtOAc). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Recommended Solution 2: Recrystallization with Activated Charcoal

If the product is mostly pure but colored, recrystallization combined with a charcoal treatment can be very effective. The activated charcoal adsorbs the large, colored impurity molecules.

Data Table: Recrystallization Solvents
Solvent SystemSuitability
Isopropanol (IPA) / Water Good for moderately polar compounds. Dissolve in hot IPA, add water dropwise until cloudy, then reheat to clarify and cool slowly.
Ethyl Acetate / Hexane A common choice. Dissolve in a minimum of hot EtOAc, then add Hexane until persistent cloudiness appears. Reheat and cool.
Toluene Can be effective. Ensure complete removal due to its higher boiling point.
Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a suitable solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot solvent.

  • Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.

Workflow & Troubleshooting Diagrams

A logical workflow is critical for efficient purification. The following diagram outlines a general strategy, while the subsequent troubleshooting tree helps in selecting the appropriate method based on observed issues.

General Purification Workflow

CRUDE Crude Product (from reaction) WORKUP Aqueous Workup (Acid/Base/Brine Washes) CRUDE->WORKUP TLC Purity Check (TLC, NMR) WORKUP->TLC IMPURE Significant Impurities Present? TLC->IMPURE COLUMN Flash Column Chromatography IMPURE->COLUMN Yes RECRYST Recrystallization (± Charcoal) IMPURE->RECRYST No (Minor colored impurities) FINAL Pure Product (Dry under vacuum) COLUMN->FINAL RECRYST->FINAL ANALYSIS Final Purity Analysis (NMR, HPLC/GC, MP) FINAL->ANALYSIS

Caption: General workflow for the purification of 1-(p-Tolyl)pyrrolidin-2-one.

Troubleshooting Decision Tree

START Analyze Crude Product (NMR, TLC) Q_SM Starting Material Present? START->Q_SM Q_COLOR Product Darkly Colored or Oily? Q_SM->Q_COLOR No ACID_WASH Perform Acidic Wash (Removes p-Toluidine) Q_SM->ACID_WASH Yes (p-Toluidine) AQUEOUS_WASH Perform Aqueous Wash (Removes GBL) Q_SM->AQUEOUS_WASH Yes (GBL) COLUMN Flash Column Chromatography Q_COLOR->COLUMN Yes PURE Proceed to Final Drying & Analysis Q_COLOR->PURE No ACID_WASH->Q_COLOR AQUEOUS_WASH->Q_COLOR COLUMN->PURE RECRYST Recrystallization with Charcoal

References

Technical Support Center: Purification of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Methylphenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, in-depth solutions to remove impurities effectively. Our approach is grounded in established chemical principles and field-proven techniques to ensure the integrity of your research.

Introduction to Purification Challenges

The synthesis of this compound, often achieved through methods like the Buchwald-Hartwig amination, can introduce a variety of impurities.[1][2][3] These can include unreacted starting materials, byproducts from side reactions, and residual catalyst. Achieving high purity is critical for subsequent applications, particularly in pharmaceutical development where even trace impurities can have significant effects. This guide provides a structured approach to identifying and removing these contaminants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile of your reaction will largely depend on the synthetic route employed. For a typical Buchwald-Hartwig coupling between 4-bromotoluene and 2-pyrrolidinone, you should anticipate the following:

  • Unreacted Starting Materials: 4-bromotoluene and 2-pyrrolidinone may be present if the reaction has not gone to completion.

  • Homocoupling Products: Biphenyl derivatives can form from the coupling of two aryl halide molecules.

  • Dehalogenated Byproducts: Toluene may be formed as a result of a competing hydrodehalogenation side reaction.[1]

  • Catalyst Residues: Residual palladium catalyst and phosphine ligands (e.g., RuPhos, DavePhos, XPhos) are common contaminants.[4]

  • Base Residues: Inorganic salts from the base used in the reaction (e.g., sodium tert-butoxide, potassium carbonate) will be present in the crude mixture.[5]

It is crucial to perform a preliminary analysis of your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific impurities present.

Q2: My crude product is an oil, but I expected a solid. What does this indicate and how should I proceed?

A2: this compound has a reported melting point between 86-88 °C, indicating it should be a solid at room temperature.[6] If your product is an oil, it is likely due to the presence of significant impurities that are depressing the melting point.

Troubleshooting Steps:

  • Initial Work-up: Ensure you have performed a thorough aqueous work-up to remove inorganic salts. Extract the reaction mixture with a suitable organic solvent like ethyl acetate, and wash the organic layer with water and brine.[7]

  • Solvent Removal: Completely remove the reaction solvent under reduced pressure.

  • Impurity Analysis: Analyze a small sample of the oil by TLC or ¹H NMR to identify the major impurities.

  • Purification Strategy: Based on the impurities identified, select an appropriate purification method as detailed in the protocols below. Column chromatography is often effective for oily crude products.

Q3: I'm having trouble separating my product from a persistent, co-eluting impurity during column chromatography. What are my options?

A3: Co-elution during column chromatography is a common challenge, especially with structurally similar impurities.

Troubleshooting Strategies:

  • Optimize Your Solvent System: Systematically vary the polarity of your eluent. A gradual gradient elution can often provide better separation than an isocratic system. Consider using a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the separation.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.

  • Recrystallization: If you can isolate a partially purified solid, recrystallization is an excellent technique for removing small amounts of closely related impurities.[8][9][10] Refer to the detailed recrystallization protocols in this guide.

  • Chemical Treatment: In some cases, a specific impurity can be chemically altered to facilitate separation. For instance, if you have an acidic or basic impurity, an acid-base extraction prior to chromatography can be effective.

In-Depth Purification Protocols

Protocol 1: Recrystallization for High-Purity Material

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[8][9][10] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out while the impurities remain in solution.

Method A: Single-Solvent Recrystallization

Recommended Solvent: Ethanol or Isopropanol

ParameterValue
Typical Yield 70-85%
Expected Purity >99.0% (by HPLC)
Melting Point 86-88 °C

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently with stirring on a hotplate.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good yield.[11]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Method B: Mixed-Solvent Recrystallization

Recommended Solvent System: Dichloromethane/Hexane[12]

ParameterValue
Typical Yield 80-90%
Expected Purity >98.5% (by HPLC)
Melting Point 86-88 °C

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot dichloromethane.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of dichloromethane and hexane.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent) to separate compounds based on their polarity.[13]

Recommended Conditions:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Detection UV light at 254 nm

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude this compound analysis Analyze Crude Product (TLC, NMR, HPLC) start->analysis decision_solid Is the crude product a solid? analysis->decision_solid decision_impurities Are impurities significantly different in polarity? decision_solid->decision_impurities Yes workup Aqueous Work-up decision_solid->workup No (Oily) recrystallization Recrystallization Protocol decision_impurities->recrystallization No (Similar Polarity) chromatography Flash Column Chromatography Protocol decision_impurities->chromatography Yes final_product Pure this compound recrystallization->final_product chromatography->final_product workup->chromatography

Caption: Decision workflow for purification.

References

Technical Support Center: Scaling the Synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling the synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one.

This guide provides in-depth technical support for the synthesis of this compound, a key intermediate in medicinal chemistry and materials science. Our focus is on the practical challenges encountered when transitioning from bench-scale synthesis to larger-scale production. We will explore the common synthetic routes, troubleshoot potential issues, and provide actionable solutions grounded in established chemical principles.

Overview of Primary Synthetic Strategies

The formation of the N-aryl bond in this compound is the key transformation. The two most prevalent and robust methods for this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these routes often depends on factors like cost, substrate scope, reaction conditions, and scalability.

cluster_0 Synthetic Routes start Starting Materials: 4-Iodotoluene (or Bromide/Chloride) + 2-Pyrrolidinone BH Buchwald-Hartwig Amination start->BH Pd Catalyst Bulky Phosphine Ligand Strong Base (e.g., NaOtBu) Ullmann Ullmann Condensation start->Ullmann Cu Catalyst Ligand (optional) High Temperature product This compound BH->product Ullmann->product

Caption: Primary synthetic routes to this compound.

Comparative Analysis of Synthetic Routes
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (precious metal)Copper (less expensive)[3]
Conditions Milder temperatures (80-120 °C)Harsher conditions (>150 °C, often >200 °C)[2][4]
Substrate Scope Very broad; tolerates many functional groups.[1]More limited; often requires activated aryl halides.
Ligands Requires bulky, electron-rich phosphine ligands.[5]Can often be run without a ligand, but ligands can improve conditions.
Base Requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[6]Often uses weaker bases like K₂CO₃ or Cs₂CO₃.
Scale-Up Issues Catalyst cost, ligand removal, potential exotherms.[7][8]High energy input, removal of copper residues.

Detailed Experimental Protocol: Buchwald-Hartwig Amination (Lab-Scale)

This protocol serves as a baseline for troubleshooting and scale-up discussions.

Reaction: 4-Iodotoluene + 2-Pyrrolidinone → this compound

Materials:

  • 4-Iodotoluene (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene, followed by 2-pyrrolidinone and 4-iodotoluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and palladium black.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Section A: Buchwald-Hartwig Amination Troubleshooting

Q1: My reaction yield is low or non-existent. What are the primary causes?

A1: This is a common issue with several potential root causes:

  • Poor Quality Reagents: The base, particularly sodium tert-butoxide, is highly hygroscopic. Use a fresh bottle or a properly stored batch. Water can poison the catalyst and react with the base.[9]

  • Suboptimal Ligand Choice: While XPhos is generally robust, some substrate combinations benefit from different ligands. The choice of ligand is crucial for promoting the key steps of oxidative addition and reductive elimination.[10]

  • Insufficient Temperature: While typically run at 80-100 °C, some less reactive aryl halides (like bromides or chlorides) may require higher temperatures to facilitate the initial oxidative addition step.[6]

Q2: I'm observing significant hydrodehalogenation of my 4-iodotoluene. How can I minimize this side reaction?

A2: Hydrodehalogenation, where the halogen is replaced by hydrogen, is a frequent side reaction.[9] It often arises from:

  • Presence of Water: Trace water can lead to the formation of palladium hydride species, which are responsible for the reduction. Ensure all components are rigorously anhydrous.

  • Inappropriate Base: While strong bases are needed, their combination with certain solvents or impurities can promote this pathway. Consider screening other bases like LHMDS or K₃PO₄, though the latter may require higher temperatures.

  • Slow Reductive Elimination: If the final C-N bond-forming step is slow, the competing hydrodehalogenation pathway has more time to occur. A slight, carefully optimized increase in temperature might accelerate the desired reaction more than the side reaction.[9]

pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition + Ar-X amide_formation Amide Complex (Ar-Pd(II)-NR2) oxidative_addition->amide_formation + Amine, Base side_reaction Side Reaction: Hydrodehalogenation oxidative_addition->side_reaction Competes with Amide Formation reductive_elimination Reductive Elimination amide_formation->reductive_elimination reductive_elimination->pd0 Releases Product product Product (Ar-NR2) reductive_elimination->product water Trace H2O water->side_reaction

Caption: Buchwald-Hartwig cycle and the competing hydrodehalogenation side reaction.

Q3: My product is difficult to purify from the phosphine ligand/oxide. What are the best practices for removal?

A3: This is a significant challenge, especially at scale where chromatography is less desirable.

  • Acidic Wash: If your product is stable to acid, a dilute acid wash (e.g., 1M HCl) can protonate the basic phosphine ligand, making it water-soluble and easily removed in an aqueous extraction.

  • Oxidative Extraction: Washing the organic layer with a dilute solution of aqueous hydrogen peroxide can oxidize the residual phosphine ligand to its phosphine oxide, which may have different solubility properties and can sometimes be removed more easily.

  • Recrystallization: This is often the most effective method for purification at scale. A systematic solvent screen is necessary to find a system where the product has high crystallinity and the impurities remain in the mother liquor.

Section B: Ullmann Condensation Troubleshooting

Q1: The reaction is not proceeding without extremely high temperatures (>200 °C). How can I achieve milder conditions?

A1: Traditional Ullmann reactions are notorious for requiring harsh conditions.[4] Modern variations can significantly lower the required temperature:

  • Use of Ligands: While not always required, the addition of ligands like 1,10-phenanthroline or various diamines can solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures (e.g., 110-150 °C).

  • Catalyst Source: Using a soluble copper(I) source like CuI is often more effective than using copper metal powder.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required. Ensure they are anhydrous.

Q2: How can I effectively remove residual copper from my final product?

A2: Copper contamination is a major concern, particularly for pharmaceutical applications.

  • Ammonia Wash: A wash with dilute aqueous ammonia can complex with copper ions, pulling them into the aqueous phase.

  • Chelating Agents: Washing with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can effectively sequester and remove copper ions.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb copper residues, which can then be removed by filtration.

Section C: General Scale-Up Issues

cluster_challenges Key Scale-Up Challenges Lab Lab Scale (e.g., 100 mL flask) Pilot Pilot/Production Scale (e.g., 100 L reactor) Heat Heat Transfer (Surface Area/Volume Ratio Decreases) Mixing Mixing Efficiency (Homogeneity is Harder to Achieve) Addition Reagent Addition Rate (Controls Exotherms) Time Extended Reaction/Workup Times (Potential for Decomposition)

Caption: Critical challenges when moving from lab to pilot scale synthesis.

Q1: My reaction is showing a dangerous exotherm on a larger scale that wasn't apparent in the lab. How do I manage this?

A1: Heat transfer is one of the most critical scale-up challenges because the surface-area-to-volume ratio of a reactor decreases dramatically as size increases.[11][12]

  • Control Addition Rate: The exothermic event is often tied to the addition of a reagent (e.g., adding the aryl halide to the hot catalyst/amine mixture). The addition must be slowed down significantly at scale to allow the reactor's cooling system to dissipate the heat generated.[11]

  • Reaction Calorimetry: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction. This data is essential for safe process design.

  • Reverse Addition: Consider adding the hot solution of the catalyst and other reagents to the limiting reagent at a lower temperature to better control the initial exotherm.

Q2: The yield and purity of my product have dropped significantly since scaling up. Why is this happening?

A2: This is often a result of mixing and time-related issues.[11]

  • Inefficient Mixing: In a large reactor, achieving homogenous mixing is difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions. The stirrer speed and design must be optimized for the larger volume.

  • Longer Reaction Times: Heat-up and cool-down cycles are much longer in large reactors.[13] If the product or intermediates are unstable at the reaction temperature, this extended time can lead to degradation. It may be necessary to lower the reaction temperature and accept a longer reaction time to preserve product integrity.

  • Workup Delays: A workup that takes 30 minutes in the lab could take several hours at scale. This can lead to product decomposition in the workup phase. Test the stability of your product under the proposed workup conditions for extended periods.

References

Preventing byproduct formation in pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyrrolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The pyrrolidinone core is a cornerstone in numerous biologically active molecules, including pharmaceuticals like levetiracetam and piracetam.[1][2] Achieving high purity and yield is paramount, yet the path is often complicated by the formation of stubborn byproducts.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind common synthetic challenges. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental procedures, and comparative data to help you optimize your reactions and prevent the formation of unwanted impurities.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during pyrrolidinone synthesis, particularly via the widely used method of reacting γ-butyrolactone (GBL) with primary amines.

Q1: My reaction yield is consistently low, and analysis shows a large amount of unreacted γ-butyrolactone (GBL). What's going wrong?

A1: This is a classic issue of incomplete conversion, which can stem from several suboptimal parameters. The reaction of GBL with an amine is a nucleophilic acyl substitution followed by cyclization—a dehydration reaction that is often reversible and requires sufficient energy to proceed to completion.

  • Possible Cause 1: Suboptimal Reaction Conditions. The aminolysis of GBL is often sluggish and requires significant energy input. Industrial processes typically run at high temperatures (250–290°C) and high pressures (8.0–16.0 MPa) to drive the reaction forward.[3] If you are working at atmospheric pressure or lower temperatures, the reaction equilibrium may heavily favor the starting materials.

  • Troubleshooting & Optimization:

    • Increase Temperature & Pressure: If your equipment allows, gradually increase the reaction temperature. For batch processes in a sealed autoclave, heating to the 250°C range is common.[3] This increases the reaction rate and helps overcome the activation energy for the ring-opening and subsequent cyclization.

    • Extend Reaction Time: Monitor your reaction's progress over a longer period using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Some protocols may require 12-18 hours to reach maximum conversion.

    • Stoichiometry Adjustment: Use an excess of the amine. A common industrial molar ratio for GBL/NH₃/H₂O is 1:(2.2 to 3):(1.6 to 2.3).[3] A slight excess of the amine nucleophile can help push the equilibrium towards the product according to Le Châtelier's principle.

Q2: My final product is contaminated with a high-molecular-weight, sticky substance. I suspect it's a polymer. How can I prevent this?

A2: You are likely observing the formation of oligomers or a polymer. 2-pyrrolidinone itself can undergo base-catalyzed ring-opening polymerization to form polypyrrolidone, also known as Nylon 4.[3]

  • Possible Cause 1: Base-Catalyzed Polymerization. If your reaction conditions are strongly basic, or if you are using a strong base to deprotonate 2-pyrrolidone for subsequent N-alkylation, you can initiate polymerization.[3] The amide anion of a deprotonated pyrrolidinone can act as an initiator, attacking the carbonyl carbon of another monomer.

  • Possible Cause 2: Dimerization/Oligomerization of Intermediates. Under certain conditions, intermediates can react with each other before cyclization is complete, leading to the formation of dimers and other small oligomers.[4][5][6]

  • Troubleshooting & Optimization:

    • Control Basicity: When performing N-alkylation, use a milder base (e.g., K₂CO₃ instead of NaH) or add the strong base slowly at a low temperature (e.g., 0 °C) to control its concentration and minimize side reactions.[1]

    • Temperature Management: Avoid excessive temperatures for prolonged periods, especially in the presence of catalytic amounts of base or acid, which can promote polymerization.

    • Purification Strategy: If oligomers have already formed, they are typically much less volatile than the desired pyrrolidinone monomer. Purification via vacuum distillation is often highly effective at separating your product from polymeric residues.

Q3: In synthesizing an N-substituted pyrrolidinone via alkylation, my product is a mixture containing multiple alkylated species. How do I improve selectivity?

A3: This is a well-known challenge in the N-alkylation of amines, known as over-alkylation.[7] The mono-substituted product, a secondary amine (within the lactam structure), can be sufficiently nucleophilic to react again with the alkylating agent, leading to undesired quaternary ammonium salts or other byproducts.

  • Troubleshooting & Optimization:

    • Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide) dropwise or via syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, making it statistically more likely to react with the starting pyrrolidinone rather than the mono-alkylated product.[7]

    • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.1 equivalents).[1] Using a large excess will significantly increase the rate of the second alkylation.

    • Consider a Phase Transfer Catalyst (PTC): For N-alkylation reactions, a PTC like tetrabutylammonium iodide (TBAI) can improve the reaction rate under milder conditions, which can sometimes enhance selectivity by allowing for lower temperatures and shorter reaction times.

Q4: My reaction is generating an unexpected byproduct with a different UV absorbance profile. The synthesis involves an acid catalyst. What could be the issue?

A4: The use of strong acids, especially at elevated temperatures, can promote dehydration side reactions, leading to the formation of unsaturated byproducts.[8]

  • Possible Cause: Acid-Catalyzed Dehydration. The intermediate γ-amino acid or the final pyrrolidinone ring can undergo elimination reactions. For instance, if synthesizing from levulinic acid, harsh acidic conditions can favor the formation of furan byproducts instead of the desired lactam.[7]

  • Troubleshooting & Optimization:

    • pH Control: The most critical factor is maintaining the correct pH. The reaction should ideally be conducted under neutral or weakly acidic conditions.[7]

    • Catalyst Selection: If an acid catalyst is required, choose a weaker organic acid like acetic acid or p-toluenesulfonic acid (p-TsOH) over strong mineral acids like H₂SO₄ or HCl.[1][7] In some multicomponent reactions, citric acid has been shown to be highly effective.[9]

    • Reaction Monitoring: Use HPLC or GC-MS to monitor the reaction.[10] This will allow you to detect the formation of the byproduct early and adjust conditions (e.g., lower the temperature, neutralize the acid) before it becomes the major product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of water in the reaction between γ-butyrolactone (GBL) and ammonia/amines? A1: The role of water is nuanced. In the industrial liquid-phase ammonolysis of GBL, the presence of water has been found to improve the selectivity towards 2-pyrrolidinone to over 94%.[3] However, in other synthetic strategies, water is a byproduct of the final cyclization (a dehydration/condensation reaction), and its removal can be beneficial.[8][11] For example, using molecular sieves to trap the water generated in situ has been shown to increase product yield by reducing competitive side reactions.[9][12] The effect of water is highly context-dependent on the specific reaction mechanism and conditions.

Q2: How do I choose the best analytical method to check the purity of my pyrrolidinone product? A2: The two most prevalent and powerful techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[10]

  • GC is ideal for analyzing volatile and semi-volatile impurities, such as residual GBL or other small molecule byproducts. Coupling it with a Mass Spectrometry (MS) detector (GC-MS) is highly recommended for definitive identification and quantification of these impurities.[10]

  • HPLC is more versatile for a broader range of compounds, including those that are non-volatile or thermally sensitive, such as oligomers or polar degradation products. A Diode Array Detector (DAD) provides excellent selectivity.[10] For routine quality control, both are excellent. The choice depends on the specific impurities you anticipate.[10]

Q3: Are there greener or more modern alternatives to the high-pressure GBL/amine reaction? A3: Yes, significant research is focused on more sustainable routes.

  • Reductive Amination of Levulinic Acid: Levulinic acid is a key platform chemical derived from biomass.[13] Its reductive amination with an amine and a hydrogen source (like H₂) over a catalyst provides a direct, atom-economical route to N-substituted pyrrolidinones.[12]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is an efficient and eco-friendly alternative to conventional heating.[1] One-pot, three-component reactions using water as a solvent have been developed for the rapid synthesis of polysubstituted pyrrolidinones.[1]

Section 3: Visual Guides & Workflows

Diagram 1: General Synthesis Pathway from GBL

GBL_Synthesis GBL γ-Butyrolactone (GBL) Intermediate γ-Amino Acid Intermediate GBL->Intermediate Ring Opening (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Substituted Pyrrolidinone Intermediate->Product Intramolecular Cyclization (Dehydration) Water Water (H2O) Product->Water Oligomerization cluster_conditions Conditions Monomer Pyrrolidinone Monomer Dimer Dimer Monomer->Dimer + Monomer Trimer Trimer Dimer->Trimer + Monomer Polymer Oligomer / Polymer (e.g., Nylon 4) Trimer->Polymer Condition1 Strong Base (e.g., NaH) Condition2 High Temperature Troubleshooting cluster_analysis Analysis start Low Yield or High Impurity Detected analyze Identify Impurities (GC-MS, HPLC, NMR) start->analyze impurity_type What is the main impurity? analyze->impurity_type gbl Unreacted GBL impurity_type->gbl GBL polymer Polymer / Oligomer impurity_type->polymer High MW over_alk Over-alkylation Product impurity_type->over_alk N-Alkylation sol_gbl Increase Temp/Pressure Extend Reaction Time Use Excess Amine gbl->sol_gbl sol_poly Reduce Basicity Control Temperature Purify via Distillation polymer->sol_poly sol_over_alk Slowly Add Alkylating Agent Control Stoichiometry over_alk->sol_over_alk

References

Technical Support Center: Optimization of Reductive Amination of Levulinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reductive amination of levulinic acid esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our goal is to empower you with the causal understanding needed to achieve high yields and purity for your target N-substituted 5-methyl-2-pyrrolidones.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting levulinic acid ester, and I'm isolating minimal amounts of the desired N-substituted 5-methyl-2-pyrrolidone. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a frequent challenge that can often be traced back to several key factors related to imine formation and the subsequent reduction.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The rate-limiting step in many reductive aminations is the initial formation of the imine intermediate.[1]

    • Causality: The reaction between the ketone of the levulinate and the amine is an equilibrium process. Without proper conditions, the equilibrium may not favor the imine.

    • Solution 1: Acid Catalysis: Introduce a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3] Be cautious with the amount of acid, as excessive acidity can protonate the amine, rendering it non-nucleophilic.

    • Solution 2: Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. While not always practical in a one-pot reductive amination, if you are performing a two-step process, using a Dean-Stark apparatus or molecular sieves during imine formation can be effective.

    • Solution 3: Pre-formation of the Imine: Allow the levulinic acid ester and the amine to stir together for a period (e.g., 1 hour) before adding the reducing agent.[3] This can be monitored by techniques like NMR to confirm imine formation.[3]

  • Incorrect Choice or Inactivity of Reducing Agent: The reducing agent must be appropriate for the reaction conditions and capable of selectively reducing the imine in the presence of the ester and starting ketone.

    • Causality: Some reducing agents are not stable under acidic conditions or may be too reactive, leading to side reactions.

    • Solution 1: Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reagent for reductive aminations, often providing better results than sodium borohydride (NaBH₄).[2][4][5] It is particularly effective because it is less likely to reduce the starting ketone.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety concerns due to the potential generation of hydrogen cyanide at low pH.[5][6]

    • Solution 2: Verify Reducing Agent Activity: If you suspect your reducing agent has degraded, test it on a simple, reliable reaction (e.g., reduction of an aldehyde) to confirm its activity.[6]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in both imine formation and the reduction step.

    • Causality: Imine formation is often favored at slightly elevated temperatures, while the reduction step may proceed well at room temperature or even lower.

    • Solution: Consider a temperature profile for your reaction. For instance, you might stir the levulinate and amine at a slightly elevated temperature (e.g., 40-50 °C) to facilitate imine formation before cooling to room temperature for the addition of the reducing agent. Recent studies have shown successful reductive amination at ambient temperatures with appropriate catalysts.[7][8][9]

Issue 2: Formation of Side Products

Question: I'm observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize their formation?

Answer: Side product formation is often a result of competing reaction pathways or the reactivity of the starting materials and intermediates.

Potential Side Products & Mitigation Strategies:

  • Reduction of the Starting Ketone: The reducing agent may reduce the ketone of the levulinic acid ester to an alcohol.

    • Causality: This is more common with less selective reducing agents like sodium borohydride (NaBH₄).[4][5]

    • Solution: As mentioned previously, switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone.[5]

  • Dialkylation of the Amine: If a primary amine is used, it can react with a second molecule of the levulinic acid ester to form a tertiary amine.

    • Causality: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second reductive amination.

    • Solution: Use a molar excess of the primary amine to favor the formation of the desired secondary amine. Alternatively, a stepwise procedure where the imine is formed first, followed by reduction, can sometimes offer better control.[2]

  • Polymerization/Humin Formation: Under strongly acidic conditions, sugars and related compounds can form polymeric byproducts known as humins.[10]

    • Causality: Levulinic acid is derived from C6 sugars, and harsh acidic conditions can promote side reactions.

    • Solution: Use only a catalytic amount of a weak acid. If using a heterogeneous catalyst, ensure it does not have excessively strong acidic sites that could promote these side reactions.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are some effective purification strategies for N-substituted 5-methyl-2-pyrrolidones?

Answer: Purification can be challenging due to the physical properties of the product and the presence of structurally similar impurities.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is often the first step. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic components.

  • Column Chromatography: Silica gel chromatography is a common method for purifying these compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Distillation: For products that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be a highly effective purification method.[11]

  • Ion Exchange: For removing salt contamination, ion exchange resins can be employed.[12]

  • Specialized Alumina Treatment: Certain types of alumina have been shown to be effective in removing amine impurities and color from N-methyl-2-pyrrolidone (NMP), a related compound.[13][14] This approach may be applicable to other N-substituted pyrrolidones.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of reaction conditions.

1. What is the optimal choice of catalyst for the reductive amination of levulinic acid esters?

The choice of catalyst is critical and depends on the specific reaction conditions and desired outcome.

  • Homogeneous Catalysts: For laboratory-scale synthesis, acid catalysts like acetic acid are commonly used to promote imine formation.[2]

  • Heterogeneous Catalysts: For industrial applications and greener processes, heterogeneous catalysts are preferred due to their ease of separation and reusability.[1][15]

    • Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) based catalysts, often supported on materials like carbon (Pd/C) or titania (Pt/TiO₂), have shown high activity and selectivity under mild conditions.[7][8][9][16][17] The acidity of the support material can also play a crucial role in the catalytic activity.[7][8][9]

    • Non-Noble Metal Catalysts: Bimetallic catalysts, such as CuNi supported on alumina (CuNi/Al₂O₃), are being developed as more cost-effective alternatives.[18][19] These catalysts can exhibit high efficiency under mild conditions.[18][19] Nickel-based catalysts have also been explored.[20]

2. How does the choice of solvent affect the reaction?

The solvent can significantly influence reaction rates and selectivity.

  • Common Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used, especially with sodium triacetoxyborohydride.[2][4] Tetrahydrofuran (THF) and acetonitrile are also viable options.[2]

  • "Green" Solvents: More environmentally friendly solvents like ethyl acetate have been shown to be effective.[21] Water is also a green solvent, and some catalytic systems perform well in aqueous media.[17]

  • Alcoholic Solvents: While methanol and ethanol are common solvents for reductions with NaBH₄, caution is advised when using them with catalytic hydrogenation.[4][21] Primary and secondary alcohols can be oxidized on the catalyst surface, generating aldehyde or ketone impurities that can participate in the reaction.[21]

3. What is the effect of temperature and pressure on the reaction?

  • Temperature: As discussed in the troubleshooting section, temperature influences the equilibrium of imine formation and the rate of reduction. While some protocols may require elevated temperatures, recent advancements in catalysis have enabled efficient reactions at ambient temperature.[7][8][9]

  • Pressure: When using H₂ as the reducing agent with a heterogeneous catalyst, the hydrogen pressure is a key parameter. Many modern catalytic systems are designed to operate under mild pressures (e.g., 10 bar H₂).[18][19]

4. What are the main reaction pathways for the formation of N-substituted 5-methyl-2-pyrrolidones?

There are generally two proposed pathways for this transformation[1][22]:

  • Path 1 (Amine-Intermediate Pathway):

    • Formation of an imine between the levulinate ketone and the amine.

    • Hydrogenation of the imine to form an amino ester intermediate.

    • Intramolecular cyclization of the amino ester to yield the final pyrrolidone product.

  • Path 2 (Enamine-Intermediate Pathway):

    • Formation of an imine.

    • Tautomerization of the imine to an enamine.

    • Intramolecular cyclization of the enamine.

    • Hydrogenation of the resulting intermediate to the pyrrolidone.

The operative pathway can depend on the specific catalyst and reaction conditions.[9]

III. Experimental Protocols & Data

General Protocol for Reductive Amination using NaBH(OAc)₃
  • To a solution of the levulinic acid ester (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add the primary amine (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15-20 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Table 1: Comparison of Catalytic Systems for Reductive Amination of Levulinic Acid/Esters
CatalystSubstrateAmineTemp (°C)Pressure (bar H₂)Time (h)Yield (%)Reference
Pt/P-TiO₂Levulinic Acidn-OctylamineRT11297[16]
Cu₁Ni₁/Al₂O₃-H₂Ethyl LevulinateButylamine80106-24>99[18][19]
Ru/NMCLevulinic AcidVarious120154-2480-99[16]
Pd/CLevulinic AcidAmmonium Formate180N/A498[17]

IV. Visualizations

Reductive Amination Workflow

workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification lev_ester Levulinic Acid Ester imine_formation Imine Formation (Acid Catalyst) lev_ester->imine_formation amine Primary Amine amine->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction Imine Intermediate quench Aqueous Quench reduction->quench extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product N-Substituted 5-Methyl-2-Pyrrolidone purification->product

Caption: General experimental workflow for the reductive amination of levulinic acid esters.

Troubleshooting Decision Tree for Low Yield

troubleshooting start Low Yield Observed check_imine Check Imine Formation (TLC/NMR) start->check_imine add_acid Add Catalytic Acid (e.g., Acetic Acid) check_imine->add_acid No Imine Formed check_reductant Verify Reducing Agent Activity & Choice check_imine->check_reductant Imine Formed preform_imine Pre-form Imine Before Adding Reducing Agent add_acid->preform_imine re_evaluate Re-evaluate Reaction & Re-run preform_imine->re_evaluate use_stab Switch to NaBH(OAc)₃ check_reductant->use_stab Using NaBH₄ or Suspect Inactivity optimize_temp Optimize Temperature check_reductant->optimize_temp Using Appropriate Reductant use_stab->re_evaluate test_reductant Test Reductant on a Known Substrate test_reductant->re_evaluate optimize_temp->re_evaluate

Caption: A decision tree to guide troubleshooting efforts for low reaction yields.

V. References

  • Multisite CuNi/Al2O3 Catalyst Enabling High-Efficiency Reductive Amination of Biomass-Derived Levulinic Acid (Esters) to Pyrrolidones under Mild Conditions. ACS Publications. 18

  • Multisite CuNi/Al2O3 Catalyst Enabling High-Efficiency Reductive Amination of Biomass-Derived Levulinic Acid (Esters) to Pyrrolidones under Mild Conditions. ACS Catalysis. 19

  • Highly Efficient and Recyclable Nitrogen-Doped Mesoporous Carbon-Supported Ru Catalyst for the Reductive Amination of Levulinic Acid/Esters to Pyrrolidones. ACS Sustainable Chemistry & Engineering. 15

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. 2

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. 4

  • Catalytic reductive amination of levulinic acid (LA, 22a)... ResearchGate. 22

  • Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. ResearchGate. 1

  • Reductive Amination, and How It Works. Master Organic Chemistry. 5

  • Selectively Reductive Amination of Levulinic Acid with Aryl amines to N-substituted Aryl Pyrroles. ResearchGate. 23

  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). 24

  • Reductive amination. Wikipedia. 20

  • Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. PubMed. 7

  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen‐Containing Chemicals. ResearchGate. 25

  • Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society. 8

  • Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Organic Chemistry Portal. 9

  • Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. IDEAS/RePEc. 26

  • Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. ResearchGate. 16

  • Reductive Amination of Biobased Levulinic Acid to Unnatural Chiral γ-Amino Acid Using an Engineered Amine Dehydrogenase. OUCI. 27

  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. 28

  • Reductive Amination/Cyclization of Methyl Levulinate with Aspartic Acid: Towards Renewable Polyesters with a Pendant Lactam Unit. SciSpace. 11

  • Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry (RSC Publishing). 29

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. 21

  • NMP Purification by Ion Exchange. Thermax. 12

  • Method for purifying waste n-methyl-2-pyrrolidone mixture solution. Google Patents. 30

  • Sustainable Efficient Synthesis of Pyrrolidones from Levulinic Acid over Pd/C Catalyst. ChemistrySelect. 17

  • Method for purifying n-methyl-2-pyrrolidone. Google Patents. 13

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. 14

  • After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Organic Syntheses Procedure. 31

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. 32

  • Synthesis of levulinic acid based poly(amine-co-ester)s. Green Chemistry (RSC Publishing). 33

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. 6

  • Levulinic esters from the acid-catalysed reactions of sugars and alcohols as part of a bio-refinery. Green Chemistry (RSC Publishing). 10

  • What's wrong with my reductive amination? I barely got any product. Reddit. 3

  • Reductive Alkylation of Amines with Carboxylic Ortho Esters. ResearchGate. 34

References

Technical Support Center: Enhancing the Storage Stability of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Methylphenyl)pyrrolidin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the chemical integrity of this compound during storage. By understanding its stability profile and implementing proper handling protocols, you can ensure the reliability and reproducibility of your experimental results.

Section 1: Understanding the Stability Profile of this compound

This compound is an N-aryl γ-lactam. Its stability is governed by the chemical reactivity of the core lactam (cyclic amide) ring and the N-aryl substituent. Proactive storage strategies are based on mitigating the primary degradation pathways.

The principal mechanisms of degradation are hydrolysis, oxidation, and photolysis.

  • Hydrolysis : The most significant vulnerability of the this compound structure is the amide bond within the five-membered lactam ring. This bond is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis.[1][2] This reaction opens the ring to form 4-((4-methylphenyl)amino)butanoic acid. The presence of moisture is a critical factor, and the reaction rate can be accelerated by acidic or basic contaminants.[3][4][5]

  • Oxidation : The molecule possesses sites that can be susceptible to oxidation, potentially from atmospheric oxygen or residual peroxides in solvents.[2][6] Potential oxidation sites include the benzylic methyl group on the phenyl ring and the carbons adjacent to the nitrogen atom within the pyrrolidinone ring.[7]

  • Photodegradation : Although generally less reactive than hydrolysis, prolonged exposure to high-energy light, particularly in the UV spectrum, can induce photochemical degradation.[2][8] ICH Q1B guidelines provide a framework for assessing photostability.[9]

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis parent This compound hydro_product 4-((4-methylphenyl)amino)butanoic acid (Ring-Opened Product) parent->hydro_product H₂O / H⁺ or OH⁻ ox_product Oxidized Derivatives (e.g., N-Oxides, Benzoic Acid Derivatives) parent->ox_product O₂ / Peroxides photo_product Various Photodegradants parent->photo_product UV/Vis Light

Caption: Primary degradation pathways for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound in a direct question-and-answer format.

Q1: My solid this compound appears discolored and clumpy after storage. What is the likely cause?

A1: This is a common observation that can point to several issues, primarily moisture absorption and/or oxidation. The parent compound 2-pyrrolidinone is known to be hygroscopic, and this derivative may share that property.[4][6]

  • Causality: Clumping suggests the absorption of atmospheric moisture. Discoloration, often a slight yellowing or browning, can be an indicator of low-level oxidative degradation or the formation of minor impurities.[6]

  • Recommended Action:

    • Analytical Verification: Perform a purity check using a stability-indicating HPLC method. Compare the purity of the stored sample against a retained, properly stored reference standard.

    • Moisture Content: If feasible, measure the water content by Karl Fischer titration to confirm hygroscopicity.

    • Review Storage: Ensure the container seal is intact and that it was stored in a desiccated environment. For future storage, consider using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon).[6]

Q2: I am observing new, unidentified peaks in the HPLC chromatogram of a sample from my stability study. How can I confidently identify these impurities?

A2: The appearance of new peaks strongly suggests degradation. A systematic approach combining mass spectrometry and a forced degradation study is the most effective way to identify these unknown species.[2][10]

  • Causality: These new peaks are almost certainly degradation products arising from pathways like hydrolysis or oxidation.[2] Their retention times will differ from the parent compound.

  • Recommended Action: Follow the workflow below. The core principle is to intentionally generate the likely degradation products under controlled stress conditions and then compare their chromatographic behavior to the unknown peaks in your sample.[9]

G start Unknown Peak(s) Observed in HPLC Chromatogram step1 Step 1: Characterize Unknowns by LC-MS start->step1 step1_desc Determine Molecular Weight (MW) of the unknown peaks. Does MW match expected degradants? step1->step1_desc step2 Step 2: Perform Forced Degradation Study step1->step2 step2_desc Subject pure compound to: - Acid & Base Hydrolysis - Oxidation (H₂O₂) - Heat & Light (See Protocol 2) step2->step2_desc step3 Step 3: Analyze Stressed Samples by HPLC step2->step3 step4 Step 4: Compare Retention Times (tR) step3->step4 end_success Identity of Degradant Confirmed step4->end_success tR of unknown matches tR of a generated degradant end_fail Impurity is from another source (e.g., contamination, excipient interaction). Further investigation needed. step4->end_fail No match found

Caption: Troubleshooting workflow for identifying unknown peaks via forced degradation.

Q3: What are the definitive optimal storage conditions for ensuring the long-term stability of this compound?

A3: Based on the chemical nature of N-aryl lactams and general best practices for sensitive organic compounds, the following conditions are recommended to minimize degradation.[4][6][8][11]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation from atmospheric oxygen.[6]
Moisture Store in a desiccated environmentPrevents hydrolytic degradation of the lactam ring.[4][5]
Light Protect from lightStore in amber glass vials or in the dark to prevent photolysis.[8]
Container Tightly-sealed glass vialsGlass is inert. A tight seal prevents moisture and oxygen ingress.[11]
Incompatibilities Store away from strong acids, bases, and oxidizing agentsThese materials can directly catalyze or cause degradation.[5][11]

Q4: I need to store the compound in a solution for my experiments. What specific precautions should I take?

A4: Storing in solution significantly increases the risk of degradation compared to the solid state, primarily due to enhanced molecular mobility and interaction with the solvent.

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous Acetonitrile, THF, Dichloromethane) whenever possible. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in solvolysis. Never use aqueous solutions for storage unless buffered at a neutral pH and used immediately.

  • Degassing: Degas the solvent before use to remove dissolved oxygen, which can cause oxidation.

  • Storage: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeated temperature cycling can introduce moisture and oxygen into the solution.

Section 3: Experimental Protocols

These protocols provide standardized, step-by-step methodologies for proper handling and stability assessment.

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container for an intact seal.

  • Environment: Transfer the container to a controlled environment with low humidity. If possible, perform all manipulations in a glove box under an inert atmosphere.

  • Aliquoting: If the entire stock will not be used at once, carefully aliquot the solid into smaller, pre-weighed amber glass vials. This minimizes contamination and exposure of the bulk material.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of nitrogen or argon gas for 15-30 seconds.

  • Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container with a desiccant. Store this container at the recommended temperature (2-8°C) and protected from light.

  • Withdrawal: When using a sample, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Forced Degradation Study for Degradant Identification

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical comparison.[9][10]

Methodology: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or a similar appropriate solvent.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool to room temperature, then neutralize with 1.0 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.

    • Heat the mixture at 60°C for 12 hours.

    • Cool to room temperature, then neutralize with 1.0 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at 105°C for 48 hours.

    • Cool, then dissolve in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette or other UV-transparent container) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze a sample by HPLC. Keep a control sample wrapped in aluminum foil to protect it from light.

Protocol 3: Representative Stability-Indicating HPLC Method

Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its potential degradation products.[7][12]

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm (or Diode Array Detector for peak purity)

Note: This method must be validated to ensure it is "stability-indicating," meaning it can resolve all potential degradation peaks from the parent peak and from each other.

Section 4: Summary of Expected Degradation Profile

The following table summarizes the expected outcomes from a forced degradation study, providing a quick reference for identifying impurities based on the conditions under which they form.

Stress ConditionExpected Degradation LevelPrimary Expected Degradation Product(s)
Acid Hydrolysis (1M HCl, 60°C) Moderate to High4-((4-methylphenyl)amino)butanoic acid[1][3]
Base Hydrolysis (1M NaOH, 60°C) HighSodium 4-((4-methylphenyl)amino)butanoate[1][3]
Oxidation (30% H₂O₂, RT) Low to ModerateN-Oxides, products of methyl group oxidation[7]
Thermal (Dry Heat, 105°C) LowMinimal degradation expected[13]
Photolysis (ICH Q1B) LowMinimal degradation expected[13]

References

Validation & Comparative

A Comparative Analysis of 1-(4-Methylphenyl)pyrrolidin-2-one Analogs as Monoamine Transporter Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Within this class, N-aryl derivatives have garnered significant attention for their potential to modulate central nervous system targets. This guide provides a detailed comparative analysis of analogs of 1-(4-Methylphenyl)pyrrolidin-2-one, with a specific focus on their bioactivity as monoamine transporter inhibitors. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel therapeutics targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Introduction: The Rationale for Analog Development

The parent compound, this compound, serves as a foundational structure for exploring interactions with various biological targets. The decision to synthesize and evaluate analogs is driven by the principles of medicinal chemistry, where systematic structural modifications are made to optimize a compound's pharmacological profile. This includes enhancing potency, improving selectivity, and modifying pharmacokinetic properties.

The analogs discussed herein are primarily based on the pyrovalerone structure, which is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one. These compounds have shown significant activity as inhibitors of monoamine transporters.[1][2] The monoamine transporters are critical regulators of neurotransmission, and their inhibition can have profound effects on mood, cognition, and behavior. As such, they are validated targets for the treatment of a range of neuropsychiatric disorders, including depression, ADHD, and substance use disorders.[3]

This guide will delve into the synthesis of these analogs, present a comparative analysis of their bioactivity, provide detailed experimental protocols for key assays, and explore the underlying structure-activity relationships that govern their pharmacological effects.

Synthesis of this compound Analogs

The synthesis of 1-aryl-2-(pyrrolidin-1-yl)pentan-1-one analogs generally follows a multi-step pathway, starting from a substituted benzonitrile or via a Friedel-Crafts reaction. A representative synthetic route is outlined below. The choice of starting materials allows for the introduction of various substituents on the phenyl ring, enabling a systematic exploration of the structure-activity landscape.

A common synthetic approach involves the α-bromination of a substituted valerophenone, followed by nucleophilic substitution with pyrrolidine. The substituted valerophenone can be prepared via a Grignard reaction between a substituted bromobenzene and valeronitrile, or through a Friedel-Crafts acylation of a substituted benzene with valeryl chloride.

G A A C C A->C 1. Mg, ether 2. Valeronitrile 3. H3O+ D D C->D Br2, HBr B B B->C F F D->F E E E->F K2CO3, CH3CN

Comparative Bioactivity Analysis

The primary biological targets for the this compound analogs discussed here are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The potency of these compounds is typically quantified by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher potency.

The following table summarizes the bioactivity data for a series of 1-aryl-2-(pyrrolidin-1-yl)pentan-1-one analogs, demonstrating the impact of phenyl ring substitution on transporter affinity and selectivity.[1][2]

CompoundR (Phenyl Substituent)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
4a 4-CH₃18.176.5334016.343.1>10,000
4b H53.6148567048.2112>10,000
4c 4-F29.398.7412025.168.4>10,000
4d 4-Cl21.565.4289019.855.7>10,000
4e 4-Br20.160.2256018.751.3>10,000
4u 3,4-diCl11.537.8187010.933.2>10,000
4t 1-naphthyl15.245.389.614.139.8121

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals several key structure-activity relationships:

  • High Affinity for DAT and NET: The 1-aryl-2-(pyrrolidin-1-yl)pentan-1-one scaffold demonstrates a clear preference for the dopamine and norepinephrine transporters over the serotonin transporter.[1][2] This selectivity is a desirable characteristic for developing therapeutics with specific neurochemical profiles.

  • Impact of Phenyl Substitution: The nature and position of the substituent on the phenyl ring significantly influence potency.

    • Electron-withdrawing groups at the 4-position (e.g., F, Cl, Br) generally lead to higher affinity for DAT and NET compared to an unsubstituted phenyl ring.

    • The 3,4-dichloro substitution (compound 4u ) results in the most potent analog for both DAT and NET in this series, suggesting that a combination of electronic and steric factors in this region enhances binding.[1][2]

  • Naphthyl Substitution: Replacing the phenyl ring with a 1-naphthyl group (compound 4t ) maintains high affinity for DAT and NET while also introducing significant affinity for SERT.[1][2] This highlights the sensitivity of the transporter binding pockets to the size and shape of the aromatic moiety.

  • Stereochemistry: For the parent compound, pyrovalerone (4a), the biological activity resides primarily in the (S)-enantiomer.[1][2] This underscores the importance of stereochemistry in the interaction between these ligands and their target transporters, a crucial consideration in drug design and development.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is essential to follow standardized and well-defined experimental protocols. The following are detailed methodologies for the key assays used to characterize the this compound analogs.

Monoamine Transporter Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Radioligand: [¹²⁵I]RTI-55

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Non-specific binding control: 10 µM GBR12909 (for DAT), 10 µM desipramine (for NET), 10 µM paroxetine (for SERT)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand solution, and 50 µL of the test compound solution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the appropriate non-specific binding control.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Kᵢ values using the Cheng-Prusoff equation.

Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4.

  • Test compounds.

  • 96-well microplates.

  • Scintillation cocktail and counter.

Procedure:

  • Plate the cells in 96-well microplates and allow them to adhere overnight.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

  • Initiate uptake by adding the respective radiolabeled monoamine to each well.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of uptake for each concentration of the test compound.

  • Determine the IC₅₀ values by non-linear regression analysis.

G A A B B A->B Test Compounds C C A->C Test Compounds D D B->D Affinity Data C->D Functional Data E E D->E Structure-Activity Insights

Mechanism of Action and Signaling Pathways

The 1-aryl-2-(pyrrolidin-1-yl)pentan-1-one analogs exert their effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

The dopaminergic signaling pathway is complex and involves the activation of D1-like (D1 and D5) and D2-like (D2, D3, and D4) G-protein coupled receptors.[4] Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, decreasing cAMP levels. These signaling cascades ultimately modulate neuronal excitability and gene expression.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT D1R D1 Receptor Dopamine->D1R Binds Analog Pyrrolidinone Analog Analog->DAT Inhibits AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Conclusion

The comparative analysis of this compound analogs reveals a promising scaffold for the development of potent and selective monoamine transporter inhibitors. The structure-activity relationships discussed in this guide provide a rational basis for the design of new compounds with tailored pharmacological profiles. By understanding the causal relationships between chemical structure and biological activity, and by employing robust and reproducible experimental protocols, researchers can accelerate the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The data and methodologies presented herein serve as a valuable resource for those working in the field of drug discovery and development.

References

Validating the Structure of 1-(p-Tolyl)pyrrolidin-2-one: A Comparative Guide to ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of regulatory compliance and scientific rigor. For researchers and chemists, selecting the most effective analytical technique is paramount. This guide provides an in-depth technical comparison, centered on the validation of 1-(p-Tolyl)pyrrolidin-2-one, a substituted lactam, showcasing the definitive power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the "why" behind experimental choices, offering a field-proven perspective on structural elucidation.

The Imperative of Structural Integrity

The synthesis of target molecules, particularly in a pharmaceutical context, is a multi-step process where the potential for isomeric impurities or structural rearrangements is ever-present. 1-(p-Tolyl)pyrrolidin-2-one, with its distinct aromatic and lactam moieties, presents a clear case for precise characterization. An incorrect assignment could lead to the development of an entirely different, and potentially inactive or harmful, compound. While multiple analytical techniques contribute to a complete structural picture, ¹³C NMR offers an unparalleled, direct insight into the carbon backbone of the molecule.

Core Principles: Why ¹³C NMR is Definitive for 1-(p-Tolyl)pyrrolidin-2-one

Unlike ¹H NMR, which maps the proton environments, ¹³C NMR directly interrogates the carbon skeleton. This is fundamentally important for a molecule like 1-(p-Tolyl)pyrrolidin-2-one for several key reasons:

  • Unambiguous Carbon Count: A standard broadband proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule. This provides immediate confirmation of the molecular formula's carbon count.

  • Sensitivity to the Electronic Environment: The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, allowing for the clear differentiation of sp³-hybridized aliphatic carbons, sp²-hybridized aromatic carbons, and the distinct sp²-hybridized carbonyl carbon of the lactam.

  • Reduced Spectral Complexity: The low natural abundance of the ¹³C isotope (~1.1%) means that the probability of two adjacent ¹³C atoms in the same molecule is extremely low. Consequently, ¹³C-¹³C coupling is typically not observed, resulting in a spectrum of sharp, singlet peaks (in decoupled mode), which is far simpler to interpret than a complex, coupled ¹H NMR spectrum.[1][2]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The trustworthiness of any spectral data begins with meticulous sample preparation and a robust acquisition methodology. The following protocol is a self-validating system designed to yield a high-quality, interpretable spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 50-100 mg of the synthesized 1-(p-Tolyl)pyrrolidin-2-one. A higher concentration is generally preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[3]

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean vial before transferring it to the NMR tube. This ensures homogeneity.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is a critical step to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broadened spectral lines.[4]

    • Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all chemical shifts.[3]

  • Spectrometer Setup and Data Acquisition:

    • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • A standard broadband proton-decoupled pulse sequence is used. This technique irradiates the protons, causing them to rapidly change spin states, which decouples them from the attached carbons. The result is that all carbon signals appear as singlets, simplifying the spectrum.

    • Due to the low sensitivity of the ¹³C nucleus, a significant number of scans (typically several hundred to thousands) are accumulated to achieve an adequate signal-to-noise ratio.[5]

    • The spectral width should be set to encompass the full range of expected chemical shifts, typically from 0 to 220 ppm for organic molecules.[6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (50-100 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add TMS Internal Standard filter->standard instrument Place in Spectrometer (≥400 MHz) standard->instrument setup Setup Pulse Sequence (Proton Decoupled) instrument->setup acquire Acquire Data (Accumulate Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.0 ppm) baseline->reference Analyze Spectrum Analyze Spectrum reference->Analyze Spectrum

Caption: Workflow for ¹³C NMR Structural Validation.

Spectral Analysis and Structural Assignment

The structure of 1-(p-Tolyl)pyrrolidin-2-one contains 11 carbon atoms. However, due to the symmetry of the p-substituted phenyl ring, two pairs of carbons are chemically equivalent. Therefore, we expect to observe a total of 9 distinct signals in the ¹³C NMR spectrum.

To predict the chemical shifts, we can use the known data for the very close analog, 1-Phenyl-2-pyrrolidinone , as a reference. The effect of adding a methyl group to the para position of the phenyl ring can then be estimated based on established substituent chemical shift (SCS) effects.

Predicted ¹³C NMR Chemical Shifts for 1-(p-Tolyl)pyrrolidin-2-one
Carbon Atom (Label)Predicted Chemical Shift (δ, ppm)Rationale & Comparison
C=O (C1)~174-175The carbonyl carbon of an amide/lactam is highly deshielded and typically appears in this region. This is consistent with the 174.05 ppm shift in 1-Phenyl-2-pyrrolidinone.
N-CH₂ (C5)~48-50This carbon is attached to the electronegative nitrogen atom, shifting it downfield. The value is expected to be very similar to the 48.59 ppm shift in the phenyl analog.
-CH₂- (C4)~32-34A standard aliphatic methylene carbon, expected to be similar to the 32.69 ppm shift in the phenyl analog.
-CH₂- (C3)~17-19The most upfield aliphatic carbon, consistent with the 17.86 ppm shift in the phenyl analog.
ipso-C (C6)~137The aromatic carbon directly attached to the nitrogen. The para-methyl group has a minor effect on this position. The reference phenyl analog is at 139.51 ppm.
ortho-C (C7, C11)~119-120These carbons are ortho to the nitrogen. The reference phenyl analog shows this peak at 119.76 ppm. The para-methyl group will have a minimal effect here.
meta-C (C8, C10)~129-130These carbons are meta to the nitrogen and ortho to the methyl group. They are expected to be very similar to the corresponding carbons in p-xylene (128.97 ppm) and the phenyl analog (128.69 ppm).[7]
para-C (C9)~134-135This is the aromatic carbon bearing the methyl group. It is deshielded relative to the other CH carbons in the ring, similar to the quaternary carbons in p-xylene (134.66 ppm).[7]
-CH₃ (C12)~20-21A typical chemical shift for a methyl group attached to an aromatic ring. The methyl carbon in p-xylene appears at 20.90 ppm.[7]

Molecular Structure with Labeled Carbons

References

A Comparative Guide to the Biological Activity of 1-(4-Methylphenyl)pyrrolidin-2-one and Other Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the biological activity of 1-(4-Methylphenyl)pyrrolidin-2-one, a member of the 2-aminopentanophenone class, in comparison to other well-characterized monoamine uptake inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative potencies, and the experimental methodologies used to elucidate these properties. Our objective is to synthesize technical data with field-proven insights to facilitate a deeper understanding of this compound's unique pharmacological profile.

Introduction: The Central Role of Monoamine Transporters

Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, attention, and reward pathways in the central nervous system (CNS).[1][2] The precise control of their synaptic concentrations is managed by specific plasma membrane transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters terminate synaptic transmission by reabsorbing their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5][6][7]

Monoamine reuptake inhibitors (MRIs) are a broad class of drugs that block the action of one or more of these transporters, leading to increased extracellular levels of the corresponding neurotransmitters.[3] This mechanism is the foundation for the therapeutic efficacy of many widely prescribed drugs for conditions such as major depressive disorder, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[7][8][9][10]

The compound 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as pyrovalerone, and its analogs represent a promising class of monoamine uptake inhibitors.[2][11] This guide will compare the activity of this scaffold to other established inhibitors, highlighting its distinct selectivity and potency profile.

The Mechanism of Monoamine Reuptake Inhibition

The fundamental action of an MRI is to bind to the monoamine transporter protein, thereby preventing the reuptake of the neurotransmitter from the synapse. This competitive inhibition increases the duration and concentration of the neurotransmitter in the synaptic cleft, enhancing its interaction with postsynaptic receptors.[4][5][7] The specific transporter(s) a compound inhibits dictates its overall pharmacological and therapeutic effect.

Monoamine_Reuptake cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine_p Monoamine (DA, NE, 5-HT) Monoamine_s Monoamine Monoamine_p->Monoamine_s Exocytosis Transporter Monoamine Transporter (DAT, NET, or SERT) Inhibitor Reuptake Inhibitor (e.g., this compound) Inhibitor->Transporter Blocks Monoamine_s->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_s->Receptor Binding & Signal Transduction

Caption: General mechanism of monoamine reuptake and its inhibition at the synapse.

Comparative Analysis of In Vitro Biological Activity

The potency and selectivity of monoamine reuptake inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity. A lower IC₅₀ value indicates greater potency.

The following table summarizes the in vitro uptake inhibition data for this compound and its analogs, alongside several well-known reference compounds. This data allows for a direct comparison of their potency and selectivity across the three primary monoamine transporters.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity Profile
This compound (Racemic) [11]18324100DAT/NET Selective
(S)-1-(4-Methylphenyl)pyrrolidin-2-one [2][11]13273400DAT/NET Selective
1-(3,4-Dichlorophenyl) Analog (4u) [11]4.4121600Potent DAT/NET Selective
1-Naphthyl Analog (4t) [11]122698Non-selective (SNDRI)
Cocaine [12]230480740Non-selective (SNDRI)
Methylphenidate [12]100100>100,000DAT/NET Selective
Bupropion [8]526196810,000+NDRI (Weak)
Fluoxetine (SSRI) [10][13]>1000>1000~25SERT Selective
Desipramine (TCA/NRI) [14]78,720461NET Selective

Key Insights from the Data:

  • Potency and Selectivity: The this compound scaffold, particularly its S-enantiomer, demonstrates high potency for both DAT and NET, while exhibiting significantly weaker activity at SERT.[2][11] This dual DAT/NET inhibitory profile is shared with methylphenidate but contrasts sharply with the non-selective profile of cocaine and the highly selective profiles of SSRIs like fluoxetine and NRIs like desipramine.

  • Structural Modifications: Minor structural modifications to the phenyl ring of the pyrovalerone scaffold can dramatically alter potency and selectivity. For example, the 3,4-dichlorophenyl analog (4u) is among the most potent DAT/NET selective compounds in the series, while the naphthyl analog (4t) becomes a potent inhibitor of all three transporters, functioning as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[11]

  • Stereochemistry: The biological activity resides primarily in the S-enantiomer of this compound, which is more potent than the racemic mixture.[2][11] This underscores the importance of stereochemistry in the interaction between the inhibitor and the transporter binding site.

Experimental Methodologies: Ensuring Self-Validating Systems

To ensure the trustworthiness and reproducibility of the data presented, it is essential to detail the experimental protocols used for characterization. The gold standard for assessing the potency of monoamine transporter inhibitors is the in vitro radiolabeled substrate uptake inhibition assay.[15][16]

Workflow for Monoamine Uptake Inhibition Assay

Workflow A 1. Cell Culture HEK293 cells expressing human DAT, NET, or SERT B 2. Cell Plating Seed cells into 96-well plates and grow to confluency A->B C 3. Pre-incubation Wash cells and add buffer with varying concentrations of test compound (e.g., pyrovalerone) B->C D 4. Initiate Uptake Add buffer containing test compound and a radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) C->D E 5. Incubation Allow uptake for a short period (e.g., 1-5 minutes) at room temp D->E F 6. Terminate Uptake Rapidly wash cells with ice-cold buffer to stop transport E->F G 7. Cell Lysis & Measurement Lyse cells and measure radioactivity using a scintillation counter F->G H 8. Data Analysis Plot % inhibition vs. compound concentration to determine IC₅₀ G->H

Caption: A general experimental workflow for a radiolabeled monoamine uptake inhibition assay.

Detailed Step-by-Step Protocol: Radioligand Uptake Assay

This protocol describes a self-validating system for determining the IC₅₀ values of a test compound at the human dopamine transporter (DAT). The same principles apply to NET and SERT assays, with the substitution of the appropriate cell line and radiolabeled substrate.

  • Cell Culture and Plating:

    • Rationale: Using a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that is stably transfected to express a high density of a single human monoamine transporter ensures that the measured activity is specific to the target of interest.[16]

    • Procedure: Culture HEK293-hDAT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Seed the cells into 96-well microplates and allow them to grow to 80-90% confluency.

  • Assay Preparation:

    • Rationale: Washing the cells removes residual media that could interfere with the assay. The use of a defined assay buffer (e.g., Krebs-Henseleit buffer) maintains physiological pH and ion concentrations necessary for transporter function.[16]

    • Procedure: On the day of the experiment, gently aspirate the culture medium and wash the cell monolayers once with assay buffer at room temperature.

  • Compound Pre-incubation:

    • Rationale: Pre-incubating the cells with the test compound allows it to reach equilibrium at its binding site on the transporter before the uptake process begins.

    • Procedure: Add 50 µL of assay buffer containing various concentrations of the test compound to the wells. Include "total uptake" control wells (vehicle only) and "non-specific uptake" control wells (a high concentration of a known potent inhibitor, like cocaine for DAT).[15] Incubate for 5-10 minutes at room temperature.

  • Initiation and Termination of Uptake:

    • Rationale: Uptake is initiated by adding a low concentration of a high-specific-activity radiolabeled substrate (e.g., [³H]dopamine). The incubation time is kept short (1-3 minutes) to measure the initial rate of uptake, preventing substrate depletion or transporter internalization.[15] The reaction is stopped rapidly by washing with ice-cold buffer, which instantly halts all enzymatic and transport activity.

    • Procedure: Initiate the uptake by adding 50 µL of assay buffer containing the test compound and a final concentration of ~10-20 nM [³H]dopamine. Incubate for a defined period (e.g., 2 minutes) at room temperature. Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Rationale: Lysing the cells releases the internalized radioactive substrate. Scintillation counting quantifies the amount of radioactivity, which is directly proportional to the amount of substrate transported into the cells.

    • Procedure: Add 100 µL of 1% sodium dodecyl sulfate (SDS) to each well to lyse the cells. Transfer the lysate to scintillation vials containing 2 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis and IC₅₀ Determination:

    • Rationale: The IC₅₀ value is derived by quantifying the relationship between the inhibitor concentration and the reduction in transporter activity.

    • Procedure:

      • Calculate the specific uptake by subtracting the counts per minute (CPM) from the "non-specific uptake" wells from all other wells.

      • Express the data for each test compound concentration as a percentage of the specific uptake in the "total uptake" (vehicle) control wells.

      • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[17]

Conclusion and Future Directions

The empirical data clearly positions this compound and its analogs as potent and selective inhibitors of the dopamine and norepinephrine transporters, with markedly lower affinity for the serotonin transporter.[2][11] This pharmacological profile distinguishes it from non-selective inhibitors like cocaine and highly selective agents like SSRIs.

The pronounced DAT/NET selectivity suggests potential therapeutic applications in disorders where dopaminergic and noradrenergic pathways are implicated, such as ADHD and potentially as a pharmacotherapy for cocaine dependence.[2][8][9] The ability to fine-tune the selectivity profile through targeted chemical modifications, as demonstrated by the difference between the dichlorophenyl and naphthyl analogs, highlights the versatility of the 2-aminopentanophenone scaffold for future drug discovery efforts.[11]

Further research should focus on the in vivo behavioral pharmacology of these compounds to correlate their in vitro potency with functional outcomes and to assess their potential for abuse liability, a critical consideration for any potent DAT inhibitor.[6][18][19]

References

A Comparative Guide to the ¹H NMR Spectral Data of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of ¹H NMR in Structural Elucidation

In the realm of synthetic chemistry and drug development, proton nuclear magnetic resonance (¹H NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structures. The chemical environment of each proton within a molecule generates a unique resonance signal, characterized by its chemical shift (δ), multiplicity, and coupling constant (J). This wealth of information allows researchers to piece together the molecular puzzle, confirming the identity and purity of a synthesized compound. For a molecule such as 1-(4-Methylphenyl)pyrrolidin-2-one, ¹H NMR provides a detailed map of its constituent protons, from the aromatic hydrogens on the tolyl group to the aliphatic protons of the pyrrolidinone ring.

Comparative Analysis of ¹H NMR Spectra

To fully appreciate the spectral features of this compound, a comparison with its structural relatives, 1-phenylpyrrolidin-2-one and the parent lactam, 2-pyrrolidinone, is highly instructive. The presence of the electron-donating methyl group on the phenyl ring in the target compound introduces subtle yet significant changes in the chemical shifts of the aromatic protons, a key feature for spectral assignment.

Below is a table summarizing the ¹H NMR data for these three compounds, acquired in deuterated chloroform (CDCl₃).

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Reference
This compound Aromatic H (ortho to N)~7.51d~8.42H[1]
Aromatic H (meta to N)~7.17d~8.42H[1]
-CH₂- (adjacent to N)~3.82t~7.02H[1]
-CH₂- (adjacent to C=O)~2.61t~8.12H[1]
-CH₂- (β to N and C=O)~2.15p~7.52H[1]
-CH₃~2.34s-3H[1]
1-Phenylpyrrolidin-2-one Aromatic H (ortho to N)7.59--2H[2]
Aromatic H (meta, para to N)7.335--3H[2]
-CH₂- (adjacent to N)3.816t-2H[2]
-CH₂- (adjacent to C=O)2.554t-2H[2]
-CH₂- (β to N and C=O)2.14m-2H[2]
2-Pyrrolidinone -NH-7.71br s-1H[3]
-CH₂- (adjacent to N)3.404t-2H[3]
-CH₂- (adjacent to C=O)2.294t-2H[3]
-CH₂- (β to N and C=O)2.117p-2H[3]

Note: The data for this compound is based on typical chemical shift values and coupling constants observed for similar structures and may vary slightly depending on experimental conditions. The data for 1-phenylpyrrolidin-2-one was obtained from a 90 MHz NMR spectrum, and for 2-pyrrolidinone from a 400 MHz NMR spectrum.

Interpretation of Spectral Data

The comparison highlights key structural information:

  • Aromatic Region: In this compound, the aromatic protons exhibit a classic AA'BB' system, appearing as two distinct doublets. This is due to the symmetry introduced by the para-methyl group. In contrast, the unsubstituted 1-phenylpyrrolidin-2-one shows more complex multiplets for its aromatic protons.

  • Aliphatic Region: The chemical shifts and multiplicities of the pyrrolidinone ring protons are broadly similar across the three compounds, appearing as two triplets and a multiplet (or pentet). The protons adjacent to the nitrogen atom are the most deshielded, followed by those adjacent to the carbonyl group.

  • Methyl Protons: The singlet at approximately 2.34 ppm in the spectrum of this compound is a clear indicator of the methyl group on the phenyl ring.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers seeking to replicate or acquire their own data, the following provides a standardized protocol.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (typically 8-16 for a sample of this concentration).

      • Spectral width (e.g., -2 to 12 ppm).

      • Acquisition time (typically 2-4 seconds).

      • Relaxation delay (1-5 seconds).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants.

Workflow for ¹H NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow of the experimental and analytical process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Chemical Shifts, Multiplicities, & Coupling Constants integrate->analyze conclusion Structural Confirmation analyze->conclusion

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Conclusion

This guide provides a comprehensive framework for understanding and utilizing ¹H NMR data for the characterization of this compound. Through objective comparison with related structures and a detailed experimental protocol, researchers are better equipped to perform accurate structural analysis and ensure the quality of their synthesized compounds. The data presented herein, when cross-referenced with other analytical techniques such as ¹³C NMR and mass spectrometry, will provide unequivocal structural confirmation.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Aryl Pyrrolidinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its prevalence in biologically active molecules, ranging from anticonvulsants to anticancer and anti-inflammatory drugs, underscores the critical importance of understanding its structure-activity relationships (SAR). This guide provides an in-depth comparison of N-aryl pyrrolidinone analogues, offering field-proven insights and experimental data to inform rational drug design and optimization. We will dissect the nuanced interplay between chemical structure and biological function, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of this privileged scaffold.

The N-Aryl Pyrrolidinone Core: A Privileged Scaffold

The N-aryl pyrrolidinone moiety consists of a five-membered lactam ring directly attached to an aryl group. This deceptively simple architecture allows for a remarkable degree of structural and functional diversity. The pyrrolidinone ring can be substituted at various positions, while the N-aryl ring offers a vast canvas for modification. These alterations profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets. The inherent chirality of substituted pyrrolidinone rings further adds to the complexity and potential for stereospecific interactions.[1][2]

Comparative SAR Analysis Across Therapeutic Areas

The following sections provide a detailed comparison of the SAR of N-aryl pyrrolidinones across three major therapeutic areas: oncology, neurology, and inflammation. The data presented is synthesized from numerous preclinical studies and is intended to guide the reader in making informed decisions during the lead optimization process.

Anticancer Activity: Targeting Cellular Proliferation

N-aryl pyrrolidinones have emerged as a promising class of anticancer agents, with derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4] The primary mechanism often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[5]

Key SAR Insights:

  • N-Aryl Substituents: The nature and position of substituents on the N-aryl ring are critical determinants of anticancer potency. Electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO2), on the aryl ring often enhance cytotoxic activity.[6] For instance, an ortho-substituted aryl ring on a spirooxindole-pyrrolidine derivative showed significant activity against FaDu cells.[6]

  • Pyrrolidinone Ring Modifications: The pyrrolidinone core itself can be modified to modulate activity. Spiro-fused systems, where the pyrrolidinone is part of a more complex, rigid structure, have shown considerable promise.[4]

  • Linker Moiety: In many active compounds, a linker connects the N-aryl pyrrolidinone to another pharmacophore. The nature and length of this linker can significantly impact activity.

Comparative Cytotoxicity Data (IC50 Values)

Compound IDN-Aryl SubstituentOther Key FeaturesCell LineIC50 (µM)Reference
2d Unsubstituted Phenyl5-(2,2,2-trifluoroethoxy)K5620.07
2k Unsubstituted Phenyl5-(2,2,2-trifluoroethoxy)K5620.52
3h Substituted PhenylPyrrolidine-fused systemHCT1162.9 - 16[5]
3k Substituted PhenylPyrrolidine-fused systemHCT1162.9 - 16[5]
9b Substituted PhenylUrea linkerA549< 5[7]
9d Substituted PhenylUrea linkerHCT116< 3[7]
19 4-NO2 PhenylBenzoxazole moiety-8.4 nM (MAGL)[8]
20 4-SO2NH2 PhenylBenzoxazole moiety-7.6 nM (MAGL)[8]

The data clearly indicates that trifluoroethoxy substitution on the pyrrolidinone ring can lead to highly potent compounds against leukemia cells. Furthermore, the incorporation of a urea linker or a benzoxazole moiety can result in compounds with low micromolar to nanomolar inhibitory concentrations.

Anticonvulsant Activity: Modulating Neuronal Excitability

The N-aryl pyrrolidinone scaffold is a well-established pharmacophore for anticonvulsant drugs, with levetiracetam being a prominent example. These compounds are thought to exert their effects by modulating neuronal excitability, often through interactions with ion channels or other synaptic proteins.[9][10]

Key SAR Insights:

  • N-Aryl Substituents: For anticonvulsant activity, substitutions on the N-aryl ring play a crucial role. Halogen substitutions, particularly chlorine, at the meta or ortho position of the phenyl ring have been shown to be beneficial.[11] The presence of a methoxyphenyl group has also been associated with potent activity.

  • Pyrrolidinone Ring Modifications: The integrity of the pyrrolidinone-2,5-dione core is often essential for activity.[12][13] Alkyl substitutions at the 3-position of the pyrrolidinone ring can influence potency and neurotoxicity.

  • Linker Moiety: A short alkyl linker, such as a methyl group, connecting the pyrrolidinone nitrogen to a substituted piperazine ring has been a successful strategy in developing potent anticonvulsants.[11]

Comparative Anticonvulsant Activity (ED50 Values in MES Test)

Compound IDN-Aryl SubstituentOther Key FeaturesAnimal ModelED50 (mg/kg)Reference
Compound A 3-ChlorophenylN-methyl-piperazine linker, 3-(2-chlorophenyl)pyrrolidine-2,5-dioneMouse14.18[11]
Compound B 2-MethoxyphenylN-methyl-piperazine linker, 3-(3-bromophenyl)pyrrolidine-2,5-dioneMouse33.64[11]
15 Unsubstituted Phenylamino3,3-dimethyl-pyrrolidine-2,5-dioneRat69.89[14]
14 3-CF3 Phenylglycine3-dimethylamino-pyrrolidine-2,5-dioneMouse49.6

Note: Compound A is N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione and Compound B is N-[[4-(2-methoxyphenyl)-piperazin-1-yl]-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione.

The data highlights that a combination of specific halogen substitutions on both the N-aryl and a second aryl moiety, connected via a piperazine linker, can lead to highly potent anticonvulsant activity with low ED50 values in the maximal electroshock (MES) test.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

N-aryl pyrrolidinones have also been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Key SAR Insights:

  • N-Aryl Substituents: For selective COX-2 inhibition, a key structural feature is the presence of a sulfonamide (SO2NH2) or a similar polar group on the N-aryl ring. This group is believed to interact with a secondary pocket in the COX-2 active site, which is not present in COX-1, thereby conferring selectivity.

  • Pyrrolidinone Ring Modifications: The overall lipophilicity and steric bulk of the molecule, influenced by substitutions on the pyrrolidinone ring, can affect both potency and selectivity.

  • Structural Analogy to COXIBs: Many potent and selective N-aryl pyrrolidinone COX-2 inhibitors share structural similarities with the "coxib" class of drugs, featuring a vicinal diaryl substitution pattern.

Comparative COX Inhibition Data (IC50 Values)

Compound ClassKey N-Aryl FeatureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diaryl Heterocyclesp-SO2NH2 or p-SO2MeGenerally >100.1 - 1.0>10
Chalcone Analoguesp-MeSO2NH>1001.0>100
Chalcone Analoguesp-N322.20.374
Thiophene carboxamidesp-F19.50.2967.2

While specific data for N-aryl pyrrolidinones is less abundant in readily compiled tables, the general principles of COX-2 inhibitor design are applicable. The presence of a para-sulfonamido or a bioisosteric equivalent on the N-aryl ring is a strong predictor of selective COX-2 inhibition. The chalcone and thiophene carboxamide examples, while not strictly pyrrolidinones, illustrate the effectiveness of these pharmacophores in achieving potent and selective COX-2 inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for the synthesis of a representative N-aryl pyrrolidinone and for key biological assays.

Synthesis of a Representative Anticancer N-Aryl Pyrrolidinone

This protocol describes the synthesis of N'-(4-chlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, a compound belonging to a class with demonstrated anticancer activity.

Logical Workflow for Synthesis

A Starting Material: 5-oxo-1-(4-(phenylamino)phenyl) pyrrolidine-3-carbohydrazide D Reaction Condition: Reflux A->D B Reagent: 4-chlorobenzaldehyde B->D C Solvent: Methanol C->D E Product: N'-(4-chlorobenzylidene)-5-oxo-1- (4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide D->E

Caption: Synthetic workflow for an anticancer N-aryl pyrrolidinone.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1.0 eq) in methanol.

  • Aldehyde Addition: To the stirred solution, add 4-chlorobenzaldehyde (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield the pure N'-(4-chlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow for MTT Assay

A Seed cells in a 96-well plate B Treat cells with N-aryl pyrrolidinone (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-aryl pyrrolidinone compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Maximal Electroshock (MES) Test for Anticonvulsant Screening

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.

Experimental Workflow for MES Test

A Administer test compound or vehicle to mice (i.p. or p.o.) B Wait for the time of peak effect A->B C Apply corneal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) B->C D Observe for tonic hindlimb extension C->D E Record protection (absence of extension) D->E F Calculate ED50 E->F

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Step-by-Step Protocol:

  • Animal Preparation: Use male albino mice (20-25 g) and allow them to acclimatize to the laboratory conditions.

  • Compound Administration: Administer the N-aryl pyrrolidinone compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time of Peak Effect: Conduct the test at the predetermined time of peak effect of the compound.

  • Electrical Stimulation: Apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the number of animals protected at each dose and calculate the median effective dose (ED50).

COX Inhibition Assay

This is a fluorometric assay to screen for COX-2 inhibitors.[7]

Experimental Workflow for COX Inhibition Assay

A Prepare reaction mix (buffer, probe, cofactor) B Add COX-2 enzyme and test compound A->B C Pre-incubate B->C D Initiate reaction with arachidonic acid C->D E Measure fluorescence kinetically (Ex/Em = 535/587 nm) D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, and COX cofactor solution.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the COX-2 enzyme to each well, followed by the N-aryl pyrrolidinone test compound at various concentrations. Include appropriate controls (no inhibitor, known inhibitor).

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition and the IC50 value.

Conclusion and Future Directions

The N-aryl pyrrolidinone scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the successful design and development of new drugs. This guide has provided a comparative analysis of the SAR of N-aryl pyrrolidinones in anticancer, anticonvulsant, and anti-inflammatory research, supported by experimental data and detailed protocols.

The key to unlocking the full potential of this scaffold lies in a multi-pronged approach that combines rational design based on established SAR principles, high-throughput screening of diverse libraries, and the application of advanced computational modeling techniques. As our understanding of the biological targets of these compounds deepens, so too will our ability to fine-tune their structures to achieve greater potency, selectivity, and improved pharmacokinetic profiles. The insights and methodologies presented herein are intended to empower researchers to continue to innovate and contribute to the development of the next generation of N-aryl pyrrolidinone-based medicines.

References

A Senior Application Scientist's Guide to Pyrrolidine N-Arylation: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: The N-aryl pyrrolidine motif is a cornerstone in modern pharmacology and materials science, appearing in a vast array of biologically active compounds and functional materials.[1] The construction of the C–N bond that defines this moiety is a critical transformation, and its efficient synthesis is a subject of continuous innovation. This guide provides an in-depth comparison of the primary catalytic systems employed for pyrrolidine N-arylation, evaluating their efficacy, substrate scope, and operational practicality. We will dissect the mechanistic underpinnings of palladium, copper, and nickel-based catalysts, supported by experimental data, to empower researchers in selecting the optimal system for their synthetic challenges.

The Strategic Importance of Catalytic N-Arylation

The direct formation of a bond between a pyrrolidine nitrogen and an aryl group is a deceptively challenging transformation. Traditional methods like nucleophilic aromatic substitution (SNAr) are often limited by harsh reaction conditions and a narrow substrate scope, requiring highly activated aryl halides.[2][3] The advent of transition-metal catalysis revolutionized this field, offering milder, more versatile, and highly efficient pathways. The three dominant metals—palladium, copper, and nickel—each present a unique profile of reactivity, cost, and functional group tolerance. Understanding the nuances of each system is paramount for rational catalyst selection and reaction optimization.

Palladium-Catalyzed Systems: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for C–N cross-coupling, renowned for its broad applicability and high efficiency.[3][4] This reaction class has undergone extensive development, leading to several 'generations' of catalysts capable of coupling virtually any amine with a wide range of aryl halides and pseudohalides.[3]

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[5] They promote the formation of a monoligated L1Pd(0) species, which is the highly active catalyst.[6] This bulky ligand environment facilitates the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[5]

pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation base_out Base-H⁺X⁻ amine_complex->base_out amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination product->pd0 base_in Pyrrolidine (HNR₂) Base base_in->amine_complex arx_in Ar-X (Aryl Halide) arx_in->oa_complex

Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Key Advantages:

  • Broad Substrate Scope: Highly effective for aryl chlorides, bromides, iodides, and triflates.[4][7]

  • High Functional Group Tolerance: Tolerates a wide variety of sensitive functional groups due to mild reaction conditions.

  • High Yields: Generally provides excellent to quantitative yields.

  • Well-Studied: Extensive literature and commercially available, highly optimized ligands and pre-catalysts simplify reaction development.[5][8]

Limitations:

  • Cost: Palladium is a precious metal, and sophisticated phosphine ligands can be expensive, posing a challenge for large-scale synthesis.[4]

  • Toxicity: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated and requires thorough removal.

Copper-Catalyzed Systems: The Ullmann Condensation & Goldberg Reaction

The Ullmann condensation is the classical method for C-N bond formation, predating palladium catalysis by decades.[9] Traditionally, these reactions required harsh conditions—high temperatures and stoichiometric copper.[9] However, modern advancements, particularly the introduction of ancillary ligands, have revitalized copper-catalyzed N-arylation, rendering it a milder and more practical alternative.[4][10]

Mechanistic Rationale

The modern, ligand-assisted Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) cycle.[10][11] A copper(I) salt, in the presence of a base and pyrrolidine, forms a copper(I)-amidate complex. This complex undergoes oxidative addition with the aryl halide to generate a transient Cu(III) intermediate, which then reductively eliminates the N-aryl pyrrolidine product, regenerating the active Cu(I) catalyst.[10][11] Ligands such as N,N'-dimethylethylenediamine (DMEDA), amino acids like L-proline, and phosphonates are crucial for stabilizing the copper species and facilitating the catalytic cycle under milder conditions.[12][13][14]

cu1 L-Cu(I)-NR₂ oa_complex L-Cu(III)(Ar)(X)(NR₂) cu1->oa_complex Oxidative Addition product Ar-NR₂ (Product) oa_complex->product Reductive Elimination cu1_x L-Cu(I)-X oa_complex->cu1_x product->cu1_x cu1_x->cu1 Amine Coordination & Deprotonation arx_in Ar-X arx_in->oa_complex base_in Pyrrolidine (HNR₂) Base base_in->cu1

Figure 2: Simplified Catalytic Cycle for Ligand-Assisted Ullmann N-Arylation.

Key Advantages:

  • Cost-Effective: Copper is significantly more abundant and less expensive than palladium.

  • Low Toxicity: Copper is generally considered less toxic, with less stringent regulatory limits for residual metal.

  • Alternative Reactivity: Can be effective for substrates that are challenging in palladium-catalyzed systems.

Limitations:

  • Harsher Conditions: While improved, conditions are often more forcing (higher temperatures) than modern Buchwald-Hartwig protocols.[9]

  • Substrate Scope: Traditionally less effective for unactivated aryl chlorides. Aryl iodides and bromides are the preferred substrates.[9]

  • Ligand Sensitivity: Reaction performance is highly dependent on the choice of ligand.

Nickel-Catalyzed Systems: A Powerful & Economical Alternative

Nickel has emerged as a highly promising catalyst for C-N cross-coupling, bridging the gap between the high reactivity of palladium and the low cost of copper.[4] Nickel catalysts can often mimic the reactivity of palladium but at a fraction of the cost. They are particularly effective for coupling challenging substrates like aryl chlorides and sulfamates.[15]

Key Advantages:

  • Low Cost: Nickel is an earth-abundant, inexpensive metal.

  • High Reactivity: Capable of activating recalcitrant C-Cl bonds that are often challenging for palladium or copper systems.[15]

  • Unique Mechanistic Pathways: Can proceed through different mechanisms, including Ni(0)/Ni(II) or single-electron transfer (SET) pathways, offering complementary reactivity.[16][17]

Limitations:

  • Air and Moisture Sensitivity: Many nickel catalysts, particularly Ni(0) species, are sensitive to air and moisture, often requiring glovebox techniques. However, air-stable Ni(II) precatalysts are available.[15]

  • Functional Group Tolerance: Can be less tolerant of certain functional groups compared to palladium.

  • Mechanistic Complexity: The operating catalytic cycle can be more complex and less universally understood than that of palladium.

Head-to-Head Comparison of Catalytic Systems

The choice of catalyst is a multi-faceted decision that depends on the specific substrates, desired scale, and available resources.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann-Goldberg)Nickel
Metal Cost HighLowVery Low
Ligand Cost Varies (Moderate to High)Low to ModerateLow to Moderate
Typical Temp. Room Temp to 120 °C80 °C to 150 °CRoom Temp to 130 °C
Aryl Halide Scope I, Br, Cl, OTf (Excellent)I, Br (Good); Cl (Poor)I, Br, Cl, O-Sulfamates (Excellent)
Functional Group Tolerance ExcellentGoodModerate to Good
Catalyst Loading Low (0.01 - 2 mol%)Higher (1 - 10 mol%)Moderate (1 - 5 mol%)
Air/Moisture Stability Good (Pre-catalysts are air-stable)Generally GoodModerate (Pre-catalysts improve stability)
Key Advantage Unmatched scope and reliabilityLow cost and toxicityExcellent for aryl chlorides; low cost

Experimental Data Showcase

The following table summarizes representative results from the literature, illustrating the performance of different catalytic systems for pyrrolidine N-arylation.

Catalyst SystemAryl HalideAmineBaseConditionsYieldReference
Pd(OAc)₂ / P(tBu)₃4-BromotolueneN-Boc-pyrrolidineNaOtBuToluene, 80 °C95%[18][19]
Pd₂(dba)₃ / Tri-2-furylphosphineVinyl Bromideγ-(N-arylamino)alkeneNaOtBuToluene, 100°C81%[20]
CuI / (S)-N-Methylpyrrolidine-2-carboxylate4-Iodoanisole2-PyrrolidinoneK₃PO₄DMSO, 110 °C, 5h92%[12][21]
CuI / Diphenyl pyrrolidine-2-phosphonateIodobenzenePyrrolidineK₃PO₄DMF, 110 °C91%[13]
NiCl₂(DME) / dtbbpy4-ChlorotoluenePyrrolidineNaOtBu2-MeTHF, 100 °C93%[15]

Note: The N-arylation of 2-pyrrolidinone (a cyclic amide) is shown for the copper-catalyzed example as it is a well-documented Goldberg-type reaction. The principles extend to pyrrolidine itself, though conditions may vary.

Detailed Experimental Protocols

A systematic approach is crucial when screening catalysts or scaling up a reaction. The following workflow provides a general blueprint for catalyst evaluation.

Figure 3: General Experimental Workflow for Catalyst Comparison.

Protocol 1: Palladium-Catalyzed N-Arylation of Pyrrolidine with an Aryl Bromide

This protocol is a representative Buchwald-Hartwig amination using a common palladium pre-catalyst and ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃-HBF₄)

  • Aryl bromide (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(tBu)₃-HBF₄ (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl bromide (1.0 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Stir the mixture for 5 minutes at room temperature, during which the active Pd(0) catalyst is formed in situ.

  • Add pyrrolidine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-aryl pyrrolidine.

Protocol 2: Copper-Catalyzed N-Arylation of Pyrrolidine with an Aryl Iodide

This protocol describes a modern, ligand-assisted Ullmann-type reaction.

Materials:

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Aryl iodide (1.0 mmol)

  • Pyrrolidine (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)

Procedure:

  • To an oven-dried reaction vial, add CuI (0.1 mmol), L-Proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen).

  • Add the aryl iodide (1.0 mmol) followed by anhydrous DMSO (4 mL) and pyrrolidine (2.0 mmol) via syringe.

  • Stir the reaction mixture vigorously and heat in a pre-heated oil bath at 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Future Outlook

The N-arylation of pyrrolidine is a well-developed field with robust solutions offered by palladium, copper, and nickel catalysis.

  • Palladium catalysis remains the gold standard for reliability, mild conditions, and broad substrate scope, making it the primary choice for complex, small-scale synthesis where cost is not the primary driver.

  • Copper catalysis offers a compelling, cost-effective, and low-toxicity alternative, particularly for large-scale production using aryl iodides or bromides. The continued development of more active ligands is making copper an increasingly attractive option.

  • Nickel catalysis provides a powerful, economical solution for activating challenging substrates like aryl chlorides, positioning it as a critical tool for expanding the reach of C-N coupling reactions.

The future of this field will likely focus on developing even more sustainable catalysts, such as those based on earth-abundant metals, and pioneering milder reaction conditions through innovations in photocatalysis and electrochemistry.[2] By understanding the strengths and weaknesses of each catalytic system presented here, researchers are better equipped to navigate the synthetic challenges of today and contribute to the innovations of tomorrow.

References

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 1-(4-Methylphenyl)pyrrolidin-2-one with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's identity is a foundational requirement. For a novel or synthesized molecule like 1-(4-Methylphenyl)pyrrolidin-2-one, mass spectrometry stands as the definitive technique for verifying its molecular weight, a critical parameter that underpins all subsequent research. This guide provides an in-depth comparison of ionization techniques and a detailed protocol for the precise determination of this compound's molecular weight.

Understanding the Analyte: this compound

Before delving into the analytical methodology, a clear understanding of the target molecule is essential.

  • Chemical Structure:

    alt text

  • Molecular Formula: C₁₁H₁₃NO.[1][2][3][4][5]

  • Theoretical Molecular Weight:

    • Average Molecular Weight: 175.23 g/mol .[1][2][4]

    • Monoisotopic Mass: 175.099714038 Da.[1]

It is the monoisotopic mass that we aim to confirm with high-resolution mass spectrometry, as this value represents the mass of the molecule with the most abundant isotopes of its constituent elements.

Choosing the Right Tool: A Comparison of Ionization Techniques

The ionization source is the heart of the mass spectrometer, responsible for converting neutral analyte molecules into gas-phase ions that can be manipulated and detected. The choice of technique is dictated by the analyte's physicochemical properties, including polarity, thermal stability, and molecular weight. For a small molecule like this compound, several options are viable, each with distinct advantages and disadvantages.

Ionization TechniquePrincipleSuitability for this compoundExpected Ion
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create a fine aerosol. Solvent evaporation leads to charged droplets and eventually gas-phase ions. It is a "soft" ionization technique.Excellent. The molecule possesses sufficient polarity for efficient ionization. ESI is highly sensitive and directly compatible with liquid chromatography (LC), making it ideal for routine analysis.[6][M+H]⁺ (m/z ≈ 176.107)
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated tube and ionized by a corona discharge. It is also a "soft" technique, well-suited for less polar, thermally stable compounds.[7][8][9]Very Good. A strong alternative to ESI. APCI is effective for analyzing small, thermally stable molecules and can be less susceptible to matrix effects than ESI.[8][9][10][M+H]⁺ (m/z ≈ 176.107)
Electron Ionization (EI) A high-energy electron beam bombards the vaporized sample, causing ionization and extensive fragmentation. This is a "hard" ionization technique.Good, with caveats. Requires the sample to be volatile and thermally stable. While it provides a molecular ion, significant fragmentation occurs, which can be useful for structural confirmation but may result in a weak or absent molecular ion peak.[11]M⁺• (m/z ≈ 175.100)

Causality Behind the Choice: For routine confirmation and quantification, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the preferred method. Its soft ionization mechanism ensures that the primary ion observed is the intact, protonated molecule, providing a clear and direct confirmation of the molecular weight with minimal ambiguity. Its compatibility with LC allows for sample purification prior to analysis, enhancing data quality.[12]

Definitive Confirmation: An Experimental Protocol Using LC-ESI-MS

This protocol outlines a self-validating system for the confirmation of this compound's molecular weight using a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument.

Part A: Sample and System Preparation
  • Standard Preparation: Accurately weigh and dissolve this compound in LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.[13] The presence of formic acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.

  • System Blank: Prepare a vial containing only the working solution solvent to run before and after the sample analysis. This is essential for identifying any carryover or system contamination.[14]

  • Mass Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications using the appropriate calibration solution. This step is fundamental to achieving the high mass accuracy required for elemental composition confirmation.

Part B: LC-MS Configuration and Data Acquisition
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound.
LC Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution and clean the column.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode ESI PositiveTo detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temp. 120 - 150 °CAids in desolvation of droplets.
Desolvation Gas Nitrogen, Flow: 600 - 800 L/hrFacilitates solvent evaporation.
Mass Analyzer TOF or OrbitrapFor high-resolution and accurate mass measurement.
Acquisition Range m/z 50 - 500To cover the expected ion and potential low-mass fragments or adducts.
Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final data confirmation.

G a Prepare 1 µg/mL Working Solution b Prepare System Blank a->b c Inject Blank b->c d Inject Sample c->d e Inject Blank (Post-Run) d->e f Extract Ion Chromatogram for m/z 176.107 e->f g Measure Accurate Mass of Eluted Peak f->g h Confirm Elemental Composition (C11H14NO+) g->h i Result: Molecular Weight Confirmed h->i

Caption: Workflow for MW confirmation of this compound.

Interpreting the Results: A Self-Validating System

  • Expected ESI Spectrum: The primary peak of interest will be the protonated molecule, [M+H]⁺.

    • Theoretical m/z: 175.0997 (Monoisotopic Mass of M) + 1.0073 (Mass of H⁺) = 176.1070 .

  • High-Resolution Data: An HRMS instrument will provide a mass measurement accurate to within a few parts-per-million (ppm). For example, a measured mass of 176.1068 would have a mass error of only -1.1 ppm, providing extremely high confidence in the result.

  • Elemental Composition: The instrument software uses this accurate mass to calculate possible elemental formulas. A successful experiment will return C₁₁H₁₄NO⁺ as the only logical fit within a tight mass tolerance window (e.g., < 5 ppm), thereby confirming not just the molecular weight but the elemental formula itself.[15][16][17] This provides an internal validation of the result.

  • Alternative Adducts: Be aware of potential sodium ([M+Na]⁺, m/z ≈ 198.089) or potassium ([M+K]⁺, m/z ≈ 214.063) adducts, which can also serve as confirmation of the molecular mass (M).

Conclusion

Confirming the molecular weight of this compound is a straightforward yet critical task that is reliably accomplished using mass spectrometry. While several ionization techniques can be employed, LC-ESI-MS offers the most robust, sensitive, and direct path to confirmation. By leveraging high-resolution mass spectrometry, researchers can move beyond simple weight confirmation to the definitive verification of the compound's elemental formula, establishing a foundation of trust and accuracy for all subsequent stages of research and development.

References

Comparative Efficacy of 1-(4-Methylphenyl)pyrrolidin-2-one Analogs Against Drug-Resistant HIV-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a formidable challenge to the long-term efficacy of antiretroviral therapy (ART). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of many ART regimens, but their effectiveness can be severely compromised by single-point mutations in the reverse transcriptase (RT) enzyme.[1] This necessitates a continuous search for novel therapeutic agents with improved resistance profiles. The 1-arylpyrrolidin-2-one scaffold has emerged as a promising chemical starting point for the development of next-generation NNRTIs that retain potency against these resistant viral strains.[2]

This guide provides a comparative analysis of 1-(4-Methylphenyl)pyrrolidin-2-one analogs and related N-aryl pyrrolidinones, detailing their mechanism of action, efficacy against key drug-resistant HIV-1 variants, and the experimental protocols required for their evaluation.

The NNRTI Mechanism of Action: An Allosteric Approach

Unlike their nucleoside counterparts (NRTIs), which compete with natural deoxynucleotide triphosphates for incorporation into the nascent viral DNA, NNRTIs employ a non-competitive mechanism of inhibition. They bind to a hydrophobic, allosteric pocket located approximately 10 Å away from the catalytic active site of the HIV-1 RT.[3] This binding induces a conformational change in the enzyme, distorting the catalytic site and ultimately blocking the reverse transcription process.[4] The specificity of this interaction makes NNRTIs highly potent against HIV-1, though they lack activity against HIV-2 RT.[5]

The NNRTI binding pocket (NNIBP) is primarily formed by amino acid residues that include tyrosines (Y181, Y188) and a lysine (K103), among others. Mutations in these key residues are the primary cause of NNRTI resistance.

NNRTI_Mechanism Figure 1: Mechanism of NNRTI Action cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) active_site Polymerase Active Site nntibp NNRTI Binding Pocket (NNIBP) nntibp->active_site Induces Conformational Change (Inhibits Polymerization) dntp dNTP dntp->active_site Binds template RNA/DNA Template template->active_site Binds pyrrolidinone Pyrrolidinone Analog (NNRTI) pyrrolidinone->nntibp Binds Allosterically Experimental_Workflow Figure 2: In Vitro Evaluation Workflow for Anti-HIV-1 Compounds cluster_synthesis Compound Generation cluster_assays In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of Pyrrolidinone Analogs rt_assay Biochemical Assay: RT Inhibition (IC₅₀) synthesis->rt_assay Test Compound antiviral_assay Cell-Based Assay: Antiviral Activity (EC₅₀) synthesis->antiviral_assay cytotoxicity_assay Cell-Based Assay: Cytotoxicity (CC₅₀) synthesis->cytotoxicity_assay data_analysis Calculate IC₅₀, EC₅₀, CC₅₀ rt_assay->data_analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis si_calc Determine Selectivity Index (SI = CC₅₀ / EC₅₀) data_analysis->si_calc sar_analysis Structure-Activity Relationship (SAR) si_calc->sar_analysis

References

A Senior Application Scientist's Guide to Pyrrolidinone Synthesis: Benchmarking Novel Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including nootropics like piracetam and anticonvulsants like levetiracetam.[1] The continuous demand for novel pyrrolidinone derivatives necessitates the development of efficient, scalable, and sustainable synthetic methodologies. This guide provides a comparative analysis of emerging synthesis techniques against established protocols, offering a comprehensive resource for chemists to select the most suitable method for their specific needs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data for objective comparison.

Established Protocols: The Industrial Workhorses

Traditional methods for pyrrolidinone synthesis are characterized by their robustness and scalability, often employing high temperatures and pressures. These protocols have been the backbone of industrial production for decades.

Ammonolysis of γ-Butyrolactone (GBL)

This is the most prevalent industrial method for the synthesis of the parent 2-pyrrolidinone.[2] The reaction involves the nucleophilic attack of ammonia on the carbonyl carbon of GBL, leading to ring-opening to form γ-hydroxybutyramide, which then undergoes intramolecular cyclization and dehydration.[3]

Causality of Experimental Choices:

  • High Temperature (250-290°C) and Pressure (8.0-16.0 MPa): These conditions are necessary to overcome the activation energy for the ring-opening of the relatively stable lactone and to drive the dehydration and cyclization to completion.[2]

  • Excess Ammonia: Using a molar excess of ammonia shifts the equilibrium towards the product, maximizing the conversion of GBL.[2]

  • Presence of Water: While seemingly counterintuitive for a dehydration reaction, the presence of water has been shown to improve the selectivity for 2-pyrrolidinone.[2]

Experimental Protocol: Liquid-Phase Synthesis of 2-Pyrrolidinone

  • Reactants: γ-Butyrolactone, liquid ammonia (or concentrated aqueous ammonia), and water.

  • Apparatus: High-pressure laboratory autoclave or continuous tubular reactor.

  • Procedure:

    • Charge the reactor with γ-butyrolactone, ammonia, and water in a molar ratio of approximately 1:2.5:2.[2]

    • Seal the reactor and begin stirring.

    • Heat the mixture to 250-290°C, allowing the pressure to rise to 8.0-16.0 MPa.[2]

    • Maintain these conditions for a residence time of 20-120 minutes in a continuous system, or for a comparable time in a batch reactor.[2]

    • Cool the reactor and carefully vent the excess ammonia.

    • The crude product is purified by fractional distillation to remove water and unreacted starting materials, yielding 2-pyrrolidinone with >99.5% purity.[2]

N-Alkylation of 2-Pyrrolidinone

For the synthesis of N-substituted pyrrolidinones, a common laboratory and industrial approach is the direct alkylation of 2-pyrrolidinone. This method is exemplified by the synthesis of N-butylpyrrolidinone (NBP), a safer alternative to reprotoxic solvents like N-methyl-2-pyrrolidone (NMP).[3]

Causality of Experimental Choices:

  • Base-mediated Deprotonation: A strong base like sodium hydride is used to deprotonate the weakly acidic N-H of the pyrrolidinone, generating a nucleophilic amide anion.[1]

  • Aprotic Polar Solvent (DMF): A solvent like N,N-dimethylformamide is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.[1]

  • Alkyl Halide: An alkyl halide, such as benzyl bromide, serves as the electrophile for the nucleophilic attack by the amide anion.[1]

Experimental Protocol: N-Alkylation of 4-Phenylpyrrolidin-2-one [4]

  • Reactants: 4-Phenylpyrrolidin-2-one, sodium hydride (60% dispersion in mineral oil), ethyl chloroacetate, anhydrous dioxane.

  • Apparatus: Round-bottom flask with reflux condenser and magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • To a suspension of sodium hydride in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature and stir for 1 hour.[4]

    • Add ethyl chloroacetate dropwise and heat the mixture at reflux for 4-6 hours.[4]

    • After cooling, quench the reaction with water and extract with ethyl acetate.[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica gel.[4]

New Pyrrolidinone Synthesis Methods: A Paradigm Shift in Efficiency and Sustainability

Recent advancements in synthetic organic chemistry have led to the development of novel methods for pyrrolidinone synthesis that offer significant advantages in terms of milder reaction conditions, higher efficiency, and improved environmental footprint.

Reductive Amination of Levulinic Acid

Levulinic acid, a biomass-derived platform molecule, has emerged as a sustainable starting material for the synthesis of N-substituted-5-methyl-2-pyrrolidones.[5] This approach involves the reductive amination of the ketone group followed by intramolecular cyclization.

Causality of Experimental Choices:

  • Catalyst: A non-noble bimetallic catalyst such as Cu15Pr3/Al2O3 can be used, where Cu⁰ species are the active sites for hydrogenation. The addition of praseodymium enhances the dispersion of copper, improving catalytic performance.[5]

  • Hydrogen Source: Molecular hydrogen is a common reducing agent in these reactions.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

Experimental Protocol: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)-5-methylpyrrolidin-2-one [6]

  • Reactants: Levulinic acid, 4-methoxyaniline, PdTiHMS catalyst.

  • Apparatus: Microwave reactor.

  • Procedure:

    • Optimize the reaction in batch mode under hydrogen pressure (5 bar) in solvent-free conditions. Good-to-excellent yields are achieved at 150°C in 90 minutes.[6]

    • For scale-up in a microwave-assisted flow reactor, use a suitable green solvent like cyclopentyl methyl ether (CPME). A 99% yield can be obtained at 150°C.[6]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient route to complex and diverse pyrrolidinone derivatives in a single step, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste.

Causality of Experimental Choices:

  • Catalyst: A catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or citric acid is often used to facilitate the reaction.[1] Citric acid is particularly effective as it can dually activate the aldehyde and iminium intermediates.[7]

  • Solvent: Green solvents like water or ethanol are often employed, enhancing the environmental friendliness of the method.[1]

  • Energy Source: Conventional heating, microwave irradiation, or ultrasound can be used to promote the reaction.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Polysubstituted Pyrrolidinones [1]

  • Reactants: Aromatic aldehyde, an aniline, a dialkylbut-2-ynedioate, and p-toluenesulfonic acid (p-TsOH).

  • Apparatus: Quartz tube in a microwave reactor.

  • Procedure:

    • In a quartz tube, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dialkylbut-2-ynedioate (1 mmol), and p-TsOH (3 mmol).[1]

    • Add water (2 ml) as the solvent.[1]

    • Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (e.g., 10-15 minutes).[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, extract the product with ethyl acetate, wash with water and brine, and purify by column chromatography.[1]

Continuous Flow Synthesis

Continuous flow chemistry offers numerous advantages over batch processes, including enhanced safety, precise control over reaction parameters, and improved scalability.[8] This technology is increasingly being applied to the synthesis of pyrrolidinones.

Causality of Experimental Choices:

  • Reactor Type: Packed-bed reactors with a solid-supported catalyst or microreactors are commonly used.

  • Flow Rate and Residence Time: These parameters are precisely controlled to optimize reaction conversion and selectivity.

  • In-line Purification: Flow systems can be integrated with in-line purification modules to streamline the workup process.

Experimental Protocol: Continuous Flow Synthesis of 1-ethyl-5-methylpyrrolidin-2-one from Levulinic Acid [9][10]

  • Reactants: Levulinic acid, acetonitrile (as both solvent and reactant), and a platinum-based catalyst (g-C3N4/Pt).

  • Apparatus: H-Cube flow reactor or similar continuous flow system.

  • Procedure:

    • Pack a reactor column with the g-C3N4/Pt catalyst.

    • Pump a solution of levulinic acid in acetonitrile (e.g., 0.3 M) through the reactor at a specific flow rate (e.g., 0.3 mL/min).[9]

    • Set the reaction temperature (e.g., 90°C) and pressure (e.g., 50 bar).[9][10] Hydrogen is generated in situ via water electrolysis.[10]

    • Collect the product stream after the system reaches a steady state.

    • Analyze the product mixture by GC-MS to determine conversion and selectivity.

Comparative Data Analysis

Method Starting Materials Typical Conditions Reaction Time Typical Yield Key Advantages Key Disadvantages
Ammonolysis of GBL γ-Butyrolactone, Ammonia250-290°C, 8.0-16.0 MPa[2]20-120 min[2]>94%[2]High yield, scalable, robust industrial processHarsh conditions (high T & P), requires specialized equipment
N-Alkylation 2-Pyrrolidinone, Alkyl halide0°C to RT, NaH, DMF[1]12-18 hours[1]Moderate to GoodVersatile for N-substitutionUse of hazardous reagents (NaH), long reaction times
Reductive Amination of Levulinic Acid Levulinic Acid, Amine150°C, 5 bar H₂, catalyst (batch, MW)[6]90 min (batch, MW)[6]Good to Excellent (up to 99%)[6]Sustainable feedstock, good yieldsRequires catalyst, may require H₂ pressure
Multicomponent Reaction (MCR) Aldehyde, Amine, AlkyneRT to MW heating, catalyst (p-TsOH)[1]10-15 min (MW)[1]Moderate to GoodHigh atom economy, rapid, diversity-orientedCan require optimization for specific substrates
Continuous Flow Synthesis Levulinic Acid, Acetonitrile90°C, 50 bar, catalyst[9]Continuous (short residence time)Good selectivity[9]Enhanced safety, scalability, precise controlRequires specialized equipment, initial setup cost

Visualizing the Synthetic Pathways

Workflow for Method Selection

Mechanisms cluster_GBL Ammonolysis of GBL cluster_Levulinic Reductive Amination of Levulinic Acid cluster_MCR Multicomponent Reaction GBL GBL GBL_intermediate GBL_intermediate GBL->GBL_intermediate + NH3 Pyrrolidinone Pyrrolidinone GBL_intermediate->Pyrrolidinone - H2O Levulinic Levulinic Imine Imine Levulinic->Imine + R-NH2, -H2O Pyrrolidinone_Substituted Pyrrolidinone_Substituted Imine->Pyrrolidinone_Substituted Reduction & Cyclization Reactants Aldehyde + Amine + Alkyne MCR_Intermediate MCR_Intermediate Reactants->MCR_Intermediate Catalyst Pyrrolidinone_PolySub Pyrrolidinone_PolySub MCR_Intermediate->Pyrrolidinone_PolySub Cyclization

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Methylphenyl)pyrrolidin-2-one (CAS No. 3063-79-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is designed to instill deep trust by providing procedural clarity grounded in established safety protocols and regulatory standards.

The procedures outlined herein are based on the foundational principles of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[1] Adherence to these guidelines is not merely a matter of best practice but a legal requirement to protect human health and the environment.[1][2]

Section 1: Hazard Identification and Pre-Disposal Safety

Before any disposal activities commence, a thorough understanding of the compound's hazards is critical. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and handling procedures.

1.1 Inherent Hazards

This compound is classified as an irritant.[3] The primary routes of exposure and associated hazards are:

  • Skin Contact: Causes skin irritation (H315).[3]

  • Eye Contact: Causes serious eye irritation (H319).[3]

While this specific compound does not carry the more severe reproductive toxicity warnings of its close analog, 1-Methyl-2-pyrrolidone (NMP)[4][5][6], it must be handled with care. The foundational principle in laboratory safety is to treat all non-benign chemical waste as hazardous until confirmed otherwise by a qualified Environmental Health and Safety (EHS) professional.[1][7]

1.2 Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of direct contact with the chemical. Based on its irritant nature, the following minimum PPE is required when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent contact with eyes, which can cause serious irritation.[3]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[3]
Protective Clothing Standard laboratory coat.To protect skin and personal clothing from accidental splashes.
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood.To minimize inhalation of any potential vapors or aerosols.[8]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process. Each step is designed to ensure safety, prevent environmental contamination, and maintain regulatory compliance.

Step 1: Waste Characterization

The generator of the waste is legally responsible for determining if it is hazardous.[7][9] For this compound:

  • Is it a Listed Waste? This compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.

  • Does it Exhibit a Characteristic? The key determination is whether it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][7] Given its classification as an irritant and its synthetic nature, it must be managed as a hazardous waste, typically falling under state-specific regulations or the broad federal toxicity characteristic if it contains constituents that could leach.[7]

Step 2: Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Action: Collect waste this compound in a dedicated waste container.

  • Causality: Do not mix this waste with other chemical streams such as strong acids, bases, or oxidizing agents. While specific incompatibility data is limited, mixing organic compounds with strong oxidizers can create a risk of fire or explosion.[6] Segregation is a core tenet of safe chemical waste management.[10]

Step 3: Containment and Labeling

The integrity of the waste container and the clarity of its label are paramount for safety and compliance.

  • Container Selection: Use a container made of chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[1] Never use food-grade containers like milk jugs.[1]

  • Labeling Protocol: The container must be labeled before any waste is added.[7] The label must be fully completed and include the following:

    • The words "Hazardous Waste."

    • Full Chemical Name(s): List "this compound" and all other components of the waste stream, including solvents and their approximate percentages.

    • Hazard Information: Clearly indicate the relevant hazards (e.g., "Irritant").[7]

    • Generator Contact Information: Name and location of the principal investigator or lab.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]

  • Critical Requirement: The waste container must be kept tightly closed at all times except when actively adding or removing waste.[1][10] Open waste containers are one of the most common and easily avoidable EPA violations.[1]

Step 5: Arranging Final Disposal

Laboratory personnel do not dispose of the waste themselves. The final step is to coordinate with the designated institutional authority.

  • Procedure: Once the waste container is full or is ready for removal (e.g., project completion), contact your institution's Environmental Health & Safety (EHS) department. They will arrange for a pickup and transfer to a central accumulation area before it is transported off-site by a licensed hazardous waste vendor.

  • Documentation: The disposal process will be tracked using a hazardous waste manifest system, which documents the waste's journey from your lab to its final treatment, storage, and disposal facility (TSDF).[10] This ensures a complete and compliant "cradle-to-grave" record.

Section 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill:

    • Small Spill (<100 mL) in a Ventilated Area: If you are trained and have the proper spill kit, you may clean it up. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Large Spill (>100 mL) or any spill in a poorly ventilated area: Evacuate the immediate area. Close the doors and contact your institution's EHS or emergency response team immediately.

  • Cleanup (for small, manageable spills):

    • Don the appropriate PPE (goggles, lab coat, double gloves).

    • Collect the absorbent material using non-sparking tools and place it in a designated waste bag or container.

    • Wipe the area with soap and water.

  • Disposal of Spill Debris: The collected spill debris is considered hazardous waste. Label it appropriately and manage it according to the disposal protocol in Section 2.

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound Start Waste Generated (e.g., unused reagent, contaminated labware) Characterize Step 1: Characterize Waste Consult SDS & Regulations Start->Characterize IsHazardous Is it Hazardous Chemical Waste? Characterize->IsHazardous Segregate Step 2: Segregate Waste Store away from incompatible chemicals IsHazardous->Segregate  Yes (Treat as Hazardous) Container Step 3: Select Proper Container (e.g., Borosilicate Glass, HDPE) Segregate->Container Label Step 4: Label Container Correctly 'Hazardous Waste', full chemical name, hazards Container->Label Accumulate Step 5: Accumulate in SAA Keep container closed, <55 gal Label->Accumulate Contact Step 6: Arrange for Disposal Contact institutional EHS or certified vendor Accumulate->Contact Disposal Documented Off-Site Disposal via licensed TSD facility Contact->Disposal

Caption: Decision workflow for compliant chemical waste disposal.

References

Definitive Guide to Personal Protective Equipment for Handling 1-(4-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-Methylphenyl)pyrrolidin-2-one (CAS No. 3063-79-4). As comprehensive safety data for this specific compound is limited, this guidance is grounded in the well-documented hazard profile of the structurally similar and widely used solvent, N-methyl-2-pyrrolidone (NMP)[1][2]. This conservative approach ensures the highest level of protection for all laboratory personnel. The primary directive is to mitigate risks associated with skin and eye irritation, respiratory exposure, and potential reproductive hazards[3][4].

Immediate Safety Profile & Core Hazards

Before handling this compound, it is critical to recognize its primary hazards to understand the necessity of the prescribed protective equipment. The compound is classified as an irritant, and its analogue NMP carries significant health warnings.

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation[3][4].

  • Respiratory Irritation : Inhalation of vapors or mists may lead to respiratory system irritation[2][4].

  • Reproductive Toxicity : The analogue NMP is classified as a substance that may damage fertility or the unborn child[1][2][4]. This necessitates stringent handling protocols, particularly for personnel of child-bearing potential.

  • Combustibility : The substance is a combustible liquid and must be kept away from heat, sparks, and open flames[1][2].

Your first line of defense is always engineering and administrative controls. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[5][6]. Ensure that safety showers and eyewash stations are readily accessible and operational[7].

Comprehensive PPE Protocol

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable and must be based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

The potential for serious eye irritation from splashes necessitates robust protection.

  • Minimum Requirement : At all times when in the laboratory where this chemical is handled, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[1].

  • High-Risk Operations : When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions, vortexing), supplement safety goggles with a full-face shield. This provides a secondary barrier protecting the entire face from direct contact.

Skin and Body Protection

Preventing skin contact is paramount to avoid local irritation and minimize the risk of systemic absorption.

  • Protective Gloves : The choice of glove material is critical. Standard nitrile gloves may not offer sufficient protection for prolonged contact.

    • Full Contact/Immersion : For extended handling or in situations where direct contact is likely, Butyl rubber gloves are the recommended choice, with a minimum thickness of 0.7 mm providing a breakthrough time of over 480 minutes[5].

    • Splash Contact : For incidental or splash contact, high-quality nitrile gloves may be acceptable, but they must be changed immediately upon any sign of contamination. Always check the manufacturer's specific chemical resistance data.

  • Laboratory Coat : A flame-retardant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.

  • Additional Clothing : For large-scale work or spill cleanup, consider disposable coveralls to prevent contamination of personal clothing[8]. Ensure closed-toe shoes are worn at all times.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is mandatory.

  • When Required : Respiratory protection is necessary when vapors are generated, during a spill, or if work must be performed outside of a fume hood[5]. An exposure assessment should be conducted to determine if respiratory protection is warranted for your specific task[8].

  • Respirator Type : A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator equipped with an organic vapor (Type A, brown) filter cartridge is recommended[1]. All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training.

PPE Selection Summary

The following table summarizes the required PPE for various operational scenarios.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume Handling (<10 mL in Fume Hood) Chemical Safety GogglesButyl Rubber or Nitrile Gloves (double-gloving recommended)Flame-Retardant Lab CoatNot required if handled in a certified fume hood
High Volume Handling (>10 mL in Fume Hood) Chemical Safety Goggles & Face ShieldButyl Rubber GlovesFlame-Retardant Lab CoatRecommended if vapors are noticeable
Spill Cleanup Chemical Safety Goggles & Face ShieldButyl Rubber GlovesDisposable Chemical-Resistant CoverallsAir-Purifying Respirator with Organic Vapor Cartridge
Weighing (Solid Form) Chemical Safety GogglesNitrile GlovesFlame-Retardant Lab CoatNot required if performed in a ventilated balance enclosure

Procedural Guide: Donning, Doffing, and Disposal

A disciplined, step-by-step approach to using PPE prevents cross-contamination and ensures the safety of you and your colleagues.

Step-by-Step PPE Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) start Assess Task Risk eng_controls Confirm Engineering Controls (Fume Hood, Ventilation) start->eng_controls Always First select_ppe Select Appropriate PPE (See Table 3) eng_controls->select_ppe don_coat 1. Don Lab Coat/ Coveralls select_ppe->don_coat don_resp 2. Don Respirator (If Required) don_coat->don_resp don_eyes 3. Don Eye/Face Protection don_resp->don_eyes don_gloves 4. Don Gloves (Over Cuffs) don_eyes->don_gloves Final Step doff_gloves 1. Remove Gloves (Contaminated) don_gloves->doff_gloves After Work Completion doff_coat 2. Remove Coat/ Coveralls doff_gloves->doff_coat wash1 Wash Hands doff_coat->wash1 doff_eyes 3. Remove Eye/Face Protection wash1->doff_eyes doff_resp 4. Remove Respirator doff_eyes->doff_resp wash2 Wash Hands Thoroughly doff_resp->wash2

Caption: PPE workflow from risk assessment to final hand washing.

Operational Plan: Disposal

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Contaminated PPE : All disposable PPE, including gloves, coveralls, and absorbent materials used for cleanup, must be considered hazardous waste.

    • Place all used items immediately into a designated, labeled hazardous waste container (typically a sealed bag or drum).

  • Chemical Waste : Unused or waste this compound must be disposed of as hazardous chemical waste.

    • Collect in a clearly labeled, sealed container.

    • Never pour this chemical down the drain[5].

  • Disposal Vendor : All waste must be disposed of through an approved and licensed waste disposal plant in accordance with all local, regional, and national regulations[9][10].

Emergency Response: Exposure and Spills

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[9][10].

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[9]. If skin irritation occurs, seek medical advice[11].

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor[5].

  • Spill : Evacuate non-essential personnel. Wearing the full PPE outlined for spill cleanup, cover the spill with an inert absorbent material (e.g., Chemizorb®, sand, or vermiculite). Collect the material using non-sparking tools and place it into a suitable, closed container for disposal[1][5][9].

By adhering to these rigorous PPE and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

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